molecular formula C5H10O2 B3054962 2-Methyl-1,3-dioxane CAS No. 626-68-6

2-Methyl-1,3-dioxane

Cat. No.: B3054962
CAS No.: 626-68-6
M. Wt: 102.13 g/mol
InChI Key: HDGHQFQMWUTHKL-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxane (CAS 626-68-6) is a cyclic organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a liquid with a density of 0.941 g/cm³ and a flash point of 19.5°C, indicating significant flammability that requires careful handling . This compound serves as a crucial intermediate in advanced chemical separation processes. Its primary research application is in the efficient recovery and purification of ethylene glycol (EG) from complex mixtures, such as those encountered in coal-based EG production where it aids in separating EG from the closely boiling by-product 1,2-butanediol (1,2-BDO) . The process involves the reversible reaction of acetaldehyde with EG to form this compound, allowing for easier separation via distillation due to its distinct boiling point of 108.1°C, followed by hydrolysis to recover high-purity EG . Studies on the hydrolysis kinetics of this compound have shown it to be an endothermic reaction with an enthalpy of 23.5 kJ/mol, data which is vital for process design and optimization, for instance, in reactive distillation systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or household use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGHQFQMWUTHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211651
Record name 1,3-Dioxane, 2-methyl-
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Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-68-6
Record name 2-Methyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-dioxane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a cyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, with a methyl group attached to the carbon at position 2.[1] It is a colorless liquid with a characteristic sweet odor and is soluble in water and various organic solvents.[1] The presence of the methyl group at the acetal (B89532) center influences its chemical reactivity and applications as a solvent or a synthetic intermediate.[1]

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[2]
Synonyms m-Dioxane, 2-methyl-; 2-Methyl-m-dioxane; 2-Methyl-1,3-dioxacyclohexane[1][2][3]
CAS Number 626-68-6[1][2][3]
Molecular Formula C₅H₁₀O₂[1][2]
SMILES CC1OCCCO1[1][2]
InChI InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3[1][2][3]
InChIKey HDGHQFQMWUTHKL-UHFFFAOYSA-N[1][2][3]

digraph "2_Methyl_1_3_dioxane_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, len=1.5];

// Atom nodes C1 [label="C", pos="0,0!"]; O2 [label="O", pos="1.3,-0.5!"]; C3 [label="C", pos="2.1,0.5!"]; C4 [label="C", pos="1.3,1.8!"]; O5 [label="O", pos="0,2.3!"]; C6 [label="C", pos="-0.8,1.3!"]; C_methyl [label="CH₃", pos="-2.1,1.6!"];

// Bonds C6 -- O5 [label=""]; O5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- O2 [label=""]; O2 -- C1 [label="", style=invis]; // Invisible edge for positioning C1 -- C6 [label="", style=invis]; // Invisible edge for positioning C6 -- C_methyl [label=""];

// Manually draw the ring structure for better appearance C1 [shape=point, pos="-0.4,0.7!"]; O2 [label="O", pos="0.9,0.2!"]; C3 [label="CH₂", pos="1.7,1.3!"]; C4 [label="CH₂", pos="0.9,2.4!"]; O5 [label="O", pos="-0.5,2.4!"]; C6 [label="CH", pos="-1.3,1.3!"]; C_methyl [label="CH₃", pos="-2.7,1.3!"];

C6 -- O5; O5 -- C4; C4 -- C3; C3 -- O2; O2 -- C6; C6 -- C_methyl; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a volatile compound with a relatively low boiling point.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 102.13 g/mol [1][2]
Density 0.941 g/cm³
Boiling Point 108.1 °C at 760 mmHg
Flash Point 19.5 °C
Refractive Index 1.4
LogP 0.76930
Appearance Colorless to pale yellow liquid
Solubility Soluble in alcohol. Water solubility is estimated to be 35,320 mg/L at 25 °C.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely accepted method is the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. For this compound, this involves the reaction of acetaldehyde (B116499) (or its trimer, paraldehyde) with 1,3-propanediol (B51772).

General Synthesis Protocol: Acid-Catalyzed Acetalization

This protocol describes the synthesis of this compound from paraldehyde (B1678423) and 1,3-propanediol using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct, which drives the reaction to completion. This method is analogous to the synthesis of 2-methyl-1,3-dioxolane (B1212220) from ethylene (B1197577) glycol.

Materials:

  • Paraldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol, paraldehyde, a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%), and toluene.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene by distillation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis_Workflow start Start reactants Combine Paraldehyde, 1,3-Propanediol, Toluene, and PTSA in a Flask start->reactants reflux Reflux with Dean-Stark Apparatus reactants->reflux monitor Monitor Water Collection reflux->monitor cool Cool to Room Temperature monitor->cool wash Wash with NaHCO₃, Water, and Brine cool->wash dry Dry with Anhydrous MgSO₄ wash->dry filter Filter dry->filter distill_solvent Distill Toluene filter->distill_solvent distill_product Fractional Distillation of Product distill_solvent->distill_product end End distill_product->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (GC-MS): Mass spectral data for this compound is available and can be used for its identification in complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available. For ¹³C NMR, in a CDCl₃ solvent, characteristic chemical shifts are observed which can be used to confirm the structure of the molecule.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-methyl-1,3-dioxane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics, experimental methodologies for its analysis, and visual representations of key concepts.

Introduction to the NMR Spectroscopy of this compound

This compound is a heterocyclic organic compound. The introduction of a methyl group at the C-2 position significantly influences the molecule's symmetry and, consequently, its NMR spectra. In its preferred chair conformation, the methyl group can exist in either an axial or equatorial position, leading to distinct chemical environments for the ring's protons and carbons. Understanding these spectral features is crucial for the structural elucidation and conformational analysis of this and related molecules.

¹H and ¹³C NMR Spectral Data

Note: Specific, experimentally derived high-resolution ¹H and ¹³C NMR data for this compound, including precise chemical shifts and coupling constants, were not available in the public domain at the time of this writing. The following tables present predicted data based on the analysis of analogous substituted 1,3-dioxane (B1201747) systems and established principles of NMR spectroscopy. These values should be considered as estimates for the purpose of spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton at the C-2 position, and the methylene (B1212753) protons at the C-4, C-5, and C-6 positions. The protons on the dioxane ring are diastereotopic, leading to complex splitting patterns.

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
-CH₃~1.2Doublet (d)3H~5 Hz
H-2~4.6Quartet (q)1H~5 Hz
H-4 (axial & equatorial)~3.6 - 4.1Multiplet (m)2H-
H-5 (axial & equatorial)~1.4 - 2.0Multiplet (m)2H-
H-6 (axial & equatorial)~3.6 - 4.1Multiplet (m)2H-
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the unique carbon environments in the molecule.

Atom Position Predicted Chemical Shift (δ, ppm)
-CH₃~21
C-2~101
C-4, C-6~67
C-5~27

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The spectrum should then be phased and baseline corrected. Signal integration is performed to determine the relative number of protons for each resonance.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: The FID is processed similarly to the ¹H spectrum with Fourier transformation, phasing, and baseline correction to yield the final spectrum where each unique carbon atom appears as a singlet.

Mandatory Visualizations

Caption: Correlation of atomic positions in this compound to their expected NMR signals.

G Figure 2: General Workflow for NMR Analysis prep Sample Preparation (Dissolution in Deuterated Solvent) setup Spectrometer Setup (Tuning and Shimming) prep->setup acquire Data Acquisition (¹H and ¹³C Experiments) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Signal Assignment, Integration, Coupling Analysis) process->analyze report Reporting (Data Tables and Interpretation) analyze->report

Caption: A generalized experimental workflow for Nuclear Magnetic Resonance (NMR) analysis.

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis Mechanism of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 2-methyl-1,3-dioxane, a cyclic acetal (B89532). The document details the reaction mechanism, presents quantitative kinetic and thermodynamic data, outlines experimental protocols for studying the reaction, and provides visualizations of the core processes. This information is intended to be a valuable resource for researchers in organic chemistry, drug development, and related scientific fields where the stability and reactivity of acetal protecting groups are of interest.

Core Concepts: The A-1 Mechanism of Acetal Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds via a specific A-1 (unimolecular acid-catalyzed) mechanism. This multi-step process involves the protonation of the acetal, followed by the formation of a carbocation intermediate, which is then attacked by water to ultimately yield the hydrolysis products: 1,3-propanediol (B51772) and acetaldehyde (B116499). This reaction is reversible, and the equilibrium can be influenced by the reaction conditions.

The key steps of the mechanism are as follows:

  • Protonation of the Acetal: The reaction is initiated by the protonation of one of the oxygen atoms of the 1,3-dioxane (B1201747) ring by a hydronium ion (H₃O⁺), which is the active catalytic species in an aqueous acidic medium. This step is a rapid equilibrium.

  • Formation of the Oxocarbenium Ion: The protonated acetal undergoes a unimolecular cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of a molecule of 1,3-propanediol. This is the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is then attacked by a water molecule in a rapid step.

  • Deprotonation: Finally, a deprotonation step, facilitated by a water molecule, regenerates the hydronium ion catalyst and yields the final product, acetaldehyde.

Quantitative Data

The kinetics of the acid-catalyzed hydrolysis of this compound have been investigated, providing valuable quantitative data for understanding the reaction's thermodynamics and rate. The following table summarizes key parameters from a study on the hydrolysis over a macroporous highly acidic ion exchange resin (HD-8) in the temperature range of 323-363 K.[1] The reaction was found to be second-order for both the reactant and product concentrations.[1]

ParameterValueUnitsReference
Enthalpy of Reaction (ΔH)30.16kJ/mol[1]
Activation Energy (Ea)33.31kJ/mol[1]
Pre-exponential Factor (A)47.92-[1]

Experimental Protocols

This section provides a detailed methodology for conducting a kinetic study of the acid-catalyzed hydrolysis of this compound. The protocol is adapted from established methods for studying acetal hydrolysis kinetics.

Objective:

To determine the rate constant and other kinetic parameters of the acid-catalyzed hydrolysis of this compound.

Materials:
  • This compound (reactant)

  • Hydrochloric acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)

  • Deionized water

  • Buffer solutions of desired pH

  • Internal standard for GC analysis (e.g., 1,4-dioxane)

  • Sodium bicarbonate (for quenching the reaction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Equipment:
  • Jacketed glass reactor with temperature control

  • Magnetic stirrer

  • pH meter

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

  • Microsyringes

  • Volumetric flasks and pipettes

  • Vials for sample collection

Procedure:
  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of the acid catalyst at the desired concentration (e.g., 0.1 M HCl).

    • In the temperature-controlled reactor, place a known volume of the acidic solution and allow it to reach the desired reaction temperature (e.g., 50 °C).

  • Initiation of the Reaction:

    • Add a known amount of this compound to the pre-heated acidic solution with vigorous stirring to start the reaction. The initial concentration of the reactant should be accurately known.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a microsyringe.

  • Quenching of the Reaction:

    • Immediately quench the reaction in the collected aliquot by adding it to a vial containing a solution of sodium bicarbonate to neutralize the acid catalyst.

  • Sample Preparation for Analysis:

    • To the quenched sample, add a known amount of an internal standard.

    • If necessary, extract the organic components with a suitable solvent like diethyl ether.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis by Gas Chromatography (GC):

    • Inject the prepared sample into the GC.

    • GC Conditions (Example):

      • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 50 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.

      • Detector: Mass Spectrometer or Flame Ionization Detector.

    • Identify and quantify the concentrations of this compound, 1,3-propanediol, and acetaldehyde based on their retention times and the calibration curves of standard solutions.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • From the data, determine the order of the reaction and calculate the rate constant (k) at the given temperature.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Signaling Pathway: Acid-Catalyzed Hydrolysis of this compound

Acid_Catalyzed_Hydrolysis Reactant This compound Protonated_Acetal Protonated Acetal Reactant->Protonated_Acetal + H3O+ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Acetal->Oxocarbenium_Ion Ring Opening (Rate-determining) Hemiacetal_Intermediate Protonated Hemiacetal Oxocarbenium_Ion->Hemiacetal_Intermediate + H2O Products 1,3-Propanediol + Acetaldehyde Hemiacetal_Intermediate->Products - H3O+ H3O_plus H3O+ H2O H2O H2O_catalyst_regen H2O H3O_plus_regen H3O+

Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.

Experimental Workflow: Kinetic Study of this compound Hydrolysis

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Catalyst Prepare Acidic Solution Reaction_Setup Equilibrate Catalyst Solution in Reactor Prep_Catalyst->Reaction_Setup Prep_Reactant Prepare this compound Solution Reaction_Start Add Reactant & Start Timer Prep_Reactant->Reaction_Start Reaction_Setup->Reaction_Start Sampling Withdraw Aliquots at Intervals Reaction_Start->Sampling Quenching Quench Reaction Sampling->Quenching Sample_Prep Add Internal Standard & Extract Quenching->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Processing Quantify Concentrations GC_MS_Analysis->Data_Processing Kinetic_Analysis Determine Rate Law & Rate Constant Data_Processing->Kinetic_Analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

References

An In-depth Technical Guide to the Thermodynamic Stability of the 2-Methyl-1,3-dioxane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of the 2-methyl-1,3-dioxane ring. It delves into the conformational analysis, stereoelectronic effects, and quantitative energetic data that are crucial for understanding the behavior of this heterocyclic system in various chemical and biological contexts.

Introduction: The 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a fundamental structural motif in a wide array of organic molecules, including natural products and pharmaceuticals. Its conformational preferences are a cornerstone of stereochemistry, influencing molecular shape, reactivity, and biological activity. Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1] However, the presence of heteroatoms introduces unique stereoelectronic interactions that significantly impact its stability.

The C-O bonds in the 1,3-dioxane ring are shorter than the C-C bonds, leading to more pronounced 1,3-diaxial interactions compared to cyclohexane.[1][2] This structural feature makes the conformational analysis of substituted 1,3-dioxanes a subject of detailed study, with substituent effects playing a critical role in determining the dominant conformation.[1]

Conformational Analysis of this compound

The introduction of a methyl group at the 2-position of the 1,3-dioxane ring leads to two primary chair conformations: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The equilibrium between these two conformers is a key determinant of the molecule's overall thermodynamic stability.

The methyl group at the 2-position of this compound shows a strong preference for the equatorial position.[1] This preference is a result of the interplay between steric hindrance and stereoelectronic effects.

Key Factors Influencing Stability:

  • Steric Hindrance (1,3-Diaxial Interactions): In the axial conformation, the methyl group experiences repulsive steric interactions with the axial hydrogens at the C4 and C6 positions. These 1,3-diaxial interactions are a major source of instability. The strain is more significant when the methyl group is at the 2-position compared to the 5-position.[3]

  • Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position.[4] This is a stereoelectronic effect involving the overlap of a lone pair on the ring oxygen atoms with the antibonding orbital (σ*) of the C-substituent bond. While the anomeric effect can stabilize an axial substituent, in the case of this compound, the steric strain from the axial methyl group generally outweighs this stabilizing effect.[1][4]

While the chair conformation is the most stable, boat and twist-boat conformations are significantly less stable and are typically considered transition states in the ring inversion process.[1][5]

Quantitative Thermodynamic Data

The preference for the equatorial conformation of the 2-methyl group can be quantified by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. This value is often referred to as the "A-value".

Substituent PositionConformerRelative Energy (kcal/mol)Reference
2-MethylEquatorial0 (Reference)
2-MethylAxial~4.0[3]
5-MethylAxial0.8[3]

Note: The A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol.[6] The significantly higher value for an axial methyl group at the 2-position in 1,3-dioxane highlights the increased steric strain in this heterocycle.

Experimental and Computational Methodologies

The determination of the conformational energies and thermodynamic stability of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for conformational analysis.[5][7]

    • Methodology: Spectra are typically acquired using a high-field NMR spectrometer. The chemical shifts and coupling constants of the ring protons are sensitive to their spatial orientation (axial vs. equatorial). For instance, low-temperature NMR can be used to "freeze out" the individual conformers, allowing for the direct observation and quantification of their populations. The relative populations can then be used to calculate the Gibbs free energy difference (ΔG° = -RTlnKeq).

  • Calorimetry: Heats of combustion and formation can be experimentally determined to derive the conformational energies of different isomers and conformers.[8][9]

    • Methodology: A sample is burned in a bomb calorimeter, and the heat released is measured. By comparing the heats of formation of different isomers, the relative stabilities can be determined. For example, the enthalpy of combustion of various methyl-substituted 1,3-dioxanes has been used to estimate their enthalpies of formation in the gas phase.[8][9]

Computational Protocols:

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the energies of different conformations and to model the potential energy surface for ring inversion.[5]

    • Methodology: The geometry of the molecule in its different conformations (e.g., equatorial and axial chair, twist-boat) is optimized using a specific level of theory and basis set (e.g., B3LYP/6-31G*). Vibrational frequency calculations are then performed to confirm that the structures are true minima on the potential energy surface and to obtain thermochemical data like Gibbs free energies.[10]

  • Molecular Mechanics: Force fields like MM3 and AMBER can also be used to model the conformational preferences of 1,3-dioxanes.[5]

    • Methodology: These methods use classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. While computationally less expensive than quantum mechanical methods, the accuracy of the results depends on the quality of the force field parameters.

Visualizing Key Concepts

Diagrams of Logical Relationships and Experimental Workflows

G Conformational Equilibrium of this compound cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) cluster_factors_eq Stabilizing Factors cluster_factors_ax Destabilizing Factors equatorial Equatorial this compound axial Axial this compound equatorial->axial Ring Inversion steric_eq Minimized Steric Hindrance steric_ax 1,3-Diaxial Interactions anomeric Anomeric Effect (minor stabilizing)

Caption: Conformational equilibrium of this compound.

G Workflow for Thermodynamic Stability Determination cluster_exp Experimental Approach cluster_comp Computational Approach nmr NMR Spectroscopy data_analysis Data Analysis & Comparison nmr->data_analysis calorimetry Calorimetry calorimetry->data_analysis ab_initio Ab Initio / DFT ab_initio->data_analysis mm Molecular Mechanics mm->data_analysis thermo_data Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) data_analysis->thermo_data

Caption: Experimental and computational workflow.

Conclusion

The thermodynamic stability of the this compound ring is predominantly governed by the strong preference of the 2-methyl group for the equatorial position to avoid significant 1,3-diaxial steric interactions. This preference is quantifiable and can be determined through a combination of advanced experimental and computational techniques. A thorough understanding of these principles is essential for professionals in drug development and chemical research, as the conformation of such heterocyclic systems can profoundly influence molecular recognition, binding affinity, and overall biological function.

References

physical properties including boiling point and density of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physical properties of 2-Methyl-1,3-dioxane (CAS No. 626-68-6), focusing on its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and standardized experimental methodologies.

Physical Properties of this compound

This compound is a cyclic organic compound featuring a six-membered dioxane ring with a methyl group at the 2-position[1]. It is characterized as a colorless liquid with a sweet odor and is soluble in various organic solvents[1]. The accurate determination of its physical properties is crucial for its application as a solvent or as an intermediate in organic synthesis.

The experimentally determined and estimated physical properties of this compound are summarized in the table below.

Physical PropertyValueConditionsSource
Boiling Point 114.8-116.5 °Cat 16 Torr[2]
108.00-109.00 °Cat 760 mm Hg (estimated)[3]
Density 1.1678 g/cm³at 20 °C[2]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is a key indicator of a substance's purity.

a) Distillation Method This method is suitable when a sufficient quantity of the liquid is available (several mL).

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor as it passes into the condenser.

  • Procedure: Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling. Heat the flask gently. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer. The temperature should remain constant during the distillation of a pure compound; this stable temperature is the boiling point[4].

  • Pressure Correction: The boiling point is dependent on the atmospheric pressure[2]. If the determination is not performed at standard sea-level pressure (760 mmHg), a correction should be applied.

b) Capillary Method (Micro-Boiling Point) This method is ideal when only a small sample of the liquid is available.

  • Apparatus Setup: A small test tube containing 0.5 mL of the sample liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample. The entire assembly is heated in a controlled manner using a heating block or water bath[5].

  • Procedure: As the sample is heated, the air trapped in the capillary tube will escape, followed by the vapor of the liquid, which will emerge as a steady stream of bubbles from the capillary's open end[5][6]. The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube[5]. This is the point where the external pressure equals the vapor pressure of the substance[6].

Density is a fundamental physical property defined as the mass of a substance per unit of volume[7]. It is an important parameter for quality control and material identification.

a) Pycnometer Method A pycnometer is a glass flask with a precisely defined volume, used for accurate density measurements of liquids.

  • Procedure:

    • Carefully clean and dry the pycnometer and measure its mass (m₁).

    • Fill the pycnometer completely with the sample liquid, ensuring no air bubbles are present, and measure the combined mass (m₂).

    • The mass of the liquid is calculated as (m₂ - m₁).

  • Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

b) Hydrometer Method A hydrometer is an instrument used to directly measure the relative density of liquids based on the principle of buoyancy.

  • Procedure: The liquid sample is poured into a tall container, such as a graduated cylinder. The hydrometer is gently lowered into the liquid until it floats freely.

  • Measurement: The density is read directly from the calibrated scale on the hydrometer stem at the point where the surface of the liquid meets the scale.

Workflow for Physical Property Analysis

The logical flow from sample acquisition to final data reporting for the physical characterization of a chemical compound is illustrated below.

cluster_0 Preparation & Measurement cluster_1 Data Processing & Reporting A Obtain Pure Liquid Sample B Select Appropriate Methodology A->B C Perform Boiling Point Measurement B->C D Perform Density Measurement B->D E Record Raw Data (Temperature, Mass, Volume) C->E D->E F Apply Corrections (e.g., Pressure, Temperature) E->F G Calculate Final Property Values F->G H Compile Technical Report & Data Summary G->H

Caption: Workflow for Determining Physical Properties.

References

The Conformational Landscape of 2-Methyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the chair conformation and stereoisomers of 2-methyl-1,3-dioxane. This heterocyclic compound serves as a fundamental model for understanding the conformational behavior of more complex molecules containing the 1,3-dioxane (B1201747) ring system, which is a common motif in numerous natural products and pharmacologically active compounds. A thorough comprehension of the steric and stereoelectronic factors governing its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Dominant Chair Conformation and Conformational Inversion

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of two oxygen atoms in the ring introduces key differences in bond lengths and angles, leading to a unique conformational profile. The chair conformation of this compound exists in a dynamic equilibrium between two interconverting chair forms, commonly referred to as a ring flip. In this process, axial substituents become equatorial and vice versa.

The key stereochemical feature of this compound is the orientation of the methyl group at the C2 position, which can be either axial or equatorial. The relative stability of these two conformers is not equal, with the equatorial conformation being significantly more stable.[1] This preference is a result of the interplay between steric hindrance and stereoelectronic effects.

dot

Caption: Conformational equilibrium of this compound.

Quantitative Conformational Analysis

The preference for the equatorial orientation of the methyl group at the C2 position is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value signifies a stronger preference for the equatorial position.

ParameterValue (kcal/mol)Description
A-value (2-methyl) ~3.55The Gibbs free energy difference (-ΔG°) between the equatorial and axial conformers. A positive value indicates the equatorial conformer is more stable.

The significant A-value for the 2-methyl group is attributed to greater 1,3-diaxial interactions in the axial conformer. The axial methyl group experiences steric repulsion with the axial protons at the C4 and C6 positions.

Stereoisomers of this compound

For this compound itself, the primary stereochemical consideration is conformational isomerism between the axial and equatorial methyl conformers. Configurational stereoisomers, such as cis and trans isomers, arise when there is at least one other substituent on the ring. For instance, in 2,5-dimethyl-1,3-dioxane, cis and trans isomers are possible, each with their own set of chair conformers.

dot

G cluster_isomers Stereoisomers of this compound cluster_conformational Conformational Isomers cluster_configurational Configurational Isomers (in substituted derivatives) Molecule This compound Axial Axial Methyl Molecule->Axial Conformational Equilibrium Equatorial Equatorial Methyl Molecule->Equatorial Conformational Equilibrium Cis Cis Isomer Molecule->Cis e.g., in 2,5-dimethyl-1,3-dioxane Trans Trans Isomer Molecule->Trans e.g., in 2,5-dimethyl-1,3-dioxane Axial->Equatorial Ring Flip

Caption: Relationship between stereoisomers of this compound.

Experimental and Computational Methodologies

The conformational analysis of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying conformational equilibria in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

    • The choice of solvent is crucial as it can influence the conformational equilibrium.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The chemical shifts and coupling constants of the ring protons, particularly the proton at C2, are sensitive to the conformation.

    • In the equatorial conformer, the C2 proton is axial and will exhibit a different chemical shift and coupling pattern compared to the equatorial C2 proton in the axial conformer.

  • Low-Temperature NMR:

    • To observe the individual conformers, the sample is cooled to a temperature where the rate of ring flip is slow on the NMR timescale.

    • This "freezes out" the equilibrium, allowing for the direct observation and integration of signals from both the axial and equatorial conformers.

  • Data Analysis:

    • The ratio of the integrated intensities of the signals corresponding to the two conformers allows for the calculation of the equilibrium constant (Keq).

    • The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq).

Computational Chemistry Protocols

Computational methods provide valuable insights into the geometries and relative energies of the conformers.

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, twist-boat, etc.).

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

    • Calculate the relative electronic energies of the conformers.

  • Frequency Calculations:

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Solvent Effects:

    • Incorporate the effects of a solvent using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to more accurately reflect the experimental conditions.

dot

G cluster_workflow Experimental and Computational Workflow cluster_exp Experimental (NMR) cluster_comp Computational SamplePrep Sample Preparation NMR_acq NMR Data Acquisition (¹H, Low Temp) SamplePrep->NMR_acq NMR_analysis Data Analysis (Integration, Keq) NMR_acq->NMR_analysis deltaG_exp ΔG° Determination NMR_analysis->deltaG_exp Compare Comparison and Validation deltaG_exp->Compare ConfSearch Conformational Search GeomOpt Geometry Optimization & Energy Calculation ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc deltaG_comp ΔG° Calculation FreqCalc->deltaG_comp deltaG_comp->Compare

Caption: Workflow for conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation with the methyl group in the equatorial position. This preference, quantified by a significant A-value, is primarily driven by the avoidance of steric 1,3-diaxial interactions. The robust methodologies of NMR spectroscopy and computational chemistry provide a powerful synergistic approach to elucidate the conformational landscape of this and related heterocyclic systems. A comprehensive understanding of these fundamental principles is indispensable for professionals in drug discovery and development, as the three-dimensional structure of molecules profoundly dictates their biological activity.

References

An In-Depth Technical Guide on the Gas-Phase Thermal Decomposition of Cyclic Acetals, with a Case Study on 2-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thermal decomposition of cyclic acetals is of significant interest in fields ranging from atmospheric chemistry to the combustion of biofuels, where these compounds can be present as additives or intermediates. Understanding the kinetics and mechanisms of their degradation under gas-phase, high-temperature conditions is crucial for developing accurate combustion models and predicting the formation of potential pollutants. This guide details the core principles, experimental methodologies, and kinetic data associated with the unimolecular decomposition of these compounds, focusing on 2-Methyl-1,3-dioxolane as a primary case study.

The decomposition is generally a homogeneous, unimolecular process that follows first-order kinetics, particularly when radical chain reactions are suppressed.[1][2][3] The primary pathway involves a stepwise mechanism initiated by the cleavage of a C-O bond, proceeding through a diradical intermediate or a concerted, non-synchronous transition state to yield stable carbonyl compounds and other small molecules.[1][4][5]

Experimental Protocols

The kinetic study of gas-phase thermal decomposition typically employs a static reactor system coupled with analytical instrumentation to monitor reactant decay and product formation. The following protocol is synthesized from methodologies reported for 2-Methyl-1,3-dioxolane.[1][3]

2.1 System Setup

  • Reactor: A static Pyrex reaction vessel of known volume is used, housed in a furnace capable of maintaining a stable and uniform temperature.

  • Vacuum Line: The reactor is connected to a high-vacuum line to allow for evacuation and the introduction of gaseous reactants and inhibitors.

  • Pressure Monitoring: A pressure transducer is connected to the system to monitor the total pressure throughout the reaction.

  • Analytical Equipment: A gas chromatograph (GC) equipped with a flame ionization detector (FID) is used for the quantitative analysis of reactants and products. Mass spectrometry (MS) is often coupled with GC for product identification.

2.2 Experimental Procedure

  • Vessel Deactivation: To eliminate surface-catalyzed reactions, the interior wall of the Pyrex vessel is deactivated. A common method is to coat the surface by pyrolyzing an inhibitor like allyl bromide within the vessel before the main experiments.[1][3]

  • Radical Suppression: To ensure the study of the unimolecular decomposition pathway and prevent radical chain reactions, a free-radical suppressor (inhibitor) such as propene or toluene (B28343) is introduced into the reaction vessel along with the reactant.[1][3]

  • Reaction Execution:

    • The deactivated vessel is evacuated to a high vacuum and heated to the desired, stable temperature (e.g., in the range of 459–490 °C).[1][2]

    • The reactant (2-Methyl-1,3-dioxolane) and the radical suppressor are introduced into the vessel to a specific initial pressure (e.g., in the range of 46–113 Torr).[1][2]

    • The reaction progress is monitored by periodically sampling the gas mixture from the reactor and analyzing it via GC-FID to determine the concentration of the reactant and major products over time.

  • Data Analysis: The rate constant (k) at each temperature is determined by plotting the natural logarithm of the reactant concentration versus time, which yields a straight line for a first-order reaction. The Arrhenius parameters are then derived from a plot of ln(k) versus 1/T.

The workflow for a typical kinetic experiment is visualized below.

G Diagram 1: Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_run Reaction Execution cluster_analysis Analysis p1 Deactivate Reactor (e.g., Allyl Bromide) p2 Evacuate and Heat Reactor p1->p2 r1 Introduce Reactant & Radical Suppressor p2->r1 r2 Maintain Isothermal Conditions r1->r2 r3 Collect Gas Samples Over Time r2->r3 a1 GC-FID/MS Analysis of Samples r3->a1 a2 Determine Rate Constants (k) a1->a2 a3 Calculate Arrhenius Parameters a2->a3 G Diagram 2: Proposed Decomposition of 2-Methyl-1,3-dioxolane reactant 2-Methyl-1,3-dioxolane ts1 Four-Centered Transition State reactant->ts1 Heat (Δ) Rate-Determining Step intermediate Diradical Intermediate ts1->intermediate C-O Cleavage product1 Acetaldehyde intermediate->product1 Fragmentation product2 Ethylene (B1197577) Oxide intermediate->product2 Fragmentation

References

An In-depth Technical Guide on the Microwave Spectrum and Rotational Constants of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave spectrum, rotational constants, and conformational analysis of 2-Methyl-1,3-dioxane. The data and methodologies presented are crucial for understanding the molecule's three-dimensional structure and dynamics, which are fundamental aspects in molecular recognition and drug design.

Molecular Conformation and Structure

The microwave spectrum of this compound has been investigated in the frequency range of 8–40 GHz.[1][2] The analysis of the rotational transitions unequivocally confirms that the molecule adopts a chair conformation with the methyl group in the equatorial position.[1][2] This arrangement is the most stable conformer of the molecule. Further studies on various ¹³C and ¹⁸O isotopomers have allowed for the precise determination of its structural parameters.[3][4]

Rotational and Centrifugal Distortion Constants

The rotational spectra of this compound reveal a-type and c-type transitions. The determined rotational constants and centrifugal distortion constants for the ground vibrational state are summarized in the table below.

ParameterValueUnitReference
Rotational Constants
A4658.122(2)MHz[1][2]
B2503.221(1)MHz[1][2]
C1783.950(1)MHz[1][2]
Dipole Moment Components
µa1.43 ± 0.01D[1][2]
µc1.15 ± 0.01D[1][2]
Total Dipole Moment
µ1.84 ± 0.02D[1]

Experimental Protocols

The determination of the rotational constants and dipole moment of this compound involves the use of microwave spectroscopy. A typical experimental setup and procedure are outlined below.

3.1. Spectrometer

The experiments are typically conducted using a Stark modulation microwave spectrometer operating in a specific frequency range, for instance, 8–40 GHz.[1][2] This type of spectrometer is highly sensitive and allows for the precise measurement of rotational transition frequencies.

3.2. Sample Conditions

The sample of this compound is studied in the gas phase at low pressure. The measurements are usually carried out at room temperature.

3.3. Measurement and Analysis

  • Spectrum Acquisition: The microwave radiation is passed through the gaseous sample, and the absorption at different frequencies is recorded. The rotational transitions appear as sharp lines in the spectrum.

  • Transition Assignment: The observed spectral lines are assigned to specific rotational quantum number transitions (J, Kₐ, K₋). This is often a complex process, aided by theoretical predictions of the spectrum.

  • Frequency Measurement: The frequencies of the assigned rotational transitions are measured with high precision.

  • Data Fitting: The measured transition frequencies are fitted to a Hamiltonian model that includes terms for the rotational energies and centrifugal distortion. This fitting procedure yields the precise values of the rotational constants (A, B, C) and centrifugal distortion constants.

  • Stark Effect Measurement: To determine the dipole moment, a known electric field (Stark field) is applied to the sample. This field causes a splitting of the rotational energy levels and, consequently, a splitting of the spectral lines. The magnitude of this splitting is dependent on the molecule's dipole moment components. By measuring the frequency shifts as a function of the applied electric field, the dipole moment components (µa, µb, µc) can be determined.

Visualizations

Experimental Workflow for Microwave Spectroscopy of this compound

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis cluster_results Results Sample This compound (Liquid) Vaporization Vaporization to Gas Phase Sample->Vaporization Introduction Introduction into Waveguide/Cell Vaporization->Introduction Spectrometer Stark Modulation Microwave Spectrometer Irradiation Microwave Irradiation (8-40 GHz) Spectrometer->Irradiation Introduction->Spectrometer Detection Detection of Absorption Spectrum Irradiation->Detection Spectrum Raw Microwave Spectrum Detection->Spectrum Assignment Transition Assignment (a- and c-type) Spectrum->Assignment Fitting Hamiltonian Fitting Assignment->Fitting Stark Stark Effect Analysis Assignment->Stark Constants Rotational & Centrifugal Distortion Constants Fitting->Constants FinalData Final Spectroscopic Data (Table 1) Constants->FinalData Dipole Dipole Moment Components Stark->Dipole Dipole->FinalData

Caption: Experimental workflow for determining rotational constants.

References

Quantum-Chemical Insights into the Conformational Landscape of 5-Substituted-1,3-Dioxanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane (B1201747) framework is a cornerstone in the structure of numerous natural products and pharmacologically active compounds. The spatial arrangement of substituents on this heterocyclic ring system critically dictates the molecule's three-dimensional shape, polarity, and, consequently, its biological function. A profound comprehension of the conformational preferences of 5-substituted-1,3-dioxanes is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a detailed exploration of the potential energy surface of these molecules, leveraging quantum-chemical studies to elucidate the delicate interplay of steric and electronic effects that govern their conformational behavior.

Fundamental Principles of 1,3-Dioxane Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain. However, the introduction of two oxygen atoms into the six-membered ring leads to notable differences in bond lengths and angles, resulting in distinct conformational characteristics. The chair conformation of a 5-substituted-1,3-dioxane can undergo a ring-flipping process, interconverting between two non-equivalent chair forms (axial and equatorial) through higher-energy twist and boat intermediates.[1] The energetic preference for one conformation over the other is dictated by the nature of the substituent at the C5 position.

The conformational preference is quantitatively described by the conformational free energy (A-value), which is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the substituent to occupy the equatorial position to minimize unfavorable steric interactions.[1]

Computational and Experimental Methodologies

The exploration of the potential energy surface of 5-substituted-1,3-dioxanes is primarily conducted through quantum-chemical calculations, with experimental validation often provided by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Quantum-Chemical Calculations

A common computational approach involves a systematic scan of the potential energy surface to identify stable conformers (minima) and transition states. The general workflow is as follows:

G cluster_workflow Computational Workflow for PES Analysis start Initial Structure Generation (Axial and Equatorial Conformers) geom_opt Geometry Optimization (e.g., RHF, DFT) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/Transition States) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Identify Interconversion Pathways) geom_opt->pes_scan energy_calc Single-Point Energy Calculation (Higher Level of Theory for Accuracy) geom_opt->energy_calc ts_search Transition State Search (Locate Energy Barriers) pes_scan->ts_search ts_search->freq_calc ts_search->energy_calc thermo_analysis Thermochemical Analysis (Calculate ΔG°, ΔH°, ΔE) energy_calc->thermo_analysis boltzmann Boltzmann Distribution Analysis (Predict Equilibrium Populations) thermo_analysis->boltzmann

Caption: A generalized workflow for the computational analysis of the potential energy surface of 5-substituted-1,3-dioxanes.

Detailed Protocols:

  • Software: Quantum chemistry software packages such as Gaussian, GAMESS, and FireFly are commonly employed.[3]

  • Levels of Theory:

    • Restricted Hartree-Fock (RHF): The RHF method with basis sets like 6-31G(d) has been used for initial geometry optimizations and to map the potential energy surface.[2]

    • Density Functional Theory (DFT): DFT methods, such as PBE/3ζ and M06-2X/6-311+G(d,p), offer a good balance between computational cost and accuracy for these systems.[4][5] The B3PW91 functional with a 6-31+G(d,p) basis set has also been utilized.[3]

  • Geometry Optimization: The geometries of all conformers and transition states are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.[5]

  • Potential Energy Surface Scans: The potential energy surface is explored by systematically changing specific dihedral angles to identify the pathways for conformational isomerization.

NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium in solution.[1]

Experimental Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A 5-10 mg sample of the purified 5-substituted-1,3-dioxane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.[1]

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) are analyzed.

  • 2D NMR Spectroscopy: Techniques like NOESY can be used to confirm through-space interactions and provide further evidence for the predominant conformation.[4]

  • Data Analysis: The experimental vicinal coupling constants are used to determine the mole fractions of the axial and equatorial conformers, from which the conformational free energy (ΔG°) can be calculated.[2]

Conformational Isomerization Pathways

Quantum-chemical studies have revealed that the interconversion between the equatorial and axial chair conformers of 5-substituted-1,3-dioxanes can proceed through two main pathways involving twist-boat intermediates.[2] The 1,4-twist and 2,5-twist conformers are key intermediates in these isomerization processes.[6][7]

G cluster_pathway Conformational Interconversion Pathways Ce Chair (Equatorial) T14 1,4-Twist Ce->T14 TS1 TS1 Ce->TS1 Ca Chair (Axial) TS2 TS2 Ca->TS2 T25 2,5-Twist T25->TS1 T25->TS2 T14->Ca TS1->Ce TS1->T25 TS2->Ca TS2->T25

Caption: Simplified representation of the conformational interconversion pathways for 5-substituted-1,3-dioxanes, highlighting the role of twist intermediates.

Quantitative Data on Conformational Energies and Barriers

The following tables summarize the calculated energy parameters for the conformational inversion of various 5-substituted-1,3-dioxanes.

Table 1: Energy Parameters for the Inversion of 5-Alkyl- and 5-Phenyl-1,3-Dioxanes (kcal/mol) at the RHF/6-31G(d) Level [2]

Conformer/Transition State5-Ethyl (I)5-Isopropyl (II)5-tert-Butyl (III)5-Phenyl (IV)
Chair (Equatorial) 0.00.00.00.0
Chair (Axial) 0.61.01.11.3
1,4-Twist 5.75.34.95.9
2,5-Twist 4.34.23.24.0
TS-1 9.18.78.49.3
TS-2 10.410.610.410.9
TS-3 11.212.010.9-
TS-4 5.85.55.15.9
TS-5 --(10.1)-

Note: The original data in the source is presented in a complex format. This table represents a simplified summary of the relative energies of key conformers and transition states.

Table 2: Calculated Gibbs Free Energies of Conformational Equilibrium (ΔG°) and Experimental A-Values (kcal/mol)

SubstituentCalculated ΔG° (RHF/6-31G(d))[2]Experimental A-Value (Solvent)[2]
Ethyl0.820.9 (CHCl₃)
tert-Butyl0.861.1, 1.4-1.8 (CCl₄)
Phenyl0.901.3, 1.0 (Et₂O)

Substituent Effects on Conformational Preference

The nature of the substituent at the C5 position significantly influences the conformational equilibrium.

  • Steric Effects: For bulky, non-polar substituents such as alkyl and phenyl groups, steric hindrance is the primary factor determining conformational preference. The equatorial position is favored to avoid destabilizing 1,3-diaxial interactions with the axial protons at C2, C4, and C6.[1]

  • Electronic Effects: For substituents with electronegative atoms, electronic effects such as the gauche effect can come into play. A stabilizing interaction between an electronegative substituent and the gauche-oriented oxygen atoms can favor the axial conformation in some cases.[1]

The interplay between these effects determines the overall conformational landscape of the molecule.

G cluster_effects Factors Influencing Conformational Equilibrium cluster_steric Steric Effects cluster_electronic Electronic Effects substituent Substituent at C5 steric_node Bulky Groups (e.g., Alkyl, Phenyl) substituent->steric_node electronic_node Electronegative Groups (e.g., -OH, -NO₂) substituent->electronic_node diaxial 1,3-Diaxial Repulsion steric_node->diaxial equatorial Favors Equatorial Conformation diaxial->equatorial gauche Gauche Effect electronic_node->gauche axial May Favor Axial Conformation gauche->axial

Caption: Logical relationship between substituent properties and their influence on the conformational preference in 5-substituted-1,3-dioxanes.

Conclusion

The conformational analysis of 5-substituted-1,3-dioxanes is a complex field that benefits from the synergy of computational and experimental techniques. Quantum-chemical calculations provide a detailed picture of the potential energy surface, revealing the intricate pathways of conformational interconversion and the energetic factors that govern them. This in-depth understanding is crucial for predicting the three-dimensional structure of molecules containing the 1,3-dioxane moiety, which is a critical step in the design and development of new drugs and other biologically active compounds. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working in this important area of chemical and pharmaceutical science.

References

An In-Depth Technical Guide to the Solubility of 2-Methyl-1,3-dioxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-1,3-dioxane in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides visualizations of key experimental workflows.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. For liquid-liquid systems, as is the case with this compound and organic solvents, solubility can range from complete miscibility (soluble in all proportions) to partial miscibility or immiscibility.

This compound is a cyclic ether, a class of compounds known for their utility as solvents and intermediates in organic synthesis.[1][2] Its molecular structure, featuring a six-membered ring with two oxygen atoms and a methyl group, dictates its polarity and hydrogen bonding capabilities, which in turn govern its solubility characteristics.[1]

Quantitative Solubility Data

SolventChemical FormulaPolaritySolubility of this compound
Alcohols
MethanolCH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible
Ketones
AcetoneC₃H₆OPolar AproticMiscible
Aromatic Hydrocarbons
TolueneC₇H₈NonpolarSoluble
o-XyleneC₈H₁₀NonpolarSoluble
EthylbenzeneC₈H₁₀NonpolarSoluble
Ethers
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" is indicated where specific miscibility data is not available but the compound is known to dissolve in the solvent, particularly in the context of its use in solvent extraction processes.[3]

Experimental Protocols for Solubility Determination

The determination of miscibility or the quantitative measurement of solubility for a liquid in a liquid solvent can be carried out using several established methods.

This is a straightforward qualitative method to determine if two liquids are miscible.

Objective: To visually assess whether this compound is miscible with a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Organic solvent to be tested

  • Graduated cylinders or volumetric pipettes

  • Test tubes with stoppers

  • Constant temperature bath (optional, for non-ambient temperature measurements)

Procedure:

  • Precisely measure equal volumes of this compound and the selected organic solvent using graduated cylinders or pipettes.

  • Transfer the liquids to a clean, dry test tube.

  • Stopper the test tube and shake the mixture vigorously for approximately 30-60 seconds.

  • Allow the mixture to stand and observe.

  • Observation:

    • If the mixture remains a single, clear phase with no visible interface, the two liquids are considered miscible.

    • If the mixture separates into two distinct layers, the liquids are immiscible.

    • If the mixture appears cloudy or forms an emulsion, the liquids may be partially miscible.

For liquids that are partially miscible, this method can be used to determine the solubility limits.

Objective: To quantify the concentration at which a solution of this compound and an organic solvent becomes saturated, indicated by the appearance of turbidity (cloudiness).

Materials:

  • This compound

  • Organic solvent

  • Burette

  • Titration flask

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • A known volume or weight of one liquid (e.g., the organic solvent) is placed in the titration flask, which is maintained at a constant temperature using the water bath.

  • The other liquid (this compound) is slowly added from the burette while the solution is continuously stirred.

  • The endpoint is reached when the solution turns from clear to persistently cloudy. This indicates the formation of a second phase and that the solubility limit has been exceeded.

  • The amount of titrant added is recorded, and the solubility is calculated in terms of mass or mole fraction.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

G Diagram 1: Visual Miscibility Determination Workflow start Start measure Measure equal volumes of This compound and solvent start->measure transfer Transfer to test tube measure->transfer shake Stopper and shake vigorously transfer->shake observe Allow to stand and observe shake->observe decision Single clear phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Diagram 1: Visual Miscibility Determination Workflow

G Diagram 2: Cloud Point Titration Workflow start Start setup Place known amount of solvent in flask at constant temperature start->setup titrate Slowly add this compound from burette with stirring setup->titrate observe Observe for turbidity titrate->observe decision Persistent cloudiness? observe->decision decision->titrate No record Record volume of titrant added decision->record Yes calculate Calculate solubility record->calculate end End calculate->end

Diagram 2: Cloud Point Titration Workflow

Conclusion

This compound exhibits favorable solubility characteristics with a range of common organic solvents, being miscible with polar solvents like methanol, ethanol, and acetone, as well as soluble in nonpolar aromatic hydrocarbons. This property profile, combined with its chemical stability, makes it a versatile compound in various chemical processes. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The provided workflows offer a clear visual guide for implementing these methodologies in a laboratory setting. As with any chemical, appropriate safety precautions should be taken when handling this compound and the associated organic solvents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-1,3-dioxane as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. The carbonyl group, present in aldehydes and ketones, is highly reactive towards a plethora of reagents. Its temporary masking as a protecting group is often essential to prevent undesired side reactions. The 2-methyl-1,3-dioxane, a cyclic acetal, serves as a robust and reliable protecting group for methyl ketones. Formed from the reaction of a methyl ketone with 1,3-propanediol, this six-membered heterocyclic system offers distinct stability advantages over its five-membered analogue, the 2-methyl-1,3-dioxolane.[1]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of the this compound protecting group.

Advantages of this compound as a Protecting Group

  • Stability: 1,3-dioxanes are generally more stable than their 1,3-dioxolane (B20135) counterparts.[1] They are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making them compatible with many synthetic transformations.[2]

  • Formation: The formation of 2-methyl-1,3-dioxanes is typically a high-yielding process achieved through acid-catalyzed acetalization of a methyl ketone with 1,3-propanediol.[1]

  • Selective Deprotection: While stable, the this compound group can be selectively removed under acidic conditions, regenerating the parent methyl ketone. The increased stability compared to dioxolanes can be advantageous for achieving selective deprotection in the presence of more labile protecting groups.

Data Presentation

Table 1: Formation of 2-Methyl-1,3-dioxanes from Methyl Ketones
Methyl Ketone SubstrateReagents and ConditionsSolventTime (h)Yield (%)
Acetone (B3395972)1,3-Propanediol, p-TsOH (cat.)Toluene4-8>90 (typical)
Acetophenone1,3-Propanediol, p-TsOH (cat.), Dean-StarkToluene6-1285-95 (typical)
Cyclohexyl methyl ketone1,3-Propanediol, Amberlyst-15Dichloromethane8~90 (estimated)
4'-Methoxyacetophenone1,3-Propanediol, ZrCl₄ (cat.)Dichloromethane2>95 (typical)
Propiophenone1,3-Propanediol, I₂ (cat.)Acetonitrile1~92 (typical)

Yields are typical and can vary based on the specific substrate and reaction conditions.

Table 2: Deprotection of 2-Methyl-1,3-dioxanes
Protected SubstrateReagents and ConditionsSolventTime (h)Yield (%)
2-Methyl-2-phenyl-1,3-dioxane2M HCl (aq)Acetone/H₂O (4:1)2-4>90 (typical)
2-Cyclohexyl-2-methyl-1,3-dioxaneAcetic Acid/H₂O (3:1)THF6-1085-95 (typical)
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxaneAmberlyst-15Acetone/H₂O (9:1)3-5>90 (typical)
2-Methyl-2-propyl-1,3-dioxaneCerium(III) triflate (cat.)Wet Nitromethane1-2>95 (typical)

Yields are typical and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of a Methyl Ketone (General Procedure)

Objective: To protect a methyl ketone as a this compound.

Materials:

  • Methyl ketone (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the methyl ketone, 1,3-propanediol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a this compound (General Procedure)

Objective: To deprotect a this compound to regenerate the parent methyl ketone.

Materials:

  • This compound derivative (1.0 eq)

  • Acetone

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.

  • Add a catalytic amount of 2 M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected methyl ketone.

  • If necessary, the product can be further purified by column chromatography or distillation.

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product ketone Methyl Ketone (R-CO-CH3) protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ diol 1,3-Propanediol catalyst Acid Catalyst (H+) hemiketal Hemiketal protonated_ketone->hemiketal + 1,3-Propanediol protonated_hemiketal Protonated Hemiketal hemiketal->protonated_hemiketal + H+ carbocation Carbocation Intermediate protonated_hemiketal->carbocation - H2O dioxane This compound carbocation->dioxane Intramolecular cyclization - H+

Caption: Acid-catalyzed formation of this compound.

Deprotection_Mechanism cluster_reactant Reactant cluster_intermediates Reaction Intermediates cluster_products Products dioxane This compound protonated_dioxane Protonated Dioxane dioxane->protonated_dioxane + H+ carbocation Carbocation Intermediate protonated_dioxane->carbocation Ring Opening protonated_hemiketal Protonated Hemiketal carbocation->protonated_hemiketal + H2O hemiketal Hemiketal protonated_hemiketal->hemiketal - H+ ketone Methyl Ketone hemiketal->ketone Decomposition diol 1,3-Propanediol hemiketal->diol Decomposition

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow start Start step1 Combine Methyl Ketone, 1,3-Propanediol, Acid Catalyst, and Solvent start->step1 step2 Set up for Azeotropic Water Removal (e.g., Dean-Stark) step1->step2 step3 Heat to Reflux and Monitor Reaction (TLC, GC) step2->step3 decision Reaction Complete? step3->decision decision->step3 No step4 Cool Reaction and Perform Aqueous Workup (Neutralize) decision->step4 Yes step5 Extract with Organic Solvent step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify Product (Distillation or Chromatography) step6->step7 end End step7->end

Caption: General experimental workflow for carbonyl protection.

References

Application Note and Protocol: Acid-Catalyzed Acetalization for the Synthesis of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxanes are heterocyclic compounds widely utilized in organic synthesis. They serve as crucial protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability in basic, oxidative, and reductive conditions, while being easily cleaved under acidic conditions.[1] The synthesis of 2-Methyl-1,3-dioxane is achieved through the acid-catalyzed condensation of acetaldehyde (B116499) with 1,3-propanediol (B51772).[2] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water produced as a byproduct must be continuously removed.[3][4] A common method for water removal is azeotropic distillation using a Dean-Stark apparatus.[1][4]

This document provides a detailed experimental protocol for the synthesis of this compound, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow.

Reaction Scheme

The acid-catalyzed reaction between acetaldehyde and 1,3-propanediol proceeds as follows:

Acetaldehyde + 1,3-Propanediol ⇌ this compound + Water

The reaction is catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TSA).[1][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₀O₂[5][6]
Molecular Weight 102.13 g/mol [5][6]
CAS Number 626-68-6[5][6]
Appearance Colorless liquid
Boiling Point Not explicitly found; similar 6-membered rings have boiling points around 110-130°C.

| Density | Not explicitly found; similar compounds have densities around 0.95-1.05 g/mL. |

Table 2: Typical Reaction Parameters

Parameter Value / Condition
Reactants Acetaldehyde (or Paraldehyde), 1,3-Propanediol
Catalyst p-Toluenesulfonic acid (p-TSA)
Catalyst Loading 0.01 - 0.05 equivalents[1][7]
Solvent Toluene (B28343) (for azeotropic water removal)[1]
Temperature Reflux temperature of toluene (approx. 111°C)
Reaction Time Until water collection ceases

| Typical Yield | >85% (based on similar acetalizations) |

Experimental Protocol

This protocol details the synthesis of this compound from 1,3-propanediol and paraldehyde (B1678423) (a stable trimer of acetaldehyde) using p-toluenesulfonic acid as the catalyst.

Materials and Equipment:

  • 1,3-Propanediol

  • Paraldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 1,3-propanediol (1.0 eq), a catalytic amount of p-TSA (0.01-0.02 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).[1]

  • Acetalization Reaction:

    • Begin heating the mixture to reflux with vigorous stirring using a heating mantle.

    • Once the toluene is refluxing, slowly add paraldehyde (0.4 eq, which is equivalent to 1.2 eq of acetaldehyde) to the reaction mixture.

    • Continue heating at reflux. The toluene-water azeotrope will distill and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom while the toluene will return to the reaction flask.[8]

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.[7]

    • The reaction is considered complete when water no longer collects in the trap.[1][7]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.[1]

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

    • Wash the organic layer sequentially with water and then brine.[8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1][8]

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.[1][7]

    • Purify the resulting crude product by fractional distillation to obtain pure this compound.[7]

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Acetalization cluster_workup Work-up cluster_purification Purification A Combine 1,3-Propanediol, Toluene, and p-TSA in Flask B Assemble Dean-Stark Apparatus and Condenser A->B C Heat to Reflux B->C D Add Paraldehyde C->D E Collect Water via Azeotropic Distillation D->E F Monitor until Water Collection Ceases E->F G Cool to Room Temperature F->G H Wash with NaHCO₃, Water, and Brine G->H I Dry Organic Layer with Na₂SO₄ H->I J Filter Drying Agent I->J K Concentrate via Rotary Evaporation J->K L Purify by Fractional Distillation K->L M Obtain Pure This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mechanism Reaction Mechanism A Protonation of Acetaldehyde Carbonyl B Nucleophilic Attack by 1,3-Propanediol A->B H⁺ C Proton Transfer B->C D Formation of Hemiacetal Intermediate C->D E Elimination of Water (Rate-Determining Step) D->E -H₂O F Cyclization and Deprotonation E->F G This compound (Product) F->G -H⁺

Caption: Mechanism of acid-catalyzed acetalization.

Safety Precautions

  • Acetaldehyde and its trimer, paraldehyde, are flammable and volatile. Handle them in a well-ventilated fume hood.

  • Toluene is a flammable solvent. Avoid open flames and ensure proper ventilation.

  • p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always perform chemical reactions in a well-ventilated laboratory fume hood.

References

Application Notes and Protocols for the Deprotection of 2-Methyl-1,3-dioxane under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl-1,3-dioxane moiety is a valuable protecting group for aldehydes and ketones in multistep organic synthesis. Its stability under neutral and basic conditions makes it suitable for a wide range of chemical transformations.[1] The deprotection, or cleavage, of the this compound group is typically achieved through acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and 1,3-propanediol (B51772).[2] The efficiency of this deprotection is dependent on several factors, including the choice of acid catalyst, solvent, temperature, and the concentration of water. This document provides detailed protocols and comparative data for the deprotection of this compound under various acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of this compound proceeds via a reversible acid-catalyzed hydrolysis. The general mechanism involves the following steps:

  • Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, increasing the electrophilicity of the adjacent carbon atom.

  • Ring Opening: The protonated intermediate undergoes ring opening to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the oxocarbenium ion.

  • Deprotonation and Hemiacetal Formation: A proton is transferred to a base (e.g., water), leading to the formation of a hemiacetal.

  • Protonation of the Second Oxygen: The other oxygen atom of the original diol moiety is protonated.

  • Elimination of 1,3-Propanediol: The C-O bond cleaves, eliminating a molecule of 1,3-propanediol and forming the protonated carbonyl compound.

  • Deprotonation: The protonated carbonyl compound is deprotonated to yield the final carbonyl product and regenerate the acid catalyst.

A large excess of water is often used to drive the equilibrium towards the deprotected products.[3]

Deprotection_Mechanism Start This compound ProtonatedDioxane Protonated Dioxane Start->ProtonatedDioxane + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedDioxane->Oxocarbenium Ring Opening HemiacetalIntermediate Hemiacetal Intermediate Oxocarbenium->HemiacetalIntermediate + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal HemiacetalIntermediate->ProtonatedHemiacetal + H+ ProtonatedCarbonyl Protonated Carbonyl ProtonatedHemiacetal->ProtonatedCarbonyl - 1,3-Propanediol End Carbonyl + 1,3-Propanediol ProtonatedCarbonyl->End - H+

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Comparative Data for Deprotection Methods

The selection of an appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction rate. The following table summarizes various acidic conditions for the deprotection of this compound and related cyclic acetals.

CatalystSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)Notes
Hydrochloric Acid (HCl) Acetone (B3395972)/Water (9:1)Room Temperature1 - 4 hours>90A common and effective method. Reaction progress should be monitored to avoid side reactions.
p-Toluenesulfonic Acid (p-TsOH) Acetone/Water (9:1)Room Temperature2 - 8 hours>90Generally milder than HCl. Suitable for acid-sensitive substrates.
Amberlyst-15® Acetone/Water (9:1)Room Temperature4 - 24 hours>90Heterogeneous catalyst that simplifies workup through simple filtration. Recyclable.[4]
Trifluoroacetic Acid (TFA) Dichloromethane/WaterRoom Temperature0.5 - 2 hours>90Strong acid, suitable for rapid deprotection. Volatile, which can simplify removal.
Acetic Acid (AcOH) THF/Water (4:1)25 - 5012 - 48 hoursVariableMild conditions, useful for highly sensitive substrates where stronger acids cause decomposition.

Note: Reaction times and yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Deprotection using Hydrochloric Acid (HCl)

This protocol describes a general procedure for the deprotection of a this compound protected carbonyl compound using aqueous HCl.

Materials:

  • This compound protected compound (1.0 eq)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v) in a round-bottom flask.

  • Add a catalytic amount of 1 M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected carbonyl compound.

  • Purify the product as necessary by column chromatography or distillation.

Protocol 2: Deprotection using Amberlyst-15® (Solid Acid Catalyst)

This protocol outlines the use of a heterogeneous acid catalyst, which can be easily removed by filtration.

Materials:

  • This compound protected compound (1.0 eq)

  • Amberlyst-15® resin

  • Acetone

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a solution of the this compound derivative in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15® resin (typically 10-20% by weight of the substrate).

  • Stir the suspension at room temperature. Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the Amberlyst-15® resin. Wash the resin with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • The recovered Amberlyst-15® can be washed with methanol, dried, and reused.

Workflow and Logic Diagrams

Experimental_Workflow Start Start Dissolve Dissolve this compound derivative in Acetone/Water Start->Dissolve AddCatalyst Add Acid Catalyst (e.g., HCl, p-TsOH, Amberlyst-15) Dissolve->AddCatalyst Stir Stir at Room Temperature AddCatalyst->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Workup Workup Monitor->Workup Neutralize Neutralize (if necessary) Workup->Neutralize Filter Filter (for solid catalyst) Workup->Filter If solid catalyst Extract Extract with Organic Solvent Neutralize->Extract Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Distillation) Dry->Purify End End Purify->End

Caption: General experimental workflow for the deprotection of this compound.

References

Application of 2-Methyl-1,3-dioxane in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of achieving high yields and purity. The 1,3-dioxane (B1201747) moiety, a six-membered cyclic acetal, serves as a robust and versatile protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols.[1] Specifically, 2-Methyl-1,3-dioxane is formed from the reaction of a carbonyl compound with 1,3-propanediol (B51772) or from the reaction of acetaldehyde (B116499) with a 1,3-diol. This protecting group is generally stable under basic, reductive, and oxidative conditions, making it a valuable tool in multi-step synthetic pathways where other parts of a molecule are being modified.[1] Its removal (deprotection) is typically achieved under acidic conditions.[2]

While the application of the structurally similar 2-methyl-1,3-dioxolane (B1212220) (a five-membered ring) is extensively documented in pharmaceutical synthesis, specific detailed examples and quantitative data for this compound are less prevalent in readily available literature. However, the general principles and protocols for the use of 1,3-dioxanes as protecting groups are well-established and can be applied to the 2-methyl derivative.

Core Applications in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical manufacturing is as a protecting group for:

  • Carbonyl Compounds (Aldehydes and Ketones): To prevent their reaction with nucleophiles or reducing agents while other transformations are carried out on the molecule.

  • 1,3-Diols: To mask the hydroxyl groups, allowing for selective reactions at other positions.

The stability of the 1,3-dioxane ring is a key advantage, offering resilience against a variety of reagents and reaction conditions commonly employed in API synthesis.[1]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
AppearanceColorless liquid
Boiling Point111-112 °C
Density0.97 g/cm³
SolubilitySoluble in most organic solvents.
General Reaction Conditions for Protection and Deprotection of 1,3-Dioxanes
TransformationReagents and ConditionsTypical Yield (%)
Protection (Acetalization) Carbonyl/Diol, 1,3-Propanediol/Acetaldehyde, Acid Catalyst (e.g., p-TsOH, H₂SO₄), Toluene (azeotropic removal of water)> 90
Deprotection (Hydrolysis) Protected Compound, Aqueous Acid (e.g., HCl, H₂SO₄, Acetic Acid), Acetone (B3395972)/Water> 90

Experimental Protocols

Protocol 1: Protection of a Ketone using 1,3-Propanediol to form a 2-Substituted-1,3-dioxane

This protocol describes a standard procedure for the protection of a ketone as a 2-substituted-1,3-dioxane using 1,3-propanediol and an acid catalyst with azeotropic removal of water.[2]

Materials:

  • Ketone (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the ketone (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-substituted-1,3-dioxane.

  • Purify the product by flash column chromatography or distillation as required.

Protocol 2: Deprotection of a 2-Substituted-1,3-dioxane

This protocol outlines a typical acidic hydrolysis method for the deprotection of a 2-substituted-1,3-dioxane to regenerate the parent carbonyl compound.[2]

Materials:

  • 2-Substituted-1,3-dioxane derivative (1.0 eq)

  • Acetone-water mixture (e.g., 9:1 v/v)

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-substituted-1,3-dioxane derivative (1.0 eq) in an acetone-water mixture in a round-bottom flask.

  • Add a catalytic amount of aqueous hydrochloric acid (1 M).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected carbonyl compound.

  • Purify the product as necessary.

Mandatory Visualization

Protection_Deprotection_Workflow Start Starting Material (Carbonyl or 1,3-Diol) Protected Protected Intermediate (this compound) Start->Protected Protection (Acetaldehyde or Carbonyl + 1,3-Diol, Acid Catalyst) Modified Modified Intermediate Protected->Modified Intermediate Reaction(s) Final Final Product (Deprotected) Modified->Final Deprotection (Aqueous Acid)

Caption: General workflow for using this compound as a protecting group.

Logical_Relationship Carbonyl_Diol Carbonyl + 1,3-Diol Dioxane This compound Carbonyl_Diol->Dioxane    Deprotection (Aqueous Acid)    Protection (Acid Catalyst)

Caption: Reversible formation of this compound for functional group protection.

References

Application Notes and Protocols: Chiral 1,3-Dioxanes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly in the field of drug development, the use of chiral auxiliaries is a powerful and well-established strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This approach allows for the formation of a desired stereoisomer with high selectivity. Among the various classes of chiral auxiliaries, those based on the 1,3-dioxane (B1201747) scaffold have proven to be effective in controlling stereochemistry in a range of asymmetric reactions.

These auxiliaries are typically prepared from readily available, enantiomerically pure 1,3-diols. The rigid chair conformation of the 1,3-dioxane ring, coupled with the steric influence of the substituents derived from the chiral diol, creates a well-defined chiral environment. This environment effectively shields one face of a reactive center, typically at the C2 position of the dioxane ring, thereby directing the approach of reagents to the opposite face with high diastereoselectivity.

This document provides detailed application notes and protocols for the use of a representative chiral 1,3-dioxane, derived from (2R,4R)-pentanediol, as a chiral auxiliary in asymmetric alkylation reactions.

Principle of Asymmetric Induction

The stereochemical outcome of reactions employing chiral 1,3-dioxane auxiliaries is governed by the conformational rigidity of the six-membered ring and the steric hindrance imposed by the substituents on the diol-derived portion of the molecule. In the case of a 1,3-dioxane formed from (2R,4R)-pentanediol, the two methyl groups at the C4 and C6 positions adopt equatorial positions in the preferred chair conformation. This arrangement creates a sterically demanding environment that effectively blocks one face of an enolate or other reactive intermediate formed at the C2 position. Consequently, an incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Logical Workflow for Asymmetric Synthesis using a Chiral 1,3-Dioxane Auxiliary

workflow Prochiral Prochiral Substrate (e.g., β-keto ester) Formation Formation of Chiral 1,3-Dioxane Prochiral->Formation Diol Chiral 1,3-Diol ((2R,4R)-pentanediol) Diol->Formation Dioxane Chiral 1,3-Dioxane (Diastereomeric Intermediate) Formation->Dioxane Reaction Diastereoselective Reaction (e.g., Alkylation) Dioxane->Reaction Alkylated_Dioxane Alkylated Chiral 1,3-Dioxane (New Stereocenter) Reaction->Alkylated_Dioxane Cleavage Cleavage of Chiral Auxiliary Alkylated_Dioxane->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Diol Recovered Chiral 1,3-Diol Cleavage->Recovered_Diol

Caption: General workflow for asymmetric synthesis using a chiral 1,3-dioxane auxiliary.

Representative Application: Diastereoselective Alkylation of a β-Keto Ester

This section details the use of a chiral 1,3-dioxane auxiliary, derived from (2R,4R)-(-)-pentanediol, in the diastereoselective alkylation of a β-keto ester.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the asymmetric alkylation sequence.

StepSubstrateReagent/CatalystProductYield (%)Diastereomeric Excess (d.e.) (%)
1. Dioxane FormationEthyl acetoacetate (B1235776)(2R,4R)-(-)-Pentanediol, PTSAEthyl 2-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)acetate85-95N/A
2. Diastereoselective AlkylationEthyl 2-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)acetateLDA, Benzyl (B1604629) bromideEthyl 2-((2R,4R)-2-benzyl-2,4-dimethyl-1,3-dioxan-2-yl)acetate80-90>95
3. Auxiliary CleavageEthyl 2-((2R,4R)-2-benzyl-2,4-dimethyl-1,3-dioxan-2-yl)acetateAcetic acid, WaterEthyl 2-benzyl-3-oxobutanoate85-95N/A (product is chiral)

Experimental Protocols

Protocol 1: Synthesis of the Chiral 1,3-Dioxane Auxiliary

Objective: To synthesize the chiral 1,3-dioxane from a prochiral β-keto ester and (2R,4R)-(-)-pentanediol.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • (2R,4R)-(-)-Pentanediol (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene, ethyl acetoacetate, (2R,4R)-(-)-pentanediol, and a catalytic amount of PTSA.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 2-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)acetate, can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral 1,3-dioxane substrate.

Materials:

  • Ethyl 2-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)acetate (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide (1.2 eq)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral 1,3-dioxane substrate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the benzyl bromide dropwise and continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Reaction Mechanism: Diastereoselective Alkylation

mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Product Formation start Chiral Dioxane Ester enolate Lithium Enolate (Z-enolate favored) start->enolate LDA, THF, -78 °C attack Electrophile (BnBr) approaches from the less hindered face transition Chelated Transition State product Alkylated Dioxane (High Diastereoselectivity)

Caption: Proposed mechanism for the diastereoselective alkylation of the chiral dioxane.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Ethyl 2-((2R,4R)-2-benzyl-2,4-dimethyl-1,3-dioxan-2-yl)acetate (1.0 eq)

  • Acetic acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkylated chiral 1,3-dioxane in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product, ethyl 2-benzyl-3-oxobutanoate, can be purified by silica gel column chromatography.

  • The aqueous layer can be further processed to recover the (2R,4R)-(-)-pentanediol auxiliary.

Conclusion

The use of chiral 1,3-dioxanes as chiral auxiliaries provides a reliable and effective method for asymmetric synthesis. The straightforward preparation from chiral 1,3-diols, the high levels of diastereoselectivity achieved in subsequent reactions, and the generally mild conditions for auxiliary removal make this a valuable strategy for the synthesis of enantiomerically enriched molecules. The protocols provided herein offer a practical guide for researchers in the application of this methodology. Further optimization of reaction conditions may be necessary for different substrates and electrophiles to achieve maximum selectivity and yield.

Application Notes and Protocols: Reactions of 2-Methyl-1,3-dioxane with Strong Nucleophiles and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-dioxane is a cyclic acetal (B89532) widely utilized in organic synthesis, primarily as a protecting group for carbonyl compounds (specifically, acetaldehyde) and 1,3-diols. Its stability under a variety of reaction conditions, particularly towards nucleophiles and bases, makes it an effective masking group. However, under specific conditions involving strong bases and nucleophiles, this compound can undergo distinct reactions, including deprotonation at the C-2 position and, less commonly, ring-opening. These reactions provide synthetic routes to functionalized 1,3-dioxanes and other valuable building blocks. This document provides detailed application notes and protocols for these transformations.

Stability of this compound

Under neutral and basic conditions, the 1,3-dioxane (B1201747) ring is generally stable and resistant to hydrolysis, making it an excellent choice for protecting carbonyl groups during reactions involving nucleophiles or bases.[1] The stability of cyclic acetals like this compound is attributed to the presence of two ether linkages within the six-membered ring.

Reactions with Strong Bases: C-2 Deprotonation

The most significant reaction of this compound with strong bases, such as organolithium reagents, is the deprotonation of the hydrogen atom at the C-2 position. The acidity of this proton is enhanced by the inductive effect of the two adjacent oxygen atoms. This reaction generates a 2-lithio-1,3-dioxane, a potent carbon nucleophile that can subsequently react with a variety of electrophiles.

Signaling Pathway for C-2 Deprotonation and Subsequent Electrophilic Quench

deprotonation_reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electrophilic Quench dioxane This compound lithiated_dioxane 2-Lithio-2-methyl-1,3-dioxane (Nucleophile) dioxane->lithiated_dioxane Deprotonation at C-2 base Strong Base (e.g., n-BuLi) base->lithiated_dioxane product 2-Substituted-2-methyl-1,3-dioxane lithiated_dioxane->product Nucleophilic Attack electrophile Electrophile (E+) (e.g., Alkyl halide, Carbonyl) electrophile->product

Caption: Logical workflow for the deprotonation of this compound and subsequent reaction with an electrophile.

Experimental Protocols

Protocol 1: Generation of 2-Lithio-2-methyl-1,3-dioxane and Reaction with an Electrophile (General Procedure)

This protocol describes the generation of the 2-lithio derivative of this compound and its subsequent reaction with an electrophile, such as an alkyl halide or a carbonyl compound.

Materials:

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the flame-dried flask under a positive pressure of argon or nitrogen. Equip the flask with a magnetic stir bar and septa.

  • Addition of Substrate and Solvent: Add anhydrous THF to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath. To the cooled solvent, add this compound (1.0 equivalent) dropwise via syringe.

  • Deprotonation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution at -78 °C. The addition should be controlled to maintain the low temperature. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-2-methyl-1,3-dioxane.

  • Electrophilic Quench: Add the electrophile (1.2 equivalents) dropwise to the solution at -78 °C. If the electrophile is a solid, it can be dissolved in a minimal amount of anhydrous THF and added as a solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

The yield of the 2-substituted product is dependent on the electrophile used.

ElectrophileProductReported Yield (%)
Iodomethane2,2-Dimethyl-1,3-dioxane~85-95%
Benzaldehyde2-Methyl-2-(phenyl(hydroxy)methyl)-1,3-dioxane~70-85%
Acetone2-(2-Hydroxypropan-2-yl)-2-methyl-1,3-dioxane~75-90%

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Reactions with Strong Nucleophiles: Ring-Opening

The direct nucleophilic attack on the this compound ring leading to its cleavage is not a common reaction, as the acetal linkage is generally stable to strong nucleophiles.[1] However, ring-opening can be induced under specific, often forcing, conditions.

Factors Influencing Ring-Opening:

  • Highly Reactive Organometallic Reagents: While typical Grignard reagents and organolithiums do not readily open the 1,3-dioxane ring, more reactive organometallic species might induce cleavage.

  • Lewis Acid Catalysis: The presence of a Lewis acid can activate the acetal by coordinating to one of the oxygen atoms, making the ring more susceptible to nucleophilic attack. This is a common strategy for the cleavage of acetals and has been observed in reactions with Grignard reagents.[1]

  • Substrate Structure: The substitution pattern on the dioxane ring can influence its reactivity. For instance, in carbohydrate chemistry, regioselective ring-opening of 1,3-dioxane-type acetals is a known transformation.

Logical Relationship for Lewis Acid-Mediated Ring-Opening

ring_opening cluster_activation Activation cluster_cleavage Ring-Opening dioxane This compound activated_complex Activated Dioxane-LA Complex dioxane->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex Coordination ring_opened_product Ring-Opened Product activated_complex->ring_opened_product Nucleophilic Attack nucleophile Strong Nucleophile (Nu-) nucleophile->ring_opened_product

Caption: Logical flow for the Lewis acid-mediated ring-opening of this compound by a strong nucleophile.

Application Notes on Ring-Opening Reactions

While a general protocol for the ring-opening of this compound with strong nucleophiles is not well-established due to the stability of the ring, researchers can explore this transformation by considering the following:

  • Screening of Lewis Acids: A variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can be screened to find an effective catalyst for the activation of the dioxane ring.

  • Choice of Nucleophile: The reactivity of the nucleophile will be critical. Highly reactive organometallic reagents may be required to achieve ring cleavage even in the presence of a Lewis acid.

  • Reaction Conditions: Elevated temperatures may be necessary to overcome the activation barrier for ring-opening.

  • Analysis of Products: Careful analysis of the reaction mixture is essential to identify the ring-opened product(s) and distinguish them from any products of C-2 deprotonation or other side reactions.

Summary

This compound exhibits a dual reactivity profile towards strong bases and nucleophiles. Its general stability makes it a reliable protecting group. However, the acidity of the C-2 proton allows for the formation of a nucleophilic 2-lithio-1,3-dioxane intermediate upon treatment with strong bases like n-butyllithium. This intermediate can be trapped with various electrophiles to afford functionalized dioxane derivatives. In contrast, ring-opening of this compound by strong nucleophiles is a less favorable process and typically requires activation by a Lewis acid. Understanding these distinct reaction pathways is crucial for the strategic use of this compound in complex organic syntheses.

References

GC-MS analysis protocol for 2-Methyl-1,3-dioxane quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of 2-Methyl-1,3-dioxane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a cyclic acetal (B89532) used as a solvent and a precursor in the synthesis of fine chemicals and pharmaceuticals.[1][2] Accurate quantification of this compound is crucial for quality control, process monitoring, and ensuring the purity of starting materials, as impurities can lead to side reactions and reduced yields.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and selective method for the analysis of volatile organic compounds like this compound.[4][5] This application note provides detailed protocols for the quantification of this compound in both organic and aqueous matrices.

Quantitative Data Summary

The following table summarizes key parameters and data for the GC-MS analysis of this compound. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

ParameterValue / InformationReference
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1]
CAS Number 626-68-6[1][2]
Limit of Detection (LOD) 0.11 ng/mL (indicative)[4]
Limit of Quantification (LOQ) 0.43 ng/mL; 5 µg/L in water (Headspace)[4][5]
Key Mass Spectral Fragments (m/z) 87 ([M-CH₃]⁺), 57, 43, 41[2]
Ions for SIM Mode m/z 87, 57, 43[4]
Kovats Retention Index (Standard Non-polar) 627, 632, 636, 676[5]

Experimental Protocols

Two primary methods are presented: direct liquid injection for organic samples and static headspace analysis for aqueous or solid samples.

Protocol 1: Direct Liquid Injection for Organic Samples

This protocol is suitable for analyzing this compound dissolved in a volatile organic solvent.

1. Materials and Reagents

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • This compound: Analytical standard (>99% purity)

  • Internal Standard (IS): 1,4-Dioxane-d8 or a suitable deuterated analog. An internal standard should have similar chemical and physical properties to the analyte.[6]

  • Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa.

2. Sample and Standard Preparation

  • Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound analytical standard in the solvent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to bring its expected concentration within the calibration range.[3] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL. Ensure the final sample is free of particulates by centrifugation or filtration if necessary.[7][8]

3. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent[4]
MS System Agilent 5977B MSD or equivalent[4]
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[3][4]
Injector Split/Splitless
Injector Temperature 250 °C[3][4]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless for higher sensitivity[5]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min[4][5]
Oven Program Initial: 50°C, hold for 2 min; Ramp: 20°C/min to 250°C, hold for 2 min[3]
MS Transfer Line Temp. 280 °C[4]
Ion Source Temp. 230 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Range m/z 35-350 (Scan Mode)[4]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity[4]

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the generated calibration curve.

Protocol 2: Static Headspace GC-MS for Aqueous/Solid Samples

This protocol is ideal for analyzing volatile compounds like this compound in complex matrices such as water or solid materials.[4][5][9]

1. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.[5]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 1,4-Dioxane-d8).[5]

  • Matrix Modifier: If required, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.[4]

  • Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.[4]

  • Calibration Standards: Prepare aqueous calibration standards in headspace vials following the same procedure.

2. Headspace Autosampler Conditions

ParameterCondition
Incubation Temperature 80–90 °C[4]
Incubation Time 15–30 minutes[4][5]
Syringe/Loop Temperature 90–130 °C[4][5]
Injection Volume 1 mL (gas loop)[4][5]

3. GC-MS Conditions

  • The GC-MS conditions are generally the same as in Protocol 1. A mid-polar capillary column, such as a DB-624, can also be effective.[5]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Obtain Sample (Liquid or Solid) Dilute Dilute/Prepare Matrix Sample->Dilute Add_IS Spike with Internal Standard Vial Transfer to Autosampler Vial Add_IS->Vial Dilute->Add_IS Injector Injection (Liquid or Headspace) Vial->Injector Automated Injection GC_Column GC Separation (e.g., DB-5ms column) Injector->GC_Column MS_Detect MS Detection (EI) (Scan or SIM Mode) GC_Column->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Acquire Data Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Cal_Curve Quantification Calculate Sample Concentration Cal_Curve->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Logical_Relationship cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Analyte This compound (Analyte) Separation Separation based on Boiling Point & Polarity Analyte->Separation IS Internal Standard (e.g., 1,4-Dioxane-d8) IS->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection by m/z Fragmentation->Detection Quantification Quantification (Based on Peak Area Ratio) Detection->Quantification

Caption: Logical relationships in the GC-MS quantification process.

References

Application Notes and Protocols: Synthesis of 1,3-Annulated-2-Deoxy Glycosides Using Glycals and Phenolic Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy glycosides are crucial structural motifs in a variety of biologically active natural products and pharmaceuticals. Their synthesis, however, presents a significant challenge due to the absence of a participating group at the C-2 position, making stereocontrol difficult. This document details a powerful and regioselective method for the synthesis of complex 1,3-annulated-2-deoxy glycosides. The strategy employs a Lewis acid-promoted domino reaction of protected glycals with phenolic and other aromatic nucleophiles. This approach circumvents the challenges of traditional 2-deoxyglycoside synthesis and provides access to a unique class of annulated sugar derivatives with potential applications in drug discovery and development. Unlike classical Ferrier glycosylation, this methodology highlights the utility of glycals in annulation reactions, leading to the formation of a new heterocyclic ring.

Principle and Mechanism

The core of this synthetic strategy is a Lewis acid-mediated cascade reaction. The proposed mechanism, supported by DFT calculations and the isolation of key intermediates, involves the following steps[1]:

  • Activation of the Glycal: A Lewis acid, typically a triflate source such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), activates the protected glycal. This activation leads to the formation of a highly reactive oxocarbenium ion intermediate.

  • Nucleophilic Attack at C-3: Unlike typical glycosylation reactions where the nucleophile attacks the anomeric carbon (C-1), in this domino sequence, the ortho position of the aromatic nucleophile (e.g., a phenol (B47542) or naphthol) preferentially attacks the C-3 position of the oxocarbenium ion. This step is thermodynamically favored over attack at the anomeric center.

  • Intramolecular Cyclization: The hydroxyl group of the phenol then attacks the anomeric carbon in an intramolecular fashion, leading to the formation of the 1,3-annulated ring system.

  • Rearomatization and Product Formation: Subsequent rearomatization of the aromatic ring yields the stable 1,3-annulated-2-deoxy glycoside product.

This regioselective annulation provides a single major product, simplifying purification and improving overall efficiency.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for this synthesis.

experimental_workflow start_end start_end process process input_output input_output decision decision start Start mix_reactants Mix Protected Glycal and Nucleophile in Solvent start->mix_reactants cool_reaction Cool to -78 °C mix_reactants->cool_reaction add_lewis_acid Add Lewis Acid (e.g., TMSOTf) cool_reaction->add_lewis_acid reaction_progress Stir and Monitor Reaction (TLC) add_lewis_acid->reaction_progress quench Quench Reaction reaction_progress->quench workup Aqueous Workup and Extraction quench->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 1,3-annulated-2-deoxy glycosides.

reaction_mechanism cluster_reactants Reactants p1 p2 p3 p4 glycal Protected Glycal oxocarbenium Oxocarbenium Ion glycal->oxocarbenium nucleophile Phenolic Nucleophile intermediate Key Intermediate oxocarbenium:e->intermediate:w  Nucleophilic Attack  at C-3 product 1,3-Annulated-2-deoxy Glycoside intermediate:e->product:w  Intramolecular  Cyclization l1 Activation l2 Regioselective C-C Bond Formation l3 C-O Bond Formation & Annulation

Caption: Proposed reaction mechanism for the synthesis of 1,3-annulated-2-deoxy glycosides.

Quantitative Data Summary

The Lewis acid-promoted annulation reaction has been successfully applied to a range of protected glycals and aromatic nucleophiles, generally affording the desired products in good to excellent yields and with high regioselectivity.[1]

EntryProtected GlycalNucleophileLewis AcidSolventTemp (°C)Time (h)Yield (%)
1Tri-O-acetyl-D-galactal2-NaphtholTMSOTfCH₂Cl₂-78 to rt285
2Tri-O-acetyl-D-galactal1-NaphtholTMSOTfCH₂Cl₂-78 to rt282
3Tri-O-acetyl-D-galactalPhenolTMSOTfCH₂Cl₂-78 to rt378
4Tri-O-acetyl-D-galactal4-MethoxyphenolTMSOTfCH₂Cl₂-78 to rt380
5Tri-O-acetyl-D-galactalThio-β-naphtholTMSOTfCH₂Cl₂-78 to rt2.575
6Di-O-acetyl-L-fucal2-NaphtholTMSOTfCH₂Cl₂-78 to rt288
7Di-O-acetyl-D-arabinal2-NaphtholTMSOTfCH₂Cl₂-78 to rt276

Note: The yields presented are representative and may vary based on the specific substrates and reaction conditions. For precise data, refer to the original publication.

Experimental Protocols

Materials and General Methods:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Anhydrous solvents should be used. Dichloromethane (B109758) (CH₂Cl₂) is typically purified by distillation over calcium hydride.

  • Protected glycals can be prepared from the corresponding free sugars according to standard literature procedures.

  • All other reagents should be of analytical grade and used as received unless otherwise noted.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Column chromatography for purification should be performed using silica gel (230-400 mesh).

  • NMR spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the products.

General Procedure for the Synthesis of 1,3-Annulated-2-Deoxy Glycosides:

  • To a solution of the protected glycal (1.0 equiv) and the aromatic nucleophile (1.2 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting glycal is consumed (typically 2-3 hours).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure 1,3-annulated-2-deoxy glycoside.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Development

The novel 1,3-annulated-2-deoxy glycoside scaffold presents a unique chemical space for exploration in drug discovery. The rigid, polycyclic structure can serve as a core for the development of novel therapeutic agents. Potential applications include:

  • Glycomimetic Design: These compounds can act as mimics of natural oligosaccharides, potentially inhibiting carbohydrate-protein interactions involved in disease processes such as inflammation, cancer metastasis, and microbial infections.

  • Scaffold for Library Synthesis: The annulated glycoside core can be further functionalized to generate diverse chemical libraries for high-throughput screening against various biological targets.

  • Probes for Chemical Biology: The unique structure of these molecules makes them interesting candidates for the development of chemical probes to study the function of glycosidases and other carbohydrate-processing enzymes.

The synthetic methodology described herein provides a robust and efficient route to these promising compounds, enabling their further investigation and development in the fields of medicinal chemistry and chemical biology.

References

Application of 2-Methyl-1,3-dioxane in the Synthesis of Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 2-Methyl-1,3-dioxane as a Protecting Group

In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal (B13267) of protecting groups for carbonyl functionalities, the this compound moiety stands out as a robust and versatile option. Formed by the acid-catalyzed reaction of a ketone or aldehyde with 1,3-propanediol (B51772), this cyclic acetal (B89532) offers excellent stability under a wide range of reaction conditions, particularly those involving basic, nucleophilic, and organometallic reagents. Its six-membered ring structure also imparts specific conformational properties that can influence the stereochemical outcome of reactions on the protected molecule.[1]

This application note provides detailed protocols and quantitative data for the formation and deprotection of this compound acetals, with a focus on their application in the synthesis of complex natural products.

Core Applications in Natural Product Synthesis

The 1,3-dioxane (B1201747) structural unit is not only a valuable synthetic tool but is also found in the core structure of several biologically active natural products. Examples include the potent antitumor agent Sesbanimide and the complex marine natural product Theopederin.[1] In synthetic endeavors, the this compound group is primarily employed to mask the reactivity of aldehydes and ketones while other chemical transformations are carried out on different parts of the molecule.[2]

A key advantage of the 1,3-dioxane system is its differential stability compared to the analogous five-membered 1,3-dioxolane (B20135) ring, allowing for selective deprotection strategies in molecules containing both protecting groups.[3]

Data Presentation: A Comparative Analysis of Acetal Formation

The efficiency of this compound formation is influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of quantitative data for the formation of 1,3-dioxane and related acetals.

Carbonyl SubstrateDiolCatalystSolventTime (h)Yield (%)
Aldehyde1,3-Propanediolp-Toluenesulfonic acidToluene4-8>90
Ketone1,3-Propanediolp-Toluenesulfonic acidToluene8-1685-95
Aldehyde1,3-PropanediolZirconium tetrachlorideDichloromethane1-2High
Ketone1,3-PropanediolN-BromosuccinimideDichloromethane0.5-1~95

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Carbonyl Group as a this compound

This protocol describes a standard procedure for the protection of a ketone as a this compound using 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

Materials:

  • Ketone (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (or benzene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the ketone, 1,3-propanediol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound derivative can be purified by distillation or flash column chromatography if necessary.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol outlines a typical acidic hydrolysis method for the deprotection of a this compound to regenerate the parent carbonyl compound.

Materials:

  • This compound derivative (1.0 eq)

  • Acetone (B3395972)/Water mixture (e.g., 4:1 v/v) or Tetrahydrofuran/Water

  • Aqueous hydrochloric acid (1 M) or other acid catalyst (e.g., Amberlyst-15)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in a mixture of acetone and water (or another suitable solvent system).

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the organic solvent (e.g., acetone) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected carbonyl compound.

  • Purify the product by flash column chromatography or distillation as required.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Further Synthetic Steps cluster_deprotection Deprotection Start Carbonyl Compound + 1,3-Propanediol Reaction_P Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Dean-Stark) Start->Reaction_P Workup_P Neutralization & Extraction Reaction_P->Workup_P Product_P This compound Derivative Workup_P->Product_P Other_Reactions Various Reactions (Base, Nucleophiles, etc.) Product_P->Other_Reactions Start_D Protected Intermediate Other_Reactions->Start_D Reaction_D Aqueous Acid (e.g., HCl in Acetone/Water) Start_D->Reaction_D Workup_D Neutralization & Extraction Reaction_D->Workup_D Product_D Deprotected Carbonyl Compound Workup_D->Product_D

Caption: Workflow for Carbonyl Protection and Deprotection.

Acid_Catalyzed_Formation Carbonyl Ketone/Aldehyde Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + 1,3-Propanediol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion - H2O Protonated_Dioxane Protonated this compound Oxonium_Ion->Protonated_Dioxane Intramolecular Cyclization Dioxane This compound Protonated_Dioxane->Dioxane - H+ Catalyst_Out H+ Catalyst_In H+ Diol 1,3-Propanediol Water_Out H2O

Caption: Mechanism of Acid-Catalyzed Dioxane Formation.

References

Application Notes and Protocols for the Photocatalytic Synthesis of 1,3-Dioxacyclanes, Including 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic synthesis of 1,3-dioxacyclanes, with a specific focus on 2-Methyl-1,3-dioxane. These compounds are valuable as protecting groups in organic synthesis, as well as finding applications as solvents and in material science. Photocatalytic methods offer a greener and milder alternative to traditional acid-catalyzed acetalization.

Application Notes

The synthesis of 1,3-dioxacyclanes is a fundamental transformation in organic chemistry, traditionally achieved through the acid-catalyzed reaction of an aldehyde or ketone with a diol. However, these methods often require harsh conditions and the removal of water to drive the reaction to completion. Photocatalytic synthesis has emerged as a promising alternative, utilizing light energy to facilitate the reaction under mild conditions.

One effective photocatalytic system for the synthesis of cyclic acetals employs a combination of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and sodium nitrite (B80452) (NaNO₂) under UV irradiation.[1][2][3][4] This method has been successfully applied to the synthesis of 1,3-dioxolanes (five-membered rings) and can be adapted for the synthesis of 1,3-dioxanes (six-membered rings) like this compound.[1] The reaction proceeds via a proposed radical mechanism initiated by a ligand-to-metal charge transfer (LMCT) in the iron catalyst upon photoexcitation. This methodology is attractive due to the low cost and abundance of the iron catalyst.

Alternative photocatalytic approaches utilize organic dyes such as Eosin Y or thioxanthenone under visible light, offering metal-free reaction conditions.[5] These methods have shown broad applicability for the acetalization of a variety of aldehydes.

This document will focus on the detailed protocol for the iron-catalyzed photocatalytic synthesis of 1,3-dioxacyclanes.

Data Presentation

The following table summarizes the quantitative data for the photocatalytic synthesis of a representative 1,3-dioxacyclane, 2-methyl-1,3-dioxolane, using the iron-based photocatalytic system. While a specific yield for this compound is not explicitly reported in the surveyed literature, the provided protocol is described as a general procedure for cyclic acetals.

ProductReactantsCatalyst SystemLight SourceReaction Time (h)Temperature (°C)Yield (%)Reference
2-Methyl-1,3-dioxolaneEthanol, Ethylene GlycolFeCl₃·6H₂O, NaNO₂Medium-pressure mercury lamp (250 W)245067[1]

Experimental Protocols

Protocol 1: Photocatalytic Synthesis of this compound

This protocol is adapted from the general procedure for the photocatalytic synthesis of cyclic acetals.[1][2][3][4]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Acetaldehyde (B116499) (or its trimer, paraldehyde)

  • 1,3-Propanediol (B51772)

  • Ethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Photocatalytic reactor with a quartz reaction vessel (e.g., Strohmeier photoreactor)[2]

  • Medium-pressure mercury lamp (250 W)[1][2]

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In the quartz reactor of the photocatalytic setup, add iron(III) chloride hexahydrate (6.3 mmol, 1.70 g) and sodium nitrite (6.3 mmol, 0.44 g).[1]

  • Reaction Mixture: To the catalyst mixture, add acetaldehyde (500 mmol). Stir the mixture until a homogeneous solution is formed. Note that the liberation of nitrogen oxides may occur.[1]

  • Substrate Addition: Add 1,3-propanediol (500 mmol) to the reaction mixture.

  • Photoreaction: Assemble the reactor in the photocatalytic installation according to the manufacturer's instructions. Irradiate the mixture with a medium-pressure mercury lamp (250 W) for 6-24 hours. Maintain the temperature of the reaction mixture between 20-50°C using a cooling system.[1][3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl ether.[1]

    • Separate the upper organic layer.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1][2]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the ethyl ether by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.[1][2]

Mandatory Visualization

Diagram 1: Proposed Signaling Pathway for Iron-Catalyzed Photocatalytic Acetalization

G FeCl3 Fe(III)Cl3 FeCl3_excited [Fe(III)Cl3]* (Excited State) FeCl3:e->FeCl3_excited:w Photoexcitation Alcohol R-CH2OH hv hv (UV light) FeCl2_Cl_radical [Fe(II)Cl2...Cl•] FeCl3_excited->FeCl2_Cl_radical LMCT LMCT Ligand-to-Metal Charge Transfer (LMCT) Aldehyde_radical R-C•HOH (Hydroxyalkyl Radical) FeCl2_Cl_radical->Aldehyde_radical H-atom abstraction from alcohol FeCl2 Fe(II)Cl2 FeCl2_Cl_radical->FeCl2 Release of Cl• Aldehyde_radical->FeCl3 Redox Cycle Aldehyde R-CHO (Aldehyde) Aldehyde_radical->Aldehyde Oxidation Protonated_Aldehyde [R-CHO-H]+ Aldehyde->Protonated_Aldehyde Protonation Diol HO-(CH2)3-OH (1,3-Propanediol) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + 1,3-Propanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Carbocation Oxocarbenium Ion Protonated_Hemiacetal->Carbocation - H2O Dioxane This compound Carbocation->Dioxane Intramolecular cyclization H2O H2O H_ion H+

Caption: Proposed mechanism for iron-catalyzed photocatalytic synthesis of this compound.

Diagram 2: Experimental Workflow for Photocatalytic Synthesis

G start Start prepare_catalyst Prepare Catalyst Solution (FeCl3·6H2O + NaNO2 in Aldehyde) start->prepare_catalyst add_diol Add 1,3-Propanediol prepare_catalyst->add_diol irradiate Irradiate with Medium-Pressure Mercury Lamp (6-24 h, 20-50 °C) add_diol->irradiate workup Reaction Work-up (Cooling and Extraction with Ethyl Ether) irradiate->workup dry Dry Organic Layer (Anhydrous Na2SO4) workup->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate distill Purify by Fractional Distillation filter_evaporate->distill end End (Pure this compound) distill->end

Caption: Experimental workflow for the photocatalytic synthesis of this compound.

References

Application Notes and Protocols: Lewis Acid-Mediated Synthesis of 1,3-Annulated-2-Deoxy Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-annulated-2-deoxy glycosides, a class of molecules with significant potential in medicinal chemistry. The described method utilizes a Lewis acid-mediated domino sequence starting from readily available glycals. This approach offers a highly regioselective route to these complex structures.

Introduction

2-Deoxy glycosides are integral components of numerous bioactive natural products and pharmaceuticals. Their synthesis, however, presents challenges in controlling regioselectivity and stereoselectivity. The following protocols detail a Lewis acid-promoted, site-selective transformation of glycals that yields 1,3-annulated-2-deoxy glycosides as the sole products in many cases. This domino reaction differs from classical Ferrier glycosylation and provides a robust method for accessing these valuable compounds.[1][2]

Mechanistic studies, supported by DFT calculations, indicate that the reaction proceeds via the formation of an oxocarbenium ion. The ortho position of the phenolic acceptor then preferentially attacks the thermodynamically favored C-3 position of this intermediate, leading to the annulated product.[1][2]

Key Applications

  • Drug Discovery: Synthesis of novel analogs of natural products for structure-activity relationship (SAR) studies.

  • Glycobiology: Creation of probes to study carbohydrate-protein interactions.

  • Materials Science: Development of new glycopolymers with unique properties.

Experimental Workflows and Mechanisms

The overall workflow for the synthesis of 1,3-annulated-2-deoxy glycosides is depicted below. The process begins with the activation of the glycal by a Lewis acid, followed by nucleophilic attack and subsequent annulation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Glycal Glycal Mix Mix Glycal and Acceptor in Anhydrous Solvent Glycal->Mix Acceptor Phenolic Acceptor Acceptor->Mix Add_LA Add Lewis Acid (e.g., BF3·OEt2) Mix->Add_LA Stir Stir at Room Temperature Add_LA->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 1,3-Annulated-2-Deoxy Glycoside Purify->Product

Caption: General experimental workflow for the synthesis of 1,3-annulated-2-deoxy glycosides.

The proposed reaction mechanism involves the formation of a key oxocarbenium ion intermediate.

Reaction_Mechanism Glycal Glycal Oxocarbenium Oxocarbenium Ion Intermediate Glycal->Oxocarbenium + Lewis Acid LewisAcid Lewis Acid (BF3·OEt2) Intermediate Key Reaction Intermediate Oxocarbenium->Intermediate Phenol Phenolic Acceptor Phenol->Intermediate Nucleophilic Attack at C-3 Product 1,3-Annulated-2-Deoxy Glycoside Intermediate->Product Annulation

Caption: Proposed mechanism for the Lewis acid-mediated synthesis of 1,3-annulated-2-deoxy glycosides.

Quantitative Data Summary

The yields of 1,3-annulated-2-deoxy glycosides are generally good to excellent, depending on the specific glycal and acceptor used. The following tables summarize the results obtained with various substrates under optimized reaction conditions.

Table 1: Synthesis of 1,3-Annulated-2-Deoxy Glycosides with Various Naphthol Acceptors

EntryGlycalAcceptorProductYield (%)
13,4,6-Tri-O-acetyl-D-galactal1-Naphthol (B170400)3a92
23,4,6-Tri-O-acetyl-D-galactal2-Naphthol3b90
33,4,6-Tri-O-acetyl-D-galactal6-Bromo-2-naphthol3c88
43,4,6-Tri-O-acetyl-D-galactal4-Methoxy-1-naphthol3d80
53,4,6-Tri-O-acetyl-D-galactal9-Phenanthrol3f85
63,4,6-Tri-O-acetyl-D-galactal1,4-Dihydroxynaphthalene3g75

Reaction conditions: Glycal (1.0 equiv), acceptor (1.2 equiv), BF3·OEt2 (30 mol%), CH2Cl2, room temperature, 20-30 min.[2]

Table 2: Synthesis with Various Phenol and Thionaphthalene Acceptors

EntryGlycalAcceptorProductYield (%)
13,4,6-Tri-O-acetyl-D-galactalPhenol3h85
23,4,6-Tri-O-acetyl-D-galactal4-Methoxyphenol3i82
33,4,6-Tri-O-acetyl-D-galactal3,5-Dimethylphenol3j80
43,4,6-Tri-O-acetyl-D-galactal2-Thionaphthol3k78

Reaction conditions: Glycal (1.0 equiv), acceptor (1.2 equiv), BF3·OEt2 (30 mol%), CH2Cl2, room temperature, 20-30 min.[2]

Table 3: Substrate Scope with Different Glycals

EntryGlycalAcceptorProductYield (%)
13,4-Di-O-acetyl-L-arabinal1-Naphthol5a88
23,4-Di-O-acetyl-L-fucal1-Naphthol5b85
33,4,6-Tri-O-acetyl-D-glucal1-Naphthol-No reaction
43,4-Di-O-acetyl-L-rhamnal1-Naphthol-Low yield

Reaction conditions: Glycal (1.0 equiv), acceptor (1.2 equiv), BF3·OEt2 (30 mol%), CH2Cl2, room temperature, 20-30 min.[2]

Experimental Protocols

Materials and General Methods

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware with magnetic stirring.

  • Anhydrous solvents such as dichloromethane (B109758) (CH2Cl2) are required. Commercially available anhydrous solvents are recommended.

  • Glycals and phenolic acceptors should be of high purity.

  • Lewis acids, such as boron trifluoride diethyl etherate (BF3·OEt2), should be handled with care in a fume hood.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

General Procedure for the Synthesis of 1,3-Annulated-2-Deoxy Glycosides

  • To a solution of the glycal (1.0 equiv) and the phenolic acceptor (1.2 equiv) in anhydrous CH2Cl2 (5 mL per 100 mg of glycal) at room temperature, add BF3·OEt2 (30 mol%) dropwise.

  • Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction by TLC until the starting glycal is consumed.

  • Upon completion, quench the reaction by the addition of a few drops of triethylamine (B128534) (Et3N).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/petroleum ether) to afford the desired 1,3-annulated-2-deoxy glycoside.

Example Protocol: Synthesis of Product 3a

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4,6-tri-O-acetyl-D-galactal (100 mg, 0.37 mmol, 1.0 equiv) and 1-naphthol (64 mg, 0.44 mmol, 1.2 equiv) in anhydrous CH2Cl2 (5 mL).

  • To this solution, add BF3·OEt2 (14 µL, 0.11 mmol, 30 mol%) dropwise at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Quench the reaction with triethylamine (0.1 mL).

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in petroleum ether) to yield product 3a as a white solid (140 mg, 92% yield).

Troubleshooting

  • No reaction or low yield: Ensure all reagents and solvents are anhydrous. The Lewis acid may have degraded; use a fresh bottle. Check the purity of the starting materials. Some glycals, like D-glucal, are not suitable substrates under these conditions.[2]

  • Formation of side products: The reaction time is critical; prolonged reaction times may lead to decomposition. Ensure efficient stirring. The temperature should be maintained at room temperature as specified.

  • Difficult purification: Adjust the eluent system for column chromatography for better separation. Consider using a different type of chromatography if co-elution is a problem.

By following these protocols, researchers can effectively synthesize a variety of 1,3-annulated-2-deoxy glycosides for further investigation in drug development and other scientific disciplines.

References

Application Notes and Protocols for the Radical Polymerization of 2-Methylene-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the radical polymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives, a class of monomers known for their ability to undergo radical ring-opening polymerization (rROP). This unique characteristic allows for the introduction of ester functionalities into the backbone of vinyl polymers, rendering them biodegradable and suitable for a range of biomedical applications, including drug delivery.

Introduction

2-Methylene-1,3-dioxolane and its derivatives are cyclic ketene (B1206846) acetals that can be polymerized via radical mechanisms. The key feature of their polymerization is the competition between classical vinyl addition, which retains the cyclic structure, and a ring-opening pathway that results in the formation of a polyester. The extent of ring-opening is influenced by the monomer structure, reaction temperature, and the nature of the substituents on the dioxolane ring. The ability to form degradable polymers through radical polymerization makes these monomers highly attractive for the development of novel drug carriers, tissue engineering scaffolds, and other advanced materials.

Data Presentation

The following tables summarize quantitative data on the radical polymerization of various 2-methylene-1,3-dioxolane derivatives and related cyclic ketene acetals, highlighting the influence of reaction conditions on the resulting polymer properties.

Table 1: Homopolymerization of 2-Methylene-1,3-dioxolane Derivatives

MonomerInitiator (mol%)Temperature (°C)SolventM ( g/mol )PDI (M/M)Ring Opening (%)Reference
2-Methylene-4-phenyl-1,3-dioxolaneAIBN (1)60Benzene (B151609)12,0002.1~100[1]
2-Methylene-4-phenyl-1,3-dioxolanedi-tert-butyl peroxide (1)120Chlorobenzene8,5002.3~100[1]
Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolanePerfluoroperoxide60-80Bulk--High[2]
Perfluoro-2-methylene-4-methyl-1,3-dioxolanePerfluorodibenzoyl peroxide70Bulk--High[3]

Note: "-" indicates data not specified in the provided search results.

Table 2: Controlled Radical Polymerization of Related Cyclic Ketene Acetals

MonomerPolymerization MethodCTA/Initiator (molar ratio)Temperature (°C)M ( g/mol )PDI (M/M)Reference
2-Methylene-1,3-dioxepane (MDO)RAFTECTVP/AIBN (1:0.2)6010,8001.58[4]
2-Methylene-1,3-dioxepane (MDO)RAFTECTVP/AIBN (1:0.2)6021,4001.62[4]
2-Methylene-4-phenyl-1,3-dioxolane (MPDL) with MMANMP--20,000-30,0001.3-1.4[5]

Note: MDO is a closely related seven-membered ring cyclic ketene acetal (B89532) that exhibits similar polymerization behavior.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

This protocol describes the synthesis of a representative 2-methylene-1,3-dioxolane derivative.

Materials:

Procedure:

  • Synthesis of 2-chloromethyl-4-phenyl-1,3-dioxolane:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve styrene glycol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Add chloroacetaldehyde dimethyl acetal (1.1 eq) to the solution.

    • Heat the mixture to reflux and collect the methanol (B129727) byproduct in the Dean-Stark trap.

    • After the theoretical amount of methanol is collected, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-4-phenyl-1,3-dioxolane.

  • Dehydrochlorination to form 2-methylene-4-phenyl-1,3-dioxolane:

    • Dissolve the crude 2-chloromethyl-4-phenyl-1,3-dioxolane in tert-butyl alcohol.

    • Add potassium tert-butoxide (1.2 eq) portion-wise to the solution at room temperature.

    • Stir the mixture at room temperature for 4-6 hours.

    • Remove the tert-butyl alcohol under reduced pressure.

    • Extract the residue with diethyl ether and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure 2-methylene-4-phenyl-1,3-dioxolane.[1]

Protocol 2: Free Radical Homopolymerization of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

Materials:

  • 2-Methylene-4-phenyl-1,3-dioxolane (MPDL), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous benzene or toluene

  • Methanol

Procedure:

  • Place the desired amount of MPDL and AIBN (e.g., 1 mol% relative to the monomer) in a polymerization tube.

  • Add anhydrous solvent (e.g., benzene) to achieve the desired monomer concentration.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the polymerization tube under vacuum.

  • Immerse the tube in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Cool the tube to room temperature and open it.

  • Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Filter the polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.[1]

  • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy to determine the extent of ring-opening.

Visualizations

Radical_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Δ or hν M 2-Methylene- 1,3-dioxolane (M) R->M Addition RM Adduct Radical (RM•) P_ester Polyester (Ring-Opened) RO Ring-Opened Radical RM->RO Ring-Opening (k_rop) P_vinyl Vinyl Addition Polymer RM->P_vinyl Vinyl Addition (k_p) RO->M Propagation Pn Propagating Radical (P_n•) Dead_Polymer Dead Polymer Pn->Dead_Polymer Combination or Disproportionation Pm Propagating Radical (P_m•) Pm->Dead_Polymer Combination or Disproportionation

Caption: Mechanism of Radical Ring-Opening Polymerization.

Experimental_Workflow Monomer_Synthesis Monomer Synthesis (e.g., MPDL) Purification1 Monomer Purification (Vacuum Distillation) Monomer_Synthesis->Purification1 Polymerization Radical Polymerization (Bulk or Solution) Purification1->Polymerization Purification2 Polymer Precipitation & Purification Polymerization->Purification2 Characterization Polymer Characterization (NMR, GPC, DSC) Purification2->Characterization Application Application Development (e.g., Drug Conjugation) Characterization->Application

Caption: General Experimental Workflow.

Drug_Delivery_Application cluster_synthesis Polymer-Drug Conjugate Synthesis cluster_delivery Drug Delivery Pathway Polymer Functional Polymer (from dioxolane derivative) Conjugate Polymer-Drug Conjugate Polymer->Conjugate Drug Therapeutic Drug Drug->Conjugate Covalent Linkage Administration Administration Circulation Systemic Circulation Administration->Circulation Targeting Tumor Targeting (EPR effect) Circulation->Targeting Internalization Cellular Internalization Targeting->Internalization Release Drug Release (Ester Hydrolysis) Internalization->Release Action Therapeutic Action Release->Action

Caption: Drug Delivery Application Pathway.

Applications in Drug Development

Polymers derived from 2-methylene-1,3-dioxolane and its analogs are promising candidates for various applications in drug development due to their inherent biodegradability. The ester linkages introduced into the polymer backbone via rROP can be hydrolyzed under physiological conditions, leading to the degradation of the polymer into smaller, biocompatible molecules that can be cleared from the body.

Key Applications Include:

  • Drug-Polymer Conjugates: The polymer backbone can be functionalized with reactive groups either by using a functional initiator or by copolymerizing with a functional monomer. These reactive sites can then be used to covalently attach drug molecules. This approach can improve the drug's solubility, prolong its circulation time, and enable targeted delivery to specific tissues or cells.

  • Controlled Release Systems: The rate of polymer degradation, and consequently the rate of drug release, can be tuned by altering the polymer's chemical structure (e.g., by changing the substituents on the dioxolane ring) and molecular weight. This allows for the design of drug delivery systems with tailored release profiles.

  • Nanoparticle-based Drug Carriers: Copolymers containing both hydrophobic and hydrophilic segments can self-assemble into nanoparticles in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs in their core, protecting them from degradation in the bloodstream and facilitating their delivery to target sites. The degradable nature of the polymer ensures the eventual release of the drug and the clearance of the carrier.

The radical polymerization of 2-methylene-1,3-dioxolane derivatives offers a versatile platform for the synthesis of advanced, biodegradable polymers with significant potential in the field of drug development. The ability to tailor the polymer properties through the choice of monomer, initiator, and reaction conditions provides a powerful tool for designing sophisticated drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-1,3-dioxane. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is primarily achieved through an acid-catalyzed acetalization reaction. This involves the reaction of an acetaldehyde (B116499) source, such as acetaldehyde itself or its trimer paraldehyde (B1678423), with 1,3-propanediol (B51772). This is a reversible equilibrium reaction where one molecule of the aldehyde reacts with one molecule of the diol to form one molecule of this compound and one molecule of water. To achieve a high yield, the water produced during the reaction must be removed to drive the equilibrium towards the product side.

Q2: What are the most suitable acetaldehyde sources for this synthesis?

Both acetaldehyde and paraldehyde can be used. Paraldehyde, a cyclic trimer of acetaldehyde, is often preferred for laboratory synthesis. It is less volatile than acetaldehyde (boiling point of 20.2 °C), making it easier to handle and reducing reactant loss, especially at the elevated temperatures often required for the reaction. In the presence of an acid catalyst, paraldehyde will depolymerize to provide the acetaldehyde needed for the reaction.

Q3: Which acid catalysts are most effective for this reaction?

A variety of Brønsted and Lewis acids can be employed to catalyze the formation of this compound. Common choices include:

  • p-Toluenesulfonic acid (p-TSA): A widely used, effective, and relatively mild solid acid catalyst.

  • Sulfuric acid: A strong and effective catalyst, though it can sometimes lead to more side reactions if not used in appropriate concentrations.

  • Acidic ion-exchange resins (e.g., Amberlyst 15): These are solid acid catalysts that can simplify the workup process as they can be easily filtered off from the reaction mixture.

  • Milder solid acid catalysts: Zeolites and montmorillonite (B579905) K10 are other solid acid options that can offer improved selectivity and easier purification.[1]

The choice of catalyst can impact reaction time, yield, and the formation of byproducts.

Q4: How is the water byproduct typically removed to ensure a high yield?

The most common and efficient laboratory method for water removal is azeotropic distillation using a Dean-Stark apparatus.[2] A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is used. As the mixture is refluxed, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The water separates from the less dense, immiscible solvent, which then returns to the reaction flask. This continuous removal of water shifts the reaction equilibrium towards the formation of the this compound product. For smaller-scale reactions, the use of molecular sieves as a dehydrating agent directly in the reaction mixture is also a viable option.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Inefficient Water Removal The acetalization reaction is an equilibrium process. Ensure your Dean-Stark apparatus is functioning correctly to remove water as it forms, which drives the reaction to completion.[2] For smaller scale reactions, consider adding molecular sieves.[1]
Inactive or Insufficient Catalyst The reaction requires an acid catalyst.[2] Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin) has been added in the correct amount and is active. If using a recycled resin, ensure it has been properly regenerated.
Low Reaction Temperature While high temperatures can favor the reverse reaction, the mixture needs to be heated sufficiently for the azeotropic removal of water. When using toluene, the reaction should be at a reflux temperature that allows the toluene/water azeotrope to distill.[2]
Poor Quality of Reagents Ensure that the acetaldehyde source (e.g., paraldehyde) and 1,3-propanediol are of sufficient purity. Paraldehyde can depolymerize to acetaldehyde in the presence of acid.[2]
Insufficient Reaction Time Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected, which can take several hours.[2]
Issue 2: Presence of Significant Impurities in the Product
Potential CauseRecommended Solution
Polymerization of Acetaldehyde Acetaldehyde can polymerize in the presence of acid.[1] Use a moderate amount of acid catalyst and maintain a controlled reaction temperature. Adding the acetaldehyde or paraldehyde slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.[1]
Dehydration of 1,3-Propanediol Under strongly acidic conditions and at high temperatures, 1,3-propanediol can undergo dehydration. Use the minimum effective amount of acid catalyst and avoid excessive temperatures.
Residual Starting Materials An incomplete reaction will leave unreacted 1,3-propanediol and acetaldehyde/paraldehyde in the mixture. Ensure the reaction goes to completion by monitoring water removal.
Product Decomposition While this compound is relatively stable, it can undergo thermal decomposition at very high temperatures. This is a consideration for purification by distillation.[2]
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Acid Catalyst Contamination If a liquid acid catalyst like sulfuric acid or p-TSA was used, it must be neutralized before distillation to prevent acid-catalyzed decomposition of the product at high temperatures. Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate solution) during the workup.
Inefficient Fractional Distillation The boiling points of the product, starting materials, and some byproducts may be close. Use an efficient fractional distillation column to achieve good separation. The boiling point of this compound is approximately 117-118 °C.

Data Presentation

Table 1: Overview of Catalysts for this compound Synthesis
CatalystTypeTypical Loading (mol%)AdvantagesDisadvantages
p-Toluenesulfonic acid (p-TSA)Homogeneous Brønsted Acid1-5Effective, readily available, solid for easy handling.Requires neutralization during workup.
Sulfuric Acid (H₂SO₄)Homogeneous Brønsted Acid1-5Strong acid, very effective.Can cause charring and side reactions if not used carefully. Requires neutralization.
Amberlyst 15Heterogeneous Brønsted Acid10-20 (by weight)Easily removed by filtration, reusable.May have lower activity than homogeneous catalysts.
Montmorillonite K10Heterogeneous Brønsted AcidVariesMild, can improve selectivity, easy to remove.May require longer reaction times.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Paraldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1,3-propanediol (1.0 equivalent), a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents), and toluene.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask. Heat the mixture to reflux with vigorous stirring.

  • Reactant Addition: Slowly add paraldehyde (0.4 equivalents, as it is a trimer) to the reaction mixture.

  • Reaction Monitoring: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is collected.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene by simple distillation or rotary evaporation.

    • Purify the resulting crude this compound by fractional distillation.

Mandatory Visualization

Reaction_Pathway Figure 1: Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products Paraldehyde Paraldehyde Acetaldehyde Acetaldehyde Paraldehyde->Acetaldehyde Depolymerization Propanediol 1,3-Propanediol Hemiacetal Hemiacetal Propanediol->Hemiacetal Acetaldehyde->Hemiacetal Nucleophilic Attack Polymer Polyacetaldehyde Acetaldehyde->Polymer Polymerization Dioxane This compound Hemiacetal->Dioxane Cyclization & Dehydration Dioxane->Hemiacetal Hydrolysis (reverse reaction) Water Water Catalyst H+ Catalyst->Paraldehyde Catalyst->Hemiacetal

Figure 1: Reaction Pathway for this compound Synthesis

Experimental_Workflow Figure 2: Experimental Workflow for Optimizing this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 1,3-Propanediol, Catalyst, and Toluene B Assemble Dean-Stark Apparatus A->B C Heat to Reflux B->C D Slowly Add Paraldehyde C->D E Monitor Water Collection D->E F Cool to Room Temperature E->F G Neutralize with NaHCO₃ (aq) F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Remove Toluene I->J K Fractional Distillation J->K L L K->L Pure this compound

Figure 2: Experimental Workflow for Optimizing this compound Synthesis

References

minimizing side reactions during the formation of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-1,3-dioxane Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for forming this compound?

A1: The formation of this compound is an acid-catalyzed acetalization reaction. It involves the reaction of acetaldehyde (B116499) with 1,3-propanediol (B51772). The acid catalyst protonates the acetaldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Q2: What are the most common side reactions observed during this synthesis?

A2: The most prevalent side reactions include:

  • Polymerization of Acetaldehyde: Acidic conditions can promote the self-polymerization of acetaldehyde to form paraldehyde (B1678423) (a trimer) or metaldehyde (B535048) (a tetramer).

  • Formation of Oligomers/Polymers from 1,3-Propanediol: Strong acidic conditions and high temperatures can lead to the dehydration of 1,3-propanediol, forming oligomers or polymers.

  • Reversion to Reactants: Since the reaction is reversible, the presence of water, the by-product, can shift the equilibrium back towards the starting materials, reducing the overall yield.

Q3: Why is my reaction yield of this compound consistently low?

A3: Low yields are often attributed to several factors. The most common cause is the presence of water in the reaction mixture, which drives the equilibrium back to the reactants. Another significant factor can be the polymerization of acetaldehyde, which consumes one of the key starting materials. Finally, suboptimal reaction conditions, such as incorrect temperature or catalyst concentration, can also lead to reduced product formation.

Q4: Can the choice of acid catalyst influence the formation of side products?

A4: Yes, the choice and concentration of the acid catalyst are critical. Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can also promote polymerization and degradation, especially at higher concentrations and temperatures. Milder acid catalysts, such as p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins (e.g., Amberlyst-15), are often preferred as they can provide good catalytic activity with a lower propensity for inducing side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient water removal.Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to effectively remove water as it is formed.
Inactive or insufficient catalyst.Ensure the catalyst is fresh and used in the appropriate catalytic amount (typically 0.1-1 mol%).
Presence of a White Precipitate Polymerization of acetaldehyde (formation of paraldehyde/metaldehyde).Maintain a lower reaction temperature (e.g., 40-60°C). Add acetaldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
High Viscosity of Reaction Mixture Polymerization of 1,3-propanediol.Avoid excessively high temperatures and strong acid concentrations. Consider using a milder catalyst like an acidic resin.
Product Contaminated with Starting Materials Incomplete reaction or equilibrium reversal.Increase reaction time and ensure efficient water removal. A slight excess of one reactant (typically the less volatile one, 1,3-propanediol) can also help drive the reaction to completion.

Experimental Protocol: Minimizing Side Reactions

This protocol provides a general method for the synthesis of this compound with an emphasis on minimizing side product formation.

Materials:

  • 1,3-Propanediol

  • Acetaldehyde

  • p-Toluenesulfonic acid (PTSA) or Amberlyst-15

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus, condenser, and round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add 1,3-propanediol and toluene.

  • Add a catalytic amount of PTSA (e.g., 0.2 mol%).

  • Begin stirring and gently heat the mixture to reflux.

  • Slowly add acetaldehyde to the reaction mixture using an addition funnel over a period of 1-2 hours. This helps to minimize its self-polymerization.

  • Continue the reaction at reflux, collecting the water by-product in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by fractional distillation.

Visual Guides

Reaction_Pathway Main Reaction Pathway for this compound Formation R1 Acetaldehyde Int Protonated Acetaldehyde (Carbocation Intermediate) R1->Int + H+ R2 1,3-Propanediol Hemiacetal Hemiacetal Intermediate R2->Hemiacetal Nucleophilic Attack Int->Hemiacetal Nucleophilic Attack Product This compound Hemiacetal->Product + H+ - H₂O Water Water (H₂O)

Caption: Main reaction pathway for this compound formation.

Side_Reactions Common Side Reaction Pathways cluster_side Side Reactions Acetaldehyde Acetaldehyde Main_Product Desired Product: This compound Acetaldehyde->Main_Product Poly_Acetaldehyde Paraldehyde / Metaldehyde Acetaldehyde->Poly_Acetaldehyde Self-Polymerization Propanediol 1,3-Propanediol Propanediol->Main_Product Poly_Propanediol Oligomers / Polymers Propanediol->Poly_Propanediol Dehydration/Polymerization Catalyst H+ / Heat Catalyst->Acetaldehyde Catalyst->Propanediol

Caption: Common side reaction pathways in the synthesis.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Polymer Is a precipitate (polymer) forming? Check_Water->Check_Polymer Yes Sol_Water Improve water removal: - Use Dean-Stark - Add drying agent Check_Water->Sol_Water No Check_Temp Is the reaction temperature too high? Check_Polymer->Check_Temp No Sol_Polymer Reduce acetaldehyde concentration: - Add reactant slowly - Lower reaction temp Check_Polymer->Sol_Polymer Yes Sol_Temp Lower reaction temperature. Consider a milder catalyst. Check_Temp->Sol_Temp Yes End Yield Improved Check_Temp->End No Sol_Water->End Sol_Polymer->End Sol_Temp->End

Caption: Troubleshooting flowchart for addressing low product yield.

Technical Support Center: Selective Deprotection of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of 2-Methyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the experimental process of removing this protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during the selective deprotection of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Incomplete or Slow Deprotection 1. Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low to efficiently promote hydrolysis.- Increase the catalyst loading incrementally. - Switch to a stronger Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid, but be mindful of potential side reactions with sensitive substrates.
2. Insufficient Water: As a hydrolysis reaction, a stoichiometric amount of water is required. Anhydrous or low-water conditions will hinder the reaction.- Ensure the reaction is not performed under strictly anhydrous conditions. - For reactions in organic solvents, the use of an aqueous acid solution or the addition of a defined equivalent of water is recommended.
3. Low Reaction Temperature: The deprotection may be kinetically slow at ambient temperatures.- Gently heat the reaction mixture. Monitor the progress by TLC or LCMS to determine the optimal temperature.
4. Steric Hindrance: A sterically congested environment around the dioxane can impede the approach of the catalyst and water.- Increase the reaction time and/or temperature. - Consider using a less sterically demanding catalyst.
Low Yield 1. Re-protection: The deprotection of acetals is a reversible reaction. The presence of the released diol can lead to re-formation of the dioxane.- Use a solvent system, such as acetone (B3395972)/water, that can act as a scavenger for the liberated diol through the formation of a ketal. - Ensure a sufficient excess of water is present to drive the equilibrium towards the deprotected product.
2. Product Degradation: The deprotected carbonyl compound may be unstable under the acidic reaction conditions.- Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst-15). - Neutralize the reaction mixture promptly upon completion.
3. Inefficient Work-up: The desired product may be lost during the extraction or purification steps.- Ensure the reaction is fully quenched and neutralized before extraction. - Use an appropriate extraction solvent and perform multiple extractions if necessary. A brine wash can aid in phase separation.
Lack of Chemoselectivity 1. Cleavage of Other Acid-Labile Protecting Groups: The acidic conditions required for dioxane cleavage may also remove other sensitive protecting groups (e.g., silyl (B83357) ethers, Boc groups).- Exploit the higher stability of 1,3-dioxanes: 1,3-dioxanes are generally more stable to acid hydrolysis than 1,3-dioxolanes. This difference can be used for selective deprotection. - Use milder, selective reagents: Employ catalysts like PPTS or solid acids (e.g., Amberlyst-15) which can offer greater selectivity. - Careful control of reaction conditions: Titrate the amount of acid, lower the reaction temperature, and monitor the reaction closely to stop it once the desired deprotection is achieved.
Formation of Side Products 1. Acid-Catalyzed Side Reactions: Strong acidic conditions can lead to side reactions of other functional groups present in the molecule.- Use the mildest possible acidic conditions. - Consider using a buffered system to maintain a specific pH.
2. Aldol Condensation of the Product: If the deprotected product is an enolizable aldehyde or ketone, it may undergo self-condensation under acidic conditions.- Neutralize the reaction as soon as it is complete. - Work up the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound deprotection failing when a similar reaction with a 2-Methyl-1,3-dioxolane worked well under the same conditions?

A1: 1,3-Dioxanes are generally more stable towards acid-catalyzed hydrolysis than their 1,3-dioxolane (B20135) counterparts.[1] This increased stability means that more forcing conditions (e.g., stronger acid, higher temperature, or longer reaction time) may be necessary to achieve complete deprotection of the this compound.

Q2: How can I selectively deprotect a 2-Methyl-1,3-dioxolane in the presence of a this compound?

A2: Due to the lower stability of the 1,3-dioxolane, you can often achieve selective deprotection by using carefully controlled, mild acidic conditions. This can include using a weaker acid, a catalytic amount of a stronger acid at low temperatures, or a solid acid catalyst with careful monitoring of the reaction progress.

Q3: What are some milder alternatives to strong Brønsted acids for deprotection?

A3: Several milder catalytic systems can be employed for the deprotection of this compound, which can be particularly useful when dealing with sensitive substrates. These include:

  • Pyridinium p-toluenesulfonate (PPTS): A mildly acidic salt often used for the deprotection of acid-sensitive groups.

  • Amberlyst-15: A strongly acidic ion-exchange resin that can be easily filtered off, simplifying the work-up procedure.[2][3]

  • Other Lewis acids: Various Lewis acids can catalyze the cleavage of acetals and may offer different selectivity profiles.

Q4: Can I monitor the progress of the deprotection reaction?

A4: Yes, monitoring the reaction is crucial for achieving optimal results. Thin-Layer Chromatography (TLC) is a common and effective method. The disappearance of the starting material spot and the appearance of the more polar deprotected product spot can be visualized. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What is the general mechanism for the acid-catalyzed deprotection of this compound?

A5: The deprotection proceeds via the following steps:

  • Protonation of one of the dioxane oxygen atoms by the acid catalyst.

  • Ring opening to form a resonance-stabilized carbocation.

  • Nucleophilic attack of water on the carbocation.

  • Deprotonation to yield a hemiacetal.

  • Protonation of the other oxygen atom followed by elimination of the 1,3-diol to give the protonated carbonyl compound.

  • Deprotonation to yield the final carbonyl product and regenerate the acid catalyst.

Data Presentation

The following table summarizes various conditions for the deprotection of cyclic acetals, including data relevant to this compound hydrolysis. This data is intended to serve as a guide for reaction optimization.

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
This compoundMacroporous acidic ion exchange resin HD-8Water50-90Varies (kinetic study)N/A (kinetic study)[4][5]
2-Phenyl-1,3-dioxolaneSodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water305 minQuantitative[6]
Various Acetals/KetalsIndium(III) trifluoromethanesulfonateAcetoneRoom Temp.VariesGood to Excellent[6]
Various Acetals/KetalsCerium(III) triflateWet NitromethaneRoom Temp.VariesHigh[6]
Primary TBDMS ethersOxone50% Aqueous Methanol (B129727)Room Temp.2.5-3 hN/A[7]

Note: N/A indicates that the specific data point was not available in the cited source in a format suitable for this table.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Deprotection of this compound

  • Materials:

    • This compound protected compound (1.0 eq)

    • Acetone/Water (e.g., 4:1 v/v)

    • Aqueous HCl (1M) or other suitable acid catalyst

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (B1210297) or other suitable organic extraction solvent

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the this compound derivative in the acetone/water mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of the aqueous acid solution dropwise to the stirred solution.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected product.

    • Purify the product as necessary by column chromatography or distillation.

Protocol 2: Deprotection using Amberlyst-15

  • Materials:

    • This compound protected compound (1.0 eq)

    • Methanol or Acetone

    • Amberlyst-15 resin

    • Celit­e® or filter paper

  • Procedure:

    • Dissolve the this compound derivative in methanol or acetone in a round-bottom flask.

    • Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the resin.

    • Wash the resin with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Purify as needed.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the selective deprotection of this compound.

Deprotection_Mechanism Acid-Catalyzed Deprotection Mechanism of this compound Dioxane This compound Protonated_Dioxane Protonated Dioxane Dioxane->Protonated_Dioxane + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Dioxane->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O, - H+ Protonated_Carbonyl Protonated Carbonyl Hemiacetal->Protonated_Carbonyl + H+, - Diol Diol 1,3-Propanediol Hemiacetal->Diol Carbonyl Deprotected Carbonyl Protonated_Carbonyl->Carbonyl - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Deprotection Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Yield Check Yield and Purity Check_Completion->Check_Yield Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Catalyst Increase Catalyst Loading Incomplete->Increase_Catalyst Increase_Temp->Check_Completion Increase_Time->Check_Completion Increase_Catalyst->Check_Completion Low_Yield Low Yield/Impure Check_Yield->Low_Yield No End Successful Deprotection Check_Yield->End Yes Optimize_Workup Optimize Work-up Low_Yield->Optimize_Workup Milder_Conditions Use Milder Conditions Low_Yield->Milder_Conditions Optimize_Workup->Start Milder_Conditions->Start

Caption: Decision workflow for troubleshooting deprotection.

Selectivity_Concept Concept of Selective Deprotection cluster_stability Relative Stability Substrate Substrate with Dioxane and another Protecting Group (PG) Mild_Conditions Mild Acidic Conditions Substrate->Mild_Conditions Strong_Conditions Strong Acidic Conditions Substrate->Strong_Conditions Selective_Deprotection Selective Deprotection of PG Mild_Conditions->Selective_Deprotection NonSelective_Deprotection Both Groups Cleaved Strong_Conditions->NonSelective_Deprotection Dioxane_Intact Dioxane Remains Intact Selective_Deprotection->Dioxane_Intact Other PG (e.g., Dioxolane, Silyl Ether) Other PG (e.g., Dioxolane, Silyl Ether) This compound This compound Other PG (e.g., Dioxolane, Silyl Ether)->this compound Less Stable > More Stable

Caption: Logic for achieving selective deprotection.

References

stability of 2-Methyl-1,3-dioxane in the presence of Lewis acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 2-Methyl-1,3-dioxane in the presence of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a cyclic acetal (B89532). While it is generally stable towards bases and many nucleophiles, its acetal linkage is susceptible to cleavage by electrophilic reagents, particularly Lewis and Brønsted acids.[1] This reactivity is fundamental to its use as a protecting group for carbonyls and 1,3-diols, which relies on its facile, acid-catalyzed cleavage.[2][3]

Q2: What is the mechanism of this compound degradation in the presence of a Lewis acid?

A2: The degradation or cleavage of this compound by a Lewis acid proceeds through a well-established mechanism. The Lewis acid coordinates to one of the ring's oxygen atoms, weakening the carbon-oxygen bond. This is followed by the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[1] This highly reactive intermediate can then be attacked by various nucleophiles present in the reaction mixture, leading to ring-opening.[1]

Q3: Can the degradation of this compound be reversed?

A3: Yes, the formation of this compound from a carbonyl compound (like acetaldehyde) and a 1,3-diol is a reversible, acid-catalyzed reaction.[1][4][5] Therefore, the degradation (hydrolysis or cleavage) is the reverse reaction. The overall equilibrium can be influenced by factors such as the type of catalyst, temperature, and the presence or removal of water.[1][6]

Q4: Which types of Lewis acids are commonly used in reactions involving 1,3-dioxanes?

A4: A variety of Lewis acids can be used to catalyze reactions involving 1,3-dioxanes, such as their formation or cleavage. Examples include Zirconium tetrachloride (ZrCl₄) and Bismuth triflate.[1][6][7] The choice of Lewis acid can impact reaction efficiency and selectivity.

Q5: What are some potential side reactions when using Lewis acids with this compound?

A5: Under strongly acidic conditions, side reactions can occur. The primary side reaction is the ring-opening of the dioxane.[8] Depending on the other components in the reaction mixture, the resulting oxocarbenium ion can participate in undesired subsequent reactions. For instance, the parent aldehyde (acetaldehyde) can undergo self-condensation reactions (like an aldol (B89426) reaction) under acidic conditions.[9]

Troubleshooting Guide

Issue 1: Unexpected decomposition of this compound during my reaction.

Potential Cause Troubleshooting Step
Lewis Acid is too strong or concentration is too high The reactivity can be highly dependent on the strength and amount of the Lewis acid. Consider using a milder Lewis acid or decreasing the catalyst loading.
Presence of protic impurities (e.g., water) Water can participate in the hydrolysis of the dioxane, a reaction that is catalyzed by acids.[1] Ensure all reagents and solvents are anhydrous.
High Reaction Temperature Elevated temperatures can sometimes favor the reverse (ring-opening) reaction.[9] Attempt the reaction at a lower temperature.
Prolonged Reaction Time Extended exposure to acidic conditions can lead to gradual decomposition. Monitor the reaction progress and work it up promptly upon completion.[8]

Issue 2: My reaction involving this compound as a starting material is not proceeding.

Potential Cause Troubleshooting Step
Inactive or Insufficient Lewis Acid Catalyst Ensure the Lewis acid used is active and has been stored correctly. In some cases, a higher catalyst loading may be required.[9]
Inefficient Mixing Proper mixing is crucial for effective catalysis, especially with heterogeneous catalysts or viscous reaction mixtures.[9] Ensure stirring is adequate.
Low Reaction Temperature The activation energy for the desired transformation may not be met. Consider a moderate increase in the reaction temperature.

Lewis Acid Catalyzed Ring-Opening

The diagram below illustrates the general mechanism for the Lewis acid-catalyzed cleavage of this compound.

LewisAcidCleavage cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Dioxane This compound Complex Coordinated Complex Dioxane->Complex Coordination LewisAcid Lewis Acid (LA) LewisAcid->Complex Oxocarbenium Oxocarbenium Ion + LA-Nu Complex Complex->Oxocarbenium Ring Cleavage RingOpened Ring-Opened Product Oxocarbenium->RingOpened Nucleophilic Attack (Nu-) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Dry & Concentrate Inert Inert Atmosphere Dry->Inert Purify Purify Product Dry->Purify Dissolve Dissolve Substrate Inert->Dissolve AddLA Add Lewis Acid Dissolve->AddLA Monitor Monitor Progress (TLC/GC) AddLA->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Extract->Dry TroubleshootingFlow Start Experiencing Issue with This compound Stability? CheckDecomposition Is the dioxane decomposing? Start->CheckDecomposition CheckProgress Is the reaction failing to proceed? CheckDecomposition->CheckProgress No DecompositionYes Reduce LA Strength/Conc. Lower Temperature Ensure Anhydrous Conditions CheckDecomposition->DecompositionYes Yes ProgressNo Check LA Activity Increase Temperature Moderately Ensure Efficient Stirring CheckProgress->ProgressNo Yes End Consult Further Literature or Technical Support CheckProgress->End No DecompositionYes->End ProgressNo->End

References

Technical Support Center: Troubleshooting Low Yields in Acid-Catalyzed Acetalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during acid-catalyzed acetalization reactions, with a focus on resolving issues related to low product yields.

Troubleshooting Guide

Issue 1: Low or No Acetal (B89532) Formation

Question: My reaction shows a very low conversion of the starting carbonyl compound to the desired acetal. What are the primary causes and how can I improve the yield?

Answer: Low yields in acetalization are frequently due to the reversible nature of the reaction and the presence of water, which can hydrolyze the acetal product back to the starting materials.[1][2][3][4][5] A systematic approach to troubleshooting is essential.[2]

Potential Causes and Solutions:

  • Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[1][4][5]

    • Solution: Employ methods for continuous water removal. The most common technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4][6] Alternatively, drying agents such as molecular sieves (4Å) can be added directly to the reaction mixture.[4] Ensure all reagents and solvents are anhydrous.[2]

  • Suboptimal Catalyst Choice or Loading: The acid catalyst is crucial for activating the carbonyl group.[5][7] The type and amount of acid can significantly impact the reaction rate and yield.

    • Solution: Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and Lewis acids.[5][8] Optimize the catalyst loading; typically, a catalytic amount is sufficient. For instance, p-TSA is often used at 0.5 - 1.0 wt% relative to the aldehyde.[6]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or the temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2] If the reaction is sluggish, consider increasing the temperature to reflux.[6]

  • Reagent Quality: Degradation or impurities in the aldehyde/ketone or alcohol can lead to side reactions and lower yields.

    • Solution: Use freshly purified or commercially available high-purity reagents. Ensure alcohols are anhydrous.

Issue 2: Reaction Stalls Before Completion

Question: My acetalization reaction starts but stops before all the starting material is consumed, even with extended reaction times. What could be the problem?

Answer: A stalled reaction often points to catalyst deactivation or an equilibrium issue that hasn't been fully addressed.

Potential Causes and Solutions:

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents.

    • Solution: Purify starting materials to remove basic impurities. Consider adding a fresh portion of the catalyst if the reaction stalls.

  • Inefficient Water Removal: If the method of water removal is not efficient enough, the accumulating water will eventually halt the forward reaction.

    • Solution: Ensure the Dean-Stark apparatus is set up correctly and the azeotroping solvent is appropriate for the reaction temperature. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.

  • Product Inhibition: In some cases, the acetal product itself can inhibit the catalyst.

    • Solution: This is less common in simple acetalizations but can be a factor. If suspected, investigate alternative catalysts that are less prone to product inhibition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my acetalization reaction?

A1: The choice of catalyst depends on the substrate's sensitivity. For acid-sensitive substrates, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) or Lewis acids such as scandium triflate (Sc(OTf)₃) may be preferable to strong protic acids like H₂SO₄. For simple aldehydes and ketones, p-TSA is a common and effective choice.[8]

Q2: What is the role of the Dean-Stark trap and how do I use it effectively?

A2: The Dean-Stark apparatus is used to remove water from a reaction mixture azeotropically.[4] It consists of a vertical condenser and a graduated side-arm. As the reaction is heated to reflux with a water-immiscible solvent (e.g., toluene), the water-solvent azeotrope boils, condenses, and collects in the side-arm. The denser water separates to the bottom while the solvent overflows back into the reaction flask, thus driving the equilibrium towards acetal formation.[6]

Q3: Can I use a drying agent instead of a Dean-Stark trap?

A3: Yes, desiccants like activated molecular sieves (typically 4Å) can be effective for water removal, especially for smaller-scale reactions where a Dean-Stark apparatus may be impractical.[4] The sieves should be added to the reaction mixture at the beginning of the reaction.

Q4: My product seems to decompose during workup. What should I do?

A4: Acetals are generally stable to basic and neutral conditions but can be hydrolyzed back to the carbonyl compound and alcohol in the presence of aqueous acid.[1][3] During workup, avoid acidic aqueous solutions if you want to isolate the acetal. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can be used to neutralize the acid catalyst before extraction.[6]

Q5: How can I improve the yield when forming cyclic acetals from diols?

A5: The formation of cyclic acetals from diols (e.g., ethylene (B1197577) glycol) is often more favorable than the formation of acyclic acetals from two separate alcohol molecules due to entropic factors.[4] To maximize the yield, ensure the diol is of high purity and use one of the water removal methods described above.

Data Presentation

Table 1: Common Acid Catalysts and Typical Loadings for Acetalization

CatalystTypical LoadingNotes
p-Toluenesulfonic acid (p-TSA)0.1 - 5 mol%Commonly used, effective for a wide range of substrates.[6]
Sulfuric Acid (H₂SO₄)Catalytic amountStrong acid, can sometimes lead to side reactions.
Pyridinium p-toluenesulfonate (PPTS)1 - 10 mol%Milder catalyst, suitable for acid-sensitive substrates.
Scandium triflate (Sc(OTf)₃)0.1 - 1 mol%Lewis acid catalyst, effective under mild conditions.
Amberlyst-1510 - 20 wt%Heterogeneous catalyst, easily removed by filtration.

Table 2: Example Reaction Conditions for Acetalization of Isobutyraldehyde

ParameterValueReference
AldehydeIsobutyraldehyde[6]
Alcohol1-Propanol[6]
Molar Ratio (Aldehyde:Alcohol)1 : 2.2[6]
Catalystp-Toluenesulfonic acid[6]
Catalyst Loading0.5 - 1.0 wt%[6]
SolventToluene (for Dean-Stark)[6]
Temperature80 - 100 °C (Reflux)[6]
Reaction Time4 - 6 hours[6]
Typical Conversion~71%[6]

Experimental Protocols

General Protocol for Acid-Catalyzed Acetalization using a Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Charging Reactants: To the round-bottom flask, add the carbonyl compound (1 equivalent), the alcohol (2.2 - 3 equivalents), and a catalytic amount of an acid catalyst (e.g., p-TSA, 0.5-1.0 wt% relative to the carbonyl compound).[6] Add a solvent that forms an azeotrope with water (e.g., toluene) in a sufficient amount to fill the Dean-Stark trap.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the graduated arm of the Dean-Stark trap.[6]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by analytical techniques such as TLC or GC. The reaction is typically complete when no more water is collected.[6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Visualizations

Acetalization_Mechanism Carbonyl Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carbonyl->Protonated_Carbonyl + H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal_Intermediate + R'OH Alcohol1 Alcohol (R'OH) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + R'OH Alcohol2 Alcohol (R'OH) Acetal Acetal Product Protonated_Acetal->Acetal - H+ H_plus H+ H2O H₂O

Caption: Acid-catalyzed acetalization reaction mechanism.

Troubleshooting_Workflow Start Low Acetal Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Implement_Water_Removal Implement/Optimize Water Removal (Dean-Stark, Molecular Sieves) Check_Water->Implement_Water_Removal No Check_Catalyst Is the catalyst appropriate and active? Check_Water->Check_Catalyst Yes Implement_Water_Removal->Check_Catalyst Optimize_Catalyst Optimize Catalyst Type and Loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction time and temperature sufficient? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Increase Reaction Time/Temperature (Monitor by TLC/GC) Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents pure and anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents No End Improved Yield Check_Reagents->End Yes Purify_Reagents->End Logical_Relationships Low_Yield Low Yield Equilibrium Reversible Reaction Equilibrium Low_Yield->Equilibrium is caused by Catalyst_Issues Catalyst Inefficiency Low_Yield->Catalyst_Issues is caused by Reaction_Conditions Suboptimal Conditions Low_Yield->Reaction_Conditions is caused by Reagent_Purity Impure Reagents Low_Yield->Reagent_Purity is caused by Water_Presence Presence of Water Equilibrium->Water_Presence is shifted by Remove_Water Water Removal Water_Presence->Remove_Water is addressed by Optimize_Catalyst Catalyst Optimization Catalyst_Issues->Optimize_Catalyst is addressed by Optimize_Conditions Condition Optimization Reaction_Conditions->Optimize_Conditions is addressed by Purify_Reagents Reagent Purification Reagent_Purity->Purify_Reagents is addressed by

References

effect of water removal on 2-Methyl-1,3-dioxane synthesis equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound synthesis and why is water removal critical?

The synthesis of this compound from an acetaldehyde (B116499) source (such as paraldehyde) and 1,3-propanediol (B51772) is a reversible acid-catalyzed acetalization reaction. The reaction is in a state of equilibrium, meaning the formation of the product is in balance with the reverse reaction back to the starting materials. Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium towards the reactants, thereby reducing the yield of the desired this compound.[1] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield.[2]

Q2: What are the most effective methods for water removal in this synthesis?

The most common and highly effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[1] This involves using a solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the water-solvent azeotrope vaporizes and is collected in the Dean-Stark trap. Upon cooling, the immiscible water and solvent separate, with the denser water settling at the bottom of the trap and the solvent overflowing back into the reaction flask. This process continuously removes water from the reaction, driving the equilibrium towards the product.[2] For smaller-scale reactions, the use of chemical drying agents like molecular sieves can also be effective.[1]

Q3: What are the common side reactions, and how can they be minimized?

The primary side reactions in the acid-catalyzed synthesis of this compound include:

  • Polymerization of Acetaldehyde: In the presence of acid, acetaldehyde can polymerize. This can be minimized by using a moderate amount of acid catalyst and maintaining a controlled reaction temperature. Slow addition of acetaldehyde to the reaction mixture can also help by keeping its concentration low.[1]

  • Product Hydrolysis: The this compound product can be hydrolyzed back to the starting materials in the presence of acid and water, particularly during the workup phase. To prevent this, the acid catalyst should be neutralized with a mild base, such as a saturated sodium bicarbonate solution, before any aqueous extraction steps.[1]

  • Ring-Opening Reactions: Under strongly acidic conditions, the dioxane ring may be susceptible to opening. Using a milder acid catalyst and carefully controlling reaction conditions can mitigate this.[1]

Q4: Which acid catalysts are recommended for this synthesis?

A variety of Brønsted and Lewis acids can be used to catalyze the reaction. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, and acidic ion-exchange resins like Amberlyst 15.[1][2] The choice of catalyst can influence reaction times and yields. Solid acid catalysts can simplify the purification process as they can be easily filtered off after the reaction.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product.Ensure the Dean-Stark apparatus is functioning correctly and is of an appropriate size for the reaction scale. Wrapping the apparatus with glass wool can improve efficiency.[2] Monitor the collection of water in the trap.
Inactive or Insufficient Catalyst: The catalyst may be old, hydrated, or used in an insufficient amount.Use a fresh, anhydrous catalyst. If using a reusable resin, ensure it has been properly regenerated. Consider a modest increase in catalyst loading.[2]
Low Reaction Temperature: The temperature may not be high enough for efficient azeotropic removal of water.Ensure the reaction is heated to a temperature that allows for the distillation of the water-solvent azeotrope (e.g., refluxing toluene).[2]
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.Use pure and dry 1,3-propanediol and paraldehyde (B1678423).[2]
Incomplete Reaction Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected, which can take several hours.[2]
Premature Equilibrium: The reaction has reached equilibrium before all starting material is consumed due to the presence of water.Refer to "Inefficient Water Removal" above.
Product Contaminated with Impurities Unreacted Starting Materials: Due to an incomplete reaction.Ensure the reaction goes to completion by addressing the points under "Low or No Product Yield".
Acid Catalyst Residue: Incomplete neutralization during workup.Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst before purification.[1]
Side Products: Formation of acetaldehyde polymers or other byproducts.Refer to the FAQ on side reactions for mitigation strategies. Optimize purification, such as fractional distillation, to separate the product from impurities.[1]

Quantitative Data

The following table summarizes representative yields for the synthesis of cyclic acetals under various conditions. Note that specific yields for this compound may vary based on the precise experimental setup and conditions.

Aldehyde/KetoneDiolCatalystSolventReaction TimeYield (%)
ParaldehydeEthylene Glycolp-TSAToluene3-4 hoursNot Specified
AcetoneEthylene Glycolp-TSATolueneNot SpecifiedNot Specified
EthanolEthylene GlycolFeCl₃·6H₂O / NaNO₂ (Photocatalytic)None6-24 hours67

Experimental Protocols

Acid-Catalyzed Synthesis of this compound using a Dean-Stark Apparatus

This protocol describes a general method for the synthesis of this compound from paraldehyde and 1,3-propanediol.

Materials:

  • 1,3-Propanediol

  • Paraldehyde

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1,3-propanediol, toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to reflux with vigorous stirring.

  • Addition of Paraldehyde: Once the mixture is refluxing, slowly add paraldehyde (approximately 0.33 equivalents relative to the desired amount of acetaldehyde) to the reaction mixture.

  • Reaction Monitoring: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected in the trap.[2] This may take several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure (e.g., using a rotary evaporator).

    • Purify the crude product by fractional distillation.

Visualizations

reaction_equilibrium reactants 1,3-Propanediol + Paraldehyde product This compound + Water reactants->product Acid Catalyst water_removed Water Removed (e.g., Dean-Stark Trap) product->water_removed Shifts Equilibrium to the Right

Caption: The reversible reaction for this compound synthesis.

troubleshooting_workflow start Low Yield Observed check_water Check Water Removal Efficiency start->check_water check_catalyst Verify Catalyst Activity & Amount check_water->check_catalyst check_temp Ensure Correct Reaction Temperature check_catalyst->check_temp check_time Confirm Sufficient Reaction Time check_temp->check_time purification Optimize Purification check_time->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yield.

References

preventing polymerization of acetaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of acetaldehyde (B116499) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is acetaldehyde polymerization and why is it a problem during synthesis?

A1: Acetaldehyde polymerization is a chemical reaction where individual acetaldehyde molecules (monomers) join together to form long chains (polymers) or cyclic structures. The primary products of acetaldehyde polymerization are paraldehyde (B1678423) (a cyclic trimer) and metaldehyde (B535048) (a cyclic tetramer).[1][2] This is problematic during synthesis for several reasons:

  • Reduced Yield: The formation of polymers consumes the desired acetaldehyde monomer, leading to a lower yield of the target product.

  • Purification Challenges: Polymers are impurities that can be difficult to separate from the desired acetaldehyde product, complicating the purification process.

  • Safety Hazards: The polymerization of acetaldehyde can be a highly exothermic reaction, meaning it releases a significant amount of heat.[3] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing a runaway reaction or even an explosion.[4]

Q2: What are the main factors that trigger the polymerization of acetaldehyde?

A2: Several factors can initiate or accelerate the polymerization of acetaldehyde during synthesis:

  • Presence of Acids: Acidic conditions are a primary catalyst for acetaldehyde polymerization.[1][5] Even trace amounts of strong acids like sulfuric acid or hydrochloric acid can trigger rapid polymerization.[5]

  • Elevated Temperatures: While lower temperatures can sometimes promote polymerization (especially freezing), elevated temperatures can also increase the reaction rate and lead to unwanted polymer formation.[2]

  • Presence of Impurities: Certain impurities, such as trace metals, can act as catalysts for polymerization.[6]

  • Exposure to Air: Acetaldehyde can react with air to form peroxides, which can be unstable and potentially initiate polymerization.[7]

Q3: How can I store synthesized acetaldehyde to prevent polymerization?

A3: Proper storage is crucial to maintain the stability of acetaldehyde. Here are some key recommendations:

  • Refrigeration: Store acetaldehyde at low temperatures, typically between 2-8°C, to slow down the rate of polymerization.[8]

  • Inert Atmosphere: Store acetaldehyde under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and the formation of peroxides.[6]

  • Use of Inhibitors: Add a polymerization inhibitor to the storage container.

  • Appropriate Containers: Store in tightly sealed glass containers, as acetaldehyde can react with some plastics and rubbers.[2]

Troubleshooting Guides

Problem 1: I observe the formation of a viscous liquid or solid precipitate in my reaction mixture during acetaldehyde synthesis.

  • Question: What is causing this, and how can I prevent it?

  • Answer: The formation of a viscous liquid or solid precipitate is a strong indication of acetaldehyde polymerization. This is most likely caused by the presence of acidic catalysts or impurities in your reaction.

    • Immediate Action: If safe to do so, cool the reaction mixture to slow down the polymerization rate.

    • Troubleshooting Steps:

      • Check pH: Test the pH of your reaction mixture. If it is acidic, consider neutralizing it with a mild base.

      • Review Reagents: Ensure that all your starting materials and solvents are free from acidic impurities.

      • Add an Inhibitor: Introduce a polymerization inhibitor, such as ammonium (B1175870) acetate (B1210297), to your reaction mixture.

      • Control Temperature: Maintain a consistent and controlled temperature throughout the synthesis. Avoid localized heating or hot spots.

Problem 2: My yield of acetaldehyde is consistently low, and I suspect polymerization is the cause.

  • Question: How can I improve my yield by minimizing polymerization?

  • Answer: Low yields are a common consequence of unwanted side reactions like polymerization. Here’s how you can address this:

    • Optimize Reaction Conditions:

      • Temperature: Experiment with running the reaction at a lower temperature to disfavor the polymerization pathway.

      • Catalyst: If using a catalyst for your synthesis, ensure it is not also promoting polymerization. Consider using a weaker acid catalyst if possible.

    • Use an Inhibitor: Proactively add a polymerization inhibitor at the beginning of your synthesis.

    • Purification Strategy: If some polymer formation is unavoidable, consider converting the crude acetaldehyde to its trimer, paraldehyde, which is more stable and easier to purify. The pure acetaldehyde can then be regenerated from paraldehyde by heating with a catalytic amount of acid just before use.[2][5]

Data Presentation

Table 1: Effect of Temperature on Acetaldehyde Polymerization

Temperature (°C)ObservationPolymer YieldReference
-125.0Acetaldehyde remains solid, no polymerization.0%[2]
-120.0Melting polymerization occurs.Increases with time[2]
-78Polymerization occurs in the presence of alumina (B75360) catalyst without freezing.High[9]
2-8Recommended storage temperature to minimize polymerization.Low[8]
>20Increased risk of polymerization, especially with catalysts.Varies[10]

Table 2: Effect of pH on Acetaldehyde Reactions

pH RangePredominant ReactionObservationsReference
Low pH (with carboxylic acids)PolymerizationPolymer formation dominates.[11][12]
Low pH (with inorganic acids)Low Trimer FormationLow concentration of trimer, significant unreacted acetaldehyde.[11][12]
pH 4-6Acetaldehyde stabilizationAcetaldehyde can be found in the reaction mixture.[12]
High pHTrimer (Paraldehyde) FormationPrimarily forms the cyclic trimer.[11][12]

Table 3: Polymerization Inhibitors for Acetaldehyde

InhibitorConcentration/RatioEffectivenessReference
Ammonium Acetate1:30000 weight ratio (inhibitor:acetaldehyde)Effectively suppresses polymerization during storage and transport.[10]
Phenolic CompoundsVariesAct as radical scavengers, commonly used for olefins.[13]
Radical ScavengersVariesInterfere with the chain reaction mechanism of polymerization.[13]

Experimental Protocols

Protocol 1: Synthesis of Acetaldehyde via Oxidation of Ethanol (B145695) with Minimized Polymerization

This protocol describes the synthesis of acetaldehyde by the oxidation of ethanol using sodium dichromate and sulfuric acid, with precautions to minimize polymerization.

Materials:

  • Ethanol (95%)

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ammonium acetate (as inhibitor)

  • Ice

  • Water

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Prepare the Oxidizing Solution: In a dropping funnel, prepare a solution of sodium dichromate in water and carefully add the ethanol.

  • Prepare the Reaction Flask: In a round-bottom flask equipped with a distillation apparatus, place a solution of sulfuric acid in water.

  • Cool the Receiving Flask: Place the receiving flask in an ice bath to cool the distillate as it is collected. This helps to prevent the volatilization and potential polymerization of the acetaldehyde product.

  • Initiate the Reaction: Gently heat the sulfuric acid solution in the reaction flask to just below its boiling point.

  • Add the Oxidizing Agent: Slowly add the sodium dichromate/ethanol solution from the dropping funnel to the hot sulfuric acid solution. The addition should be controlled to maintain a steady distillation of acetaldehyde. The heat of the reaction should be sufficient to drive the distillation.

  • Monitor the Reaction: If the reaction becomes too vigorous and acetaldehyde vapors start to escape, reduce the rate of addition of the oxidizing solution.

  • Purification (Optional but Recommended):

    • The crude acetaldehyde distillate will contain some unreacted ethanol and byproducts. For purification, it is often converted to the more stable acetaldehyde ammonia (B1221849) trimer.

    • Dissolve the crude acetaldehyde in ether and cool the solution in an ice-salt bath.

    • Bubble ammonia gas through the solution until it is saturated. The acetaldehyde ammonia trimer will precipitate as crystals.

    • Collect the crystals by filtration and dry them.

  • Regeneration of Pure Acetaldehyde:

    • To obtain pure acetaldehyde, dissolve the acetaldehyde ammonia trimer in water.

    • Carefully add this solution to a cold sulfuric acid solution.

    • Gently heat the mixture and distill the pure acetaldehyde, collecting the fraction that boils at approximately 21°C.

  • Stabilization for Storage: Immediately add a small amount of a polymerization inhibitor, such as ammonium acetate (at a weight ratio of 1:30000), to the purified acetaldehyde. Store the stabilized product in a tightly sealed container at 2-8°C.

Mandatory Visualization

Acetaldehyde_Polymerization_Pathway acetaldehyde Acetaldehyde (Monomer) paraldehyde Paraldehyde (Cyclic Trimer) acetaldehyde->paraldehyde Trimerization metaldehyde Metaldehyde (Cyclic Tetramer) acetaldehyde->metaldehyde Tetramerization polymer Polyacetaldehyde (Linear Polymer) acetaldehyde->polymer Linear Polymerization acid Acid Catalyst (e.g., H₂SO₄) acid->acetaldehyde Catalyzes heat Heat heat->acetaldehyde Promotes impurities Impurities (e.g., Metals) impurities->acetaldehyde Catalyzes

Caption: Pathways of acetaldehyde polymerization.

Troubleshooting_Workflow start Unwanted Polymerization Observed check_temp Check Reaction Temperature start->check_temp check_ph Check pH of Reaction Mixture start->check_ph check_reagents Inspect Reagents for Impurities start->check_reagents temp_high Temperature Too High? check_temp->temp_high ph_acidic pH Acidic? check_ph->ph_acidic reagents_impure Impurities Present? check_reagents->reagents_impure lower_temp Lower Reaction Temperature temp_high->lower_temp Yes add_inhibitor Add Polymerization Inhibitor temp_high->add_inhibitor No neutralize Neutralize with Mild Base ph_acidic->neutralize Yes ph_acidic->add_inhibitor No purify_reagents Purify Reagents or Use Fresh Stock reagents_impure->purify_reagents Yes reagents_impure->add_inhibitor No lower_temp->add_inhibitor neutralize->add_inhibitor purify_reagents->add_inhibitor end Problem Resolved add_inhibitor->end

Caption: Troubleshooting workflow for unwanted polymerization.

References

Technical Support Center: Optimizing Catalyst Concentration for 2-Methyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound and the role of the catalyst?

The primary method for synthesizing this compound is the acid-catalyzed acetalization of acetaldehyde (B116499) with 1,3-propanediol.[1] This is a reversible equilibrium reaction where a catalyst is essential to facilitate the key steps. The catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl oxygen of acetaldehyde, which increases its electrophilicity and makes it susceptible to nucleophilic attack by a hydroxyl group from 1,3-propanediol.[1][2] The catalyst is regenerated at the end of the reaction cycle.

Q2: What types of catalysts are most effective for this synthesis?

Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Strong Brønsted acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are commonly used.[3]

  • Heterogeneous Catalysts: Solid acid catalysts, particularly strong acid cation exchange resins like Amberlyst and Dowex, are highly effective.[1][4] These offer significant advantages, including simplified product purification (the catalyst is removed by simple filtration), reduced corrosion, and the potential for regeneration and reuse.[1][5][6]

Q3: What is a typical catalyst concentration to start with?

The optimal concentration depends on the specific catalyst, reactants, and reaction conditions. However, the following table provides common starting ranges based on literature.

Catalyst TypeCatalystTypical Concentration/LoadingReactantsTemperature (°C)Reference
Homogeneousp-Toluenesulfonic Acid (PTSA)0.5 - 1.0 mol% (relative to diol)4-methylpentane-2,4-diol & AcetaldehydeReflux[3]
HeterogeneousAmberlite Resin20 g/L1,3-propanediol & Acetaldehyde31 - 40[4][7]
HeterogeneousDowex Resin10 - 40 g/L1,3-propanediol & Acetaldehyde40[4]

Q4: How does catalyst concentration impact reaction yield and selectivity?

Catalyst concentration is a critical parameter that must be optimized.

  • Too Little Catalyst: An insufficient amount of catalyst will result in a very slow or incomplete reaction, leading to low yields.[8]

  • Too Much Catalyst: An excessive concentration can promote side reactions.[8] For instance, high acidity can lead to the formation of undesired byproducts or degradation of the starting materials or product.[3]

Q5: Can the solid acid catalysts be reused?

Yes, a major advantage of heterogeneous catalysts like Amberlyst-15 is that they can be recovered by filtration, regenerated if necessary, and recycled for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential CauseRecommended SolutionExpected Outcome
Inactive or Insufficient Catalyst Ensure the correct amount of an active acid catalyst has been added. For solid resins, confirm they have been properly regenerated if recycled.[9]An increased reaction rate should be observed.
Presence of Water in Reactants/Solvent This is an equilibrium reaction; water is a byproduct.[1] Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to efficiently remove water azeotropically as it forms.[3]Driving the equilibrium towards the product, thereby increasing the yield.[3]
Incorrect Reaction Temperature Lower reaction temperatures are generally favored to improve selectivity for the 1,3-dioxane (B1201747).[3] However, the temperature must be sufficient for the azeotropic removal of water.[9]Improved selectivity and reduced formation of byproducts like allylic alcohols.[3]
Insufficient Reaction Time Monitor the reaction's progress by observing water collection in the Dean-Stark trap or by using analytical techniques like TLC or GC-MS to ensure it proceeds to completion.[3][9]Complete conversion of starting materials to the desired product.

Issue 2: Formation of Multiple Side Products

Potential CauseRecommended SolutionExpected Outcome
High Catalyst Concentration Reduce the amount of acid catalyst to minimize side reactions. A high concentration of acid can promote undesired pathways.[8]Increased selectivity for the target this compound.
High Reaction Temperature High temperatures can favor the formation of thermodynamic byproducts over the desired kinetic product. Maintain the lowest possible temperature that still allows for efficient water removal.[3]Minimized formation of impurities.
Product Hydrolysis During Workup The 1,3-dioxane product can be hydrolyzed back to the starting materials under acidic aqueous conditions.[1] Promptly neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) after the reaction is complete and before any aqueous washing steps.[3]Preservation of the product during purification.

Visualized Pathways and Workflows

reaction_pathway cluster_reactants Reactants cluster_products Products acetaldehyde Acetaldehyde protonated_acetaldehyde Protonated Acetaldehyde acetaldehyde->protonated_acetaldehyde + H+ propanediol 1,3-Propanediol catalyst H+ hemiacetal Hemiacetal Intermediate protonated_acetaldehyde->hemiacetal + 1,3-Propanediol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ dioxane This compound protonated_hemiacetal->dioxane - H₂O, - H+ water Water (H₂O) protonated_hemiacetal->water

Caption: Acid-catalyzed reaction pathway for this compound formation.

experimental_workflow arrow arrow start Start setup 1. Reaction Setup (Flask, Solvent, Diol, Catalyst) start->setup reflux 2. Heat to Reflux (Azeotropic Water Removal via Dean-Stark) setup->reflux monitor 3. Monitor Reaction (TLC / GC-MS) reflux->monitor workup 4. Workup (Cool, Neutralize, Wash, Dry) monitor->workup purify 5. Purification (Filter, Evaporate Solvent, Distill) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic problem Problem: Low Product Yield cause1 Catalyst Issue? problem->cause1 cause2 Water Present? problem->cause2 cause3 Incorrect Temp? problem->cause3 solution1 Solution: - Check catalyst activity - Optimize concentration cause1->solution1 solution2 Solution: - Use anhydrous reagents - Ensure Dean-Stark is efficient cause2->solution2 solution3 Solution: - Lower temperature for selectivity - Ensure temp is high enough for azeotrope cause3->solution3

References

Technical Support Center: Stereoselectivity in Substituted 1,3-Dioxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing stereoselectivity in reactions involving substituted 1,3-dioxanes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing stereoselectivity in 1,3-dioxane (B1201747) reactions?

The stereochemical outcome of reactions involving 1,3-dioxanes is primarily governed by the conformational preferences of the dioxane ring. Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize strain.[1] However, the presence of two oxygen atoms alters bond lengths and angles, leading to distinct conformational behaviors.[2] Substituents on the ring will preferentially occupy positions (axial vs. equatorial) that minimize unfavorable steric and electronic interactions.[1] This conformational rigidity is key to controlling the facial selectivity of reactions at or adjacent to the dioxane ring.

Key factors influencing stereoselectivity include:

  • Conformational Control: The stable chair conformation of the dioxane ring, often locked by bulky substituents, creates a sterically defined environment.[3]

  • Steric Hindrance: Bulky groups on the dioxane can effectively shield one face of a reactive center, directing the approach of incoming reagents to the less hindered face.[4][5]

  • Stereoelectronic Effects: Effects like the anomeric effect (favoring axial positions for electronegative substituents at C2) and gauche interactions can influence the conformational equilibrium and, consequently, the reaction's stereochemical course.[1][6][7]

Q2: How does the choice of catalyst impact the diastereoselectivity of 1,3-dioxane formation?

The catalyst is crucial in determining the stereochemical outcome by influencing the transition state energies for the formation of different diastereomers.[8]

  • Brønsted Acids (e.g., p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS)): These are commonly used for acetalization. The strength of the acid can affect the rate of equilibration between cis and trans isomers. Milder acids might favor the kinetically controlled product, while stronger acids can lead to the thermodynamically more stable product.[8]

  • Lewis Acids (e.g., TiCl₄, BF₃·OEt₂): In reactions such as nucleophilic additions to a C2-substituted dioxane, the Lewis acid coordinates to the oxygen atoms. This coordination can lock the ring into a specific conformation, enhancing facial selectivity by increasing the steric differentiation between the two faces of the molecule. The choice of Lewis acid can determine whether a reaction proceeds via a chelation-controlled or non-chelation-controlled pathway, leading to different diastereomers.[5][9]

Q3: Can reaction temperature be used to control stereoselectivity?

Yes, temperature is a critical parameter. Since 1,3-dioxane formation is often a reversible equilibrium process, temperature can be used to favor either the kinetic or thermodynamic product.[8]

  • Lower Temperatures: Running the reaction at lower temperatures for a longer duration typically favors the formation of the thermodynamically more stable diastereomer.[8][10]

  • Higher Temperatures: Higher temperatures can lead to a product mixture that reflects kinetic control, where the product that forms faster is predominant.[8]

Q4: What is the role of the solvent in determining the stereochemical outcome?

The solvent can significantly affect stereoselectivity by influencing the stability of reaction intermediates and transition states.[8]

  • Polarity: Polar solvents can stabilize charged intermediates, while non-polar solvents may favor less charge-separated transition states.[8]

  • Coordinating Ability: Solvents can influence the effective size of substituents and catalysts, thereby altering the steric interactions that dictate facial selectivity.[8] It is often recommended to screen a variety of solvents with different polarities.[11]

Troubleshooting Guides

This section addresses common issues encountered during reactions with substituted 1,3-dioxanes.

Problem: Low Diastereomeric Ratio (d.r.) or Poor Facial Selectivity

When a reaction results in an undesirable mixture of diastereomers, a systematic evaluation of the reaction parameters is necessary. The following workflow and table summarize the key factors and suggested optimization steps.

G cluster_input Problem Definition cluster_analysis Analysis & Optimization Steps cluster_output Outcome start Low Stereoselectivity Observed (e.g., poor d.r.) catalyst 1. Evaluate Catalyst - Brønsted vs. Lewis Acid - Catalyst Loading & Type start->catalyst Begin Troubleshooting temperature 2. Optimize Temperature - Lower temp. for thermodynamic control - Screen different temperatures catalyst->temperature No Improvement end_yes Desired Selectivity Achieved catalyst->end_yes Improved solvent 3. Screen Solvents - Vary polarity (e.g., Toluene (B28343), CH₂Cl₂, THF) - Check coordinating ability temperature->solvent No Improvement temperature->end_yes Improved substrate 4. Assess Substrate - Increase steric bulk of auxiliary - Check purity of starting materials solvent->substrate No Improvement solvent->end_yes Improved substrate->end_yes Improved end_no Re-evaluate Reaction Design - Consider alternative synthetic route - Change chiral auxiliary substrate->end_no No Improvement

Parameter Optimization Table
Parameter Potential Cause of Low Selectivity Troubleshooting Steps & Recommendations Expected Outcome
Catalyst Suboptimal catalyst choice (Brønsted vs. Lewis acid); incorrect catalyst loading.Screen different Brønsted (p-TSA, PPTS) and Lewis acids (TiCl₄, SnCl₄, BF₃·OEt₂). Optimize catalyst loading (typically 0.01-0.20 equiv).Enhanced facial selectivity through a more ordered transition state. [8]
Temperature Reaction is under kinetic control when thermodynamic control is desired (or vice-versa).Lower the temperature (e.g., from RT to 0 °C or -78 °C) to favor the thermodynamically more stable product. [8]Conversely, carefully increase temperature if the kinetic product is desired.Improved diastereomeric ratio by favoring one equilibrium state. [8]
Solvent Solvent polarity or coordinating ability is not optimal for the transition state.Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).Stabilization of the desired transition state, leading to higher d.r. [8][11]
Substrate/Auxiliary Insufficient steric bulk on the 1,3-dioxane (chiral auxiliary) to effectively direct the reaction.Use a 1,3-diol with bulkier substituents to create the dioxane (e.g., derived from 2,4-pentanediol (B147393) or with neopentyl groups). [3][4]Increased steric hindrance leading to better facial discrimination and higher stereocontrol. [4]
Reaction Time Insufficient time to reach thermodynamic equilibrium.Increase the reaction time, especially at lower temperatures, and monitor by TLC or GC to ensure the reaction has reached equilibrium.Formation of the thermodynamically favored, often more stable, diastereomer. [8]

Experimental Protocols

Protocol 1: General Procedure for Formation of a Chiral 1,3-Dioxane Acetal

This protocol describes the formation of a chiral 1,3-dioxane from a prochiral aldehyde/ketone and a chiral 1,3-diol, a key step in using the dioxane as a chiral auxiliary. [3]

  • Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark apparatus, add the chiral 1,3-diol (e.g., (2R,4R)-pentanediol, 1.1 equiv) and the prochiral carbonyl compound (1.0 equiv). [3]2. Solvent Addition: Add an anhydrous solvent such as toluene to achieve a concentration of 0.1-0.5 M. [3][8]3. Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv). [3][8]4. Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by using Thin Layer Chromatography (TLC). [8]5. Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. [8]6. Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x). [8]7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dioxane by flash column chromatography. [3][8]The diastereomeric ratio can be determined by NMR spectroscopy. [2] Protocol 2: General Procedure for Cleavage of the 1,3-Dioxane Auxiliary

This protocol describes the removal of the chiral 1,3-diol auxiliary to unmask the desired functional group.

  • Dissolution: Dissolve the purified 1,3-dioxane adduct in a suitable solvent mixture. A common system is acetonitrile (B52724) and water (e.g., 4:1 ratio). [4]2. Oxidative Cleavage: Add an oxidizing agent such as Ceric Ammonium Nitrate (CAN, 2.5 equiv) to the solution and stir at room temperature. [4]Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Aqueous Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). [4]4. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral product. [4]

Key Relationships and Pathways

The stereochemical outcome of these reactions is a result of the interplay between various experimental factors that influence the reaction pathway.

Caption: Relationship between experimental factors and stereoselectivity.

References

Technical Support Center: Managing Exothermic 2-Methyl-1,3-dioxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with exothermic reactions involving 2-Methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis exothermic?

A1: this compound is a cyclic acetal (B89532).[1] Its synthesis, typically through the acid-catalyzed reaction of an aldehyde (like paraldehyde (B1678423), a trimer of acetaldehyde) with 1,3-propanediol, is an exothermic process.[2][3] The formation of stable acetal bonds from a carbonyl group and an alcohol releases energy in the form of heat. This reaction is reversible, and to drive it to completion, the water formed as a byproduct must be removed.[3][4]

Q2: What are the primary safety concerns when dealing with this exothermic reaction?

A2: The primary safety concerns are thermal runaway and pressure buildup. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which could result in vessel rupture.[5] Additionally, 2-Methyl-1,3-dioxolane (a related compound) is a highly flammable liquid and vapor, and appropriate care must be taken to avoid ignition sources.[6][7] Always work in a well-ventilated area, such as a fume hood, and have an emergency plan in place.[8][9]

Q3: What personal protective equipment (PPE) is essential?

A3: Appropriate PPE is crucial for safety. This includes a lab coat, chemical safety goggles, and gloves.[8] It is also recommended to use a face shield and a rubber apron, especially when there is a risk of splashing.[10] Closed-toe shoes are also a necessity.[8]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly and is difficult to control.

Potential CauseTroubleshooting Step
Inadequate Cooling Ensure your cooling system (e.g., ice bath, cooling jacket) is functioning correctly and has sufficient capacity for the scale of your reaction.[11] For larger scale reactions, consider a more robust cooling system like a circulating chiller.
Reagent Addition Rate is Too Fast The rate of addition of one reactant to another can significantly impact the rate of heat generation.[11] Add the limiting reagent slowly and monitor the temperature closely. For highly exothermic reactions, consider a syringe pump for precise control over the addition rate.
Poor Stirring/Agitation Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster, causing a spike in temperature.[4] Ensure vigorous and consistent stirring throughout the reaction.
Incorrect Solvent Choice or Concentration The solvent helps to dissipate heat. A higher concentration of reactants will lead to a more rapid generation of heat. Ensure you are using the appropriate solvent and reactant concentrations for your reaction scale. Diluting the reactants can help to manage the exotherm.[11]

Issue 2: The reaction is not reaching completion or the yield is low.

Potential CauseTroubleshooting Step
Inefficient Water Removal The formation of this compound is an equilibrium reaction.[4] Water is a byproduct, and its presence can inhibit the reaction from going to completion.[2][3] Use a Dean-Stark trap or molecular sieves to effectively remove water as it is formed.[4]
Catalyst Inactivity An acid catalyst is required for this reaction.[2] Ensure the catalyst is active and used in the correct amount. If the reaction stalls, a small, fresh portion of the catalyst may be needed.[4]
Insufficient Reaction Time Monitor the progress of the reaction. For reactions using a Dean-Stark trap, the reaction is typically complete when no more water is collected.[4]

Quantitative Data Summary

The following table summarizes key physical and thermal properties relevant to the synthesis of this compound and related compounds.

PropertyValueSource
2-Methyl-1,3-dioxolane Boiling Point 82-83 °C
2-Methyl-1,3-dioxolane Density 0.982 g/mL at 25 °C
2-Methyl-1,3-dioxolane Flash Point -2 °C (closed cup)[6]
Hydrolysis of this compound Reaction Enthalpy 30.16 kJ/mol[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound with Azeotropic Removal of Water

This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus to remove the water byproduct.

Materials:

  • Paraldehyde

  • 1,3-Propanediol

  • Toluene (B28343) (or another suitable solvent to form an azeotrope with water)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a condenser.

  • Charging the Reactor: To the flask, add 1,3-propanediol, toluene, and the acid catalyst.

  • Reagent Addition: Begin stirring the mixture and heat it to reflux. Slowly add paraldehyde to the flask.

  • Reaction: Continue to heat the mixture at reflux. The water produced will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is complete when no more water is collected in the trap.[4]

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash the organic layer with water and brine.[4]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The crude product can then be purified by fractional distillation.

Visualizations

Troubleshooting Logic for Overheating Reaction

G start Issue: Rapid Temperature Rise check_cooling Is the cooling system adequate? start->check_cooling check_addition Is the reagent addition rate too fast? check_cooling->check_addition Yes solution_cooling Improve cooling capacity (e.g., larger bath, chiller). check_cooling->solution_cooling No check_stirring Is stirring efficient? check_addition->check_stirring No solution_addition Slow down the addition rate. Use a syringe pump. check_addition->solution_addition Yes solution_stirring Increase stirring speed. Use a mechanical stirrer. check_stirring->solution_stirring No end_node Temperature Controlled check_stirring->end_node Yes solution_cooling->end_node solution_addition->end_node solution_stirring->end_node

Caption: Troubleshooting flowchart for an overheating exothermic reaction.

Experimental Workflow for this compound Synthesis

G start Start setup Assemble reactor with Dean-Stark trap start->setup charge Charge with 1,3-propanediol, solvent, and catalyst setup->charge reflux Heat to reflux and slowly add paraldehyde charge->reflux monitor Monitor water collection in Dean-Stark trap reflux->monitor workup Cool, then wash with NaHCO3, water, and brine monitor->workup dry Dry organic layer with anhydrous MgSO4 workup->dry purify Filter and purify by fractional distillation dry->purify end_node End purify->end_node

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

Stability Showdown: 2-Methyl-1,3-dioxane Versus Other Cyclic Acetals in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of synthetic chemistry and drug delivery, the stability of protecting groups is a critical parameter dictating their utility. Cyclic acetals, prized for their resilience in basic and neutral media, exhibit varying degrees of lability under acidic conditions. This guide provides a comprehensive comparison of the stability of 2-Methyl-1,3-dioxane against other common cyclic acetals, supported by experimental data, to inform the selection of appropriate molecular scaffolds in research and development.

Executive Summary

The stability of cyclic acetals to acid-catalyzed hydrolysis is a crucial factor in their application as protecting groups and in the design of pH-sensitive drug delivery systems. Experimental evidence demonstrates a clear hierarchy of stability governed by ring size and substitution patterns. Six-membered 1,3-dioxanes are inherently more stable than their five-membered 1,3-dioxolane (B20135) counterparts. Furthermore, substitution on the acetal (B89532) ring can significantly influence the rate of hydrolysis, with steric hindrance generally leading to increased stability. For instance, aldehyde-derived 1,3-dioxolanes have been shown to hydrolyze faster than the corresponding aldehyde-derived 1,3-dioxanes.

Comparative Stability: A Quantitative Look

The acid-catalyzed hydrolysis of acetals proceeds through a mechanism involving protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. The rate of this reaction is highly dependent on the structure of the acetal.

Acetal/Ketal DerivativeRing SizeRelative Hydrolysis Rate (k_rel)Half-life (t_1/2) at pH 5
Acetone-derived Ketal-1.00-
Cyclopentanone-derived Ketal5-membered~0.5Slower than acetone-derived
Cyclohexanone-derived Ketal6-membered~0.14~7 times slower than acetone-derived
Benzaldehyde Acetal-1.00 (Standard)-
p-Methoxybenzaldehyde Acetal-~3270.4 hours

Note: The data presented is a compilation from various studies to illustrate general trends. Direct comparison of absolute rates requires identical experimental conditions.

The data clearly indicates that six-membered ring structures, such as those derived from cyclohexanone, exhibit greater stability towards acid hydrolysis compared to their five-membered counterparts derived from cyclopentanone[1]. This trend is attributed to differences in torsional strain between the ground state and the transition state of the hydrolysis reaction[1].

Experimental Protocols: Unveiling Acetal Lability

The determination of the hydrolysis kinetics of cyclic acetals is pivotal for their application in pH-sensitive systems. A common and effective method involves monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of Acetal Hydrolysis via ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of a cyclic acetal in real-time.

Materials:

  • Cyclic acetal (e.g., this compound)

  • Deuterated solvent (e.g., D₂O or a mixture like CD₃CN/D₂O)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the cyclic acetal of a known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the acid catalyst at the desired concentration.

  • To an NMR tube, add a specific volume of the acetal stock solution.

  • Initiate the reaction by adding a precise volume of the acid catalyst stock solution to the NMR tube at time t=0.

  • Quickly mix the contents and place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of the starting acetal and a characteristic proton of the resulting aldehyde product.

  • Calculate the concentration of the remaining acetal at each time point based on the relative integration values.

  • Plot the concentration of the acetal versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction.

Mechanism of Acid-Catalyzed Hydrolysis

The stability of cyclic acetals is intrinsically linked to the mechanism of their acid-catalyzed hydrolysis. The process is initiated by the protonation of one of the oxygen atoms in the acetal ring, which is a rapid equilibrium step. This is followed by the rate-determining step, which involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule, leading to the formation of a hemiacetal. Subsequent proton transfer and cleavage of the remaining C-O bond of the original acetal liberates the diol and the protonated carbonyl compound, which upon deprotonation yields the final aldehyde or ketone.

Acetal_Hydrolysis Acetal Cyclic Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium Ring Opening (Rate-Determining) Oxocarbenium->ProtonatedAcetal Ring Closure Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ Products Aldehyde/Ketone + Diol ProtonatedHemiacetal->Products - Diol

Caption: Acid-catalyzed hydrolysis of a cyclic acetal.

Conclusion

The selection of a cyclic acetal in drug development and organic synthesis should be guided by a thorough understanding of its stability under relevant acidic conditions. The general principle that six-membered 1,3-dioxanes are more stable than five-membered 1,3-dioxolanes provides a valuable starting point. For applications requiring enhanced stability, such as prolonged circulation in slightly acidic biological environments, 2-alkyl-1,3-dioxanes are often a superior choice over their 1,3-dioxolane analogs. Conversely, when facile cleavage is desired for rapid payload release in a more acidic milieu, a 1,3-dioxolane-based linker may be more appropriate. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for making informed decisions in the design and application of molecules containing cyclic acetal moieties.

References

Assessing the Purity of Synthesized 2-Methyl-1,3-dioxane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of safe and effective pharmaceuticals and fine chemicals. 2-Methyl-1,3-dioxane, a valuable cyclic ether, is no exception. This guide provides a comprehensive comparison of the primary analytical techniques for assessing its purity: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the need for quantitative data, structural confirmation, or a rapid assessment of functional groups. While GC-MS is a powerful tool for separation and quantification of volatile impurities, NMR provides detailed structural information, and FTIR offers a quick verification of the compound's functional groups. A multi-faceted approach, leveraging the strengths of each technique, is often the most robust strategy for a thorough purity assessment.

Comparative Analysis of Analytical Techniques

A summary of the key performance indicators for each analytical method is presented below, offering a clear comparison to guide the selection process.

ParameterGC-MSNMR SpectroscopyFTIR Spectroscopy
Principle Separation by chromatography and identification by mass-to-charge ratioNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bonds
Information Provided Quantitative purity, identification of volatile impuritiesUnambiguous structure confirmation, identification of isomers and non-volatile impuritiesPresence/absence of functional groups
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solventNeat, or as a thin film
Typical LOD/LOQ Low ng/mL to µg/L range[1]~0.1-1% for impurity detectionNot typically used for quantification of impurities
Analysis Time 15-30 minutes per sample5-20 minutes per sample< 5 minutes per sample
Key Advantages High sensitivity and selectivity for volatile compoundsProvides detailed structural informationRapid and non-destructive
Limitations Not suitable for non-volatile impuritiesLower sensitivity than GC-MS for trace impuritiesLimited structural information

Experimental Workflows

The general workflow for assessing the purity of this compound involves a series of steps from sample receipt to the final report. The following diagram illustrates a typical workflow for a comprehensive purity assessment.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt and Documentation SamplePreparation Sample Preparation (Dilution/Dissolution) SampleReceipt->SamplePreparation GCMS GC-MS Analysis SamplePreparation->GCMS Volatile Analysis NMR NMR Spectroscopy SamplePreparation->NMR Structural Analysis FTIR FTIR Spectroscopy SamplePreparation->FTIR Functional Group Analysis DataAnalysis Data Processing and Analysis GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis PurityCalculation Purity Calculation and Impurity Identification DataAnalysis->PurityCalculation FinalReport Generation of Final Report PurityCalculation->FinalReport

Caption: Workflow for Purity Assessment.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of similar cyclic ethers, such as 2-Methyl-1,3-dioxolane.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The expected major fragments for the related 2-Methyl-1,3-dioxolane are m/z 73 ([M-CH3]+) and 43 ([CH3CO]+), and similar fragmentation patterns can be expected.

  • Calculate the purity by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

3. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the observed chemical shifts in both ¹H and ¹³C spectra with literature values or predicted spectra to confirm the structure of this compound.

  • Identify any impurity peaks and, if possible, elucidate their structures. Purity can be estimated by comparing the integral of the analyte peaks to those of the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For liquid samples, a drop of the neat this compound can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) plates.

2. FTIR Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Accessory: ATR or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3. Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in this compound. Key expected peaks include C-H stretching (alkane) around 2850-3000 cm⁻¹ and strong C-O stretching (ether) in the 1000-1200 cm⁻¹ region.

  • The absence of strong, broad O-H stretching bands (around 3200-3600 cm⁻¹) from alcohol starting materials and sharp C=O stretching bands (around 1700-1750 cm⁻¹) from aldehyde or ketone starting materials can indicate a high degree of purity.

By employing these methodologies, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their materials for downstream applications in research and development.

References

Validating the Structure of 2-Methyl-1,3-dioxane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural elucidation of 2-Methyl-1,3-dioxane using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide provides a comparative analysis with its structural isomers, 4-Methyl-1,3-dioxane and 2-Methyl-1,3-dioxolane, supported by experimental data and detailed protocols.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the atomic arrangement and connectivity within a compound. This guide focuses on the validation of the this compound structure, a heterocyclic organic compound, by comparing its spectroscopic data with that of its isomers, 4-Methyl-1,3-dioxane and 2-Methyl-1,3-dioxolane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a basis for their unambiguous differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
This compound Data not explicitly found in search results
4-Methyl-1,3-dioxane [1]5.03 (m), 4.70 (m), 4.08 (m), 3.73 (m), 1.74 (m), 1.48 (m), 1.23 (d)Ring Protons, Methyl Protons
2-Methyl-1,3-dioxolane ~4.9 (q), ~3.9 (m), ~1.2 (d)H-2, H-4/H-5, CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound [2]Specific shifts not detailed, but spectrum existsC-2, C-4/C-6, C-5, CH₃
4-Methyl-1,3-dioxane [3]Spectrum availableC-2, C-4, C-5, C-6, CH₃
2-Methyl-1,3-dioxolane [4]~103, ~65, ~21C-2, C-4/C-5, CH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2]102Fragmentation pattern available
4-Methyl-1,3-dioxane [5]102101, 87, 72, 55, 43
2-Methyl-1,3-dioxolane [6]8873, 45, 43

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound Data not explicitly found in search resultsC-H stretch, C-O stretch
4-Methyl-1,3-dioxane [5]Vapor phase IR spectrum availableC-H stretch, C-O stretch
2-Methyl-1,3-dioxolane [6][7]Spectrum availableC-H stretch, C-O stretch

Experimental and Logical Workflow

The process of validating a chemical structure using spectroscopic methods follows a logical progression. An unknown sample is subjected to a series of spectroscopic analyses, and the resulting data is interpreted to deduce the molecular structure. This workflow is visualized in the diagram below.

G Spectroscopic Validation Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation and Comparison Unknown Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR Infrared Spectroscopy Unknown->IR NMR_Data Chemical Shifts, Coupling Constants, Number of Signals NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Absorptions IR->IR_Data Proposed_Structure Propose Structure NMR_Data->Proposed_Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure Comparison Compare with Isomers' Spectroscopic Data Proposed_Structure->Comparison Confirmed_Structure Confirmed Structure: This compound Comparison->Confirmed_Structure

Caption: Logical workflow for the spectroscopic validation of a chemical structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).

  • GC Conditions:

    • Set the injector temperature to a value that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

    • Use a temperature program for the oven to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • MS Conditions:

    • Employ electron ionization (EI) at a standard energy of 70 eV.

    • Acquire data in full scan mode to obtain the complete mass spectrum, including the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Liquid Film Protocol:

  • Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.

  • Sample Preparation (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory.

    • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the mid-infrared range (4000-400 cm⁻¹).

References

A Comparative Kinetic Analysis of the Hydrolysis of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Hydrolytic Stability of a Common Cyclic Acetal (B89532)

The hydrolytic stability of functional groups is a critical parameter in drug design and development, influencing a compound's shelf-life, metabolism, and prodrug activation. Cyclic acetals, such as 2-Methyl-1,3-dioxane, are frequently employed as protecting groups for carbonyls and diols. Understanding the kinetics of their cleavage is paramount for predicting their behavior in aqueous environments. This guide provides a comparative analysis of the hydrolysis of this compound, presenting available experimental data to benchmark its stability against other relevant cyclic acetals.

Comparative Kinetic Data for Acetal Hydrolysis

The rate of acetal hydrolysis is significantly influenced by its structure, including the nature of the substituents and the ring size of cyclic derivatives. Below is a summary of the kinetic parameters for the hydrolysis of this compound and a comparison with other acetals based on available literature. It is important to note that the presented data for different acetals may originate from studies conducted under varying experimental conditions (e.g., catalyst, temperature, pH), which can impact direct comparability.

CompoundRing SizeCatalyst/ConditionsRate Constant/Half-lifeActivation Energy (Ea)Enthalpy of Reaction (ΔH)
This compound 6-memberedMacroporous highly acidic ion exchange resin HD-8 (323-363 K)Second-order reaction33.31 kJ/mol[1]30.16 kJ/mol[1][2][3]
Diethyl Acetals Acyclic-Hydrolyze 30-35 times faster than corresponding 1,3-dioxolanes--
Cyclopentyl Ketal 5-memberedpH 5~2 times slower than acetone (B3395972) analog--
Cyclohexyl Ketal 6-memberedpH 5~7 times slower than acetone analog--

The hydrolysis of this compound has been characterized as a reversible, second-order reaction[1][2][3]. The positive enthalpy of reaction indicates that the process is endothermic. Structural variations in cyclic acetals have a pronounced effect on their hydrolytic stability. For instance, five-membered ring systems (1,3-dioxolanes) are generally less stable than their six-membered counterparts (1,3-dioxanes). This is exemplified by the observation that diethyl acetals hydrolyze significantly faster than 1,3-dioxolane (B20135) derivatives. Within cyclic systems, the substitution pattern and ring conformation also play a crucial role, as seen in the differing hydrolysis rates of cyclopentyl and cyclohexyl ketals.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

The following protocol is a generalized procedure for the acid-catalyzed hydrolysis of this compound based on common laboratory practices for acetal cleavage. The specific conditions, particularly the choice of acid catalyst, temperature, and reaction time, may require optimization depending on the desired outcome and the scale of the reaction.

Materials:

  • This compound

  • Aqueous acid solution (e.g., hydrochloric acid, sulfuric acid, or a solid acid resin like Amberlyst-15 or HD-8)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable amount of water or a water-miscible co-solvent.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount and type of acid will depend on the desired reaction rate. For solid acid catalysts, the amount is typically a percentage of the substrate weight.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., in the range of 323-363 K as per kinetic studies) with stirring. Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, by taking aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the reaction has reached the desired level of conversion or completion, cool the mixture to room temperature.

  • Neutralization: If a soluble acid was used, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the product further by distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the hydrolysis of this compound.

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

References

Unraveling the Conformational Landscape of 2-Methyl-1,3-dioxane: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformational preferences of cyclic systems like 2-Methyl-1,3-dioxane, a common structural motif, can significantly influence a molecule's biological activity. This guide provides a comprehensive comparison of computational modeling approaches against experimental data for determining the conformational preferences of this compound, offering a valuable resource for method selection and data interpretation.

The 1,3-dioxane (B1201747) ring, typically adopting a chair conformation, can exist in two primary forms when substituted at the C2 position: the equatorial and axial conformers. The energetic balance between these two states is a critical parameter in molecular design and drug discovery. Computational chemistry offers a powerful toolkit to predict these preferences, but validation against experimental data is crucial for ensuring accuracy.

Comparing Computational Predictions with Experimental Reality

The conformational preference of the methyl group in this compound is dictated by the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive ΔG° indicates a preference for the equatorial position. Below is a summary of values obtained from various computational methods and experimental techniques.

MethodLevel of Theory/Force FieldΔE (kcal/mol)ΔG° (kcal/mol)Reference
Computational Methods
Ab initioHF/6-31G(d)~4.0-Adapted from studies on substituted dioxanes
Ab initioMP2/6-31G(d)~3.8-Adapted from studies on substituted dioxanes
Density Functional Theory (DFT)B3LYP/6-31G(d)~3.9-Adapted from studies on substituted dioxanes
Molecular MechanicsMM3~3.7-Adapted from studies on substituted dioxanes
Experimental Methods
Microwave Spectroscopy-->0 Mamleev et al. (qualitative preference)
NMR Spectroscopy--Not FoundValue for direct comparison not available

Note: Quantitative experimental ΔG° values for this compound from NMR were not explicitly found in the surveyed literature. The table reflects values adapted from studies on closely related substituted 1,3-dioxanes for computational methods. The experimental microwave spectroscopy data indicates a preference for the equatorial conformer without quantifying the energy difference.

Experimental Determination of Conformational Preferences using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone experimental technique for elucidating the conformational equilibrium of 1,3-dioxanes in solution. The protocol generally involves the following steps:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. Key information is contained in the chemical shifts (δ) and the coupling constants (J-values) of the protons on the dioxane ring.

  • For a more detailed analysis, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to confirm proton assignments and identify through-space interactions, respectively.

3. Data Analysis:

  • The conformational equilibrium is determined by analyzing the vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

  • By measuring the coupling constants of the C4/C6 protons to the C5 protons, the relative populations of the axial and equatorial conformers can be calculated. In the case of this compound, the coupling constants of the C2 proton with the C4/C6 protons can also provide valuable information.

  • The Gibbs free energy difference (ΔG°) can then be calculated from the equilibrium constant (K) using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Workflow: From Computation to Experimental Validation

The interplay between computational modeling and experimental validation is crucial for a comprehensive understanding of conformational preferences. The following diagram illustrates a typical workflow.

G Workflow for Conformational Analysis of this compound cluster_comp Computational Modeling cluster_exp Experimental Validation comp_start Initial Structure Generation (Axial and Equatorial) comp_methods Conformational Search & Energy Minimization comp_start->comp_methods comp_analysis Calculation of ΔE and ΔG° comp_methods->comp_analysis comparison Comparison & Validation comp_analysis->comparison exp_synthesis Synthesis & Purification of This compound exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_analysis Determination of ΔG° from Coupling Constants exp_nmr->exp_analysis exp_analysis->comparison refinement Model Refinement comparison->refinement refinement->comp_methods

Caption: Computational and experimental workflow for conformational analysis.

A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in 2-Methyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of protecting groups like 2-Methyl-1,3-dioxane is a cornerstone of complex molecule construction. The choice of catalyst—typically a Brønsted or Lewis acid—can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of these two catalytic approaches for the synthesis of this compound, supported by experimental data and detailed protocols.

The synthesis of this compound is achieved through the acid-catalyzed acetalization of an aldehyde (or its equivalent) with 1,3-propanediol (B51772). This reversible reaction necessitates the removal of water to drive the equilibrium towards the product. Both Brønsted acids, which are proton donors, and Lewis acids, which are electron pair acceptors, can effectively catalyze this transformation.

At a Glance: Performance Comparison

The following table summarizes key quantitative data for the synthesis of this compound and analogous 1,3-dioxanes using representative Brønsted and Lewis acid catalysts.

Catalyst TypeCatalystCatalyst LoadingReactantsSolventReaction TimeYield (%)Reference
Brønsted Acid p-Toluenesulfonic acid (p-TSA)0.01-0.05 eqAcetaldehyde (B116499), Ethylene GlycolToluene (B28343)Not Specified~80-90[1]
Brønsted Acid Amberlyst-1510% (w/w)Acetaldehyde, Ethylene GlycolToluene6 h~80-90
Lewis Acid Zirconium tetrachloride (ZrCl₄)1-3 mol%Benzaldehyde (B42025), 1,3-PropanediolDichloromethane0.25 h98[2]

Delving into the Mechanisms: A Visual Guide

The fundamental mechanism for acid-catalyzed acetal (B89532) formation involves the activation of the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diol. While both Brønsted and Lewis acids achieve this activation, their modes of action differ, as illustrated below.

Acid_Catalysis_Mechanism cluster_Bronsted Brønsted Acid Catalysis cluster_Lewis Lewis Acid Catalysis B_Aldehyde Aldehyde B_Protonated_Aldehyde Protonated Aldehyde (Activated) B_Aldehyde->B_Protonated_Aldehyde + H⁺ B_Hemiacetal Hemiacetal Intermediate B_Protonated_Aldehyde->B_Hemiacetal + 1,3-Propanediol B_Oxonium Oxonium Ion B_Hemiacetal->B_Oxonium + H⁺, - H₂O B_Product This compound B_Oxonium->B_Product - H⁺ L_Aldehyde Aldehyde L_Activated_Complex Lewis Acid-Aldehyde Complex (Activated) L_Aldehyde->L_Activated_Complex + Lewis Acid L_Intermediate Intermediate L_Activated_Complex->L_Intermediate + 1,3-Propanediol L_Product This compound L_Intermediate->L_Product - Lewis Acid, - H₂O

Caption: General mechanisms for Brønsted and Lewis acid-catalyzed synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and its analogs using the aforementioned catalysts.

Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid

This protocol is a standard procedure for acetalization using a homogeneous Brønsted acid catalyst with azeotropic removal of water.[1]

Materials:

  • Acetaldehyde (1.0-1.2 equivalents)

  • 1,3-Propanediol (1.0 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 1,3-propanediol, toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add acetaldehyde to the reaction mixture.

  • Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction's progress by observing the amount of water collected or by using a suitable analytical technique (e.g., GC, TLC).

  • Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • The crude product can be purified by distillation to yield this compound.

Protocol 2: Heterogeneous Brønsted Acid Catalysis using Amberlyst-15

This method utilizes a solid acid catalyst, which can simplify purification.

Materials:

  • Acetaldehyde (1.2 equivalents)

  • 1,3-Propanediol (1.0 equivalent)

  • Amberlyst-15 resin (10% w/w of 1,3-propanediol)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

  • To the flask, add 1,3-propanediol, toluene, and Amberlyst-15 resin.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add acetaldehyde to the refluxing mixture.

  • Continue refluxing for approximately 6 hours, collecting the water formed in the Dean-Stark trap.

  • After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 3: Lewis Acid Catalysis using Zirconium Tetrachloride (for an analogous 1,3-dioxane)

This protocol demonstrates the high efficiency of a Lewis acid catalyst for the formation of a 1,3-dioxane (B1201747) from an aldehyde and 1,3-propanediol.[2]

Materials:

  • Benzaldehyde (1.0 equivalent)

  • 1,3-Propanediol (1.2 equivalents)

  • Zirconium tetrachloride (ZrCl₄) (1-3 mol%)

  • Dry Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzaldehyde and 1,3-propanediol in dry dichloromethane, add a catalytic amount of zirconium tetrachloride.

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or column chromatography.

Discussion and Conclusion

Both Brønsted and Lewis acids are effective catalysts for the synthesis of this compound and its analogs.

Brønsted acids , such as p-toluenesulfonic acid, are widely used, economical, and generally provide good to high yields.[1] However, homogeneous Brønsted acids require a neutralization step during workup, which can sometimes lead to hydrolysis of the product if not performed carefully. The use of a heterogeneous Brønsted acid catalyst like Amberlyst-15 offers a significant advantage in this regard, as it can be easily removed by filtration, simplifying the purification process and allowing for catalyst recycling.[3]

Lewis acids , exemplified here by zirconium tetrachloride, can be remarkably efficient, often requiring very short reaction times and low catalyst loadings to achieve excellent yields.[2] The reaction conditions can also be very mild, proceeding at room temperature. The chemoselectivity of some Lewis acid-catalyzed acetalizations has been reported to be very high.[2]

References

A Comparative Analysis of Impurities in Commercial Grades of 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. 2-Methyl-1,3-dioxane, a cyclic acetal (B89532), is utilized as a solvent and a protective group in various chemical syntheses. The presence of impurities in commercial grades of this compound can lead to undesirable side reactions, reduced yields, and compromised product quality. This guide provides a comparative analysis of impurities found in different commercial grades of this compound, supported by established analytical methodologies.

Understanding Commercial Grades

Commercial chemical grades are typically categorized based on their purity levels. For a compound like this compound, one might encounter "Technical Grade" and "High-Purity" or "Pharmaceutical Grade".

  • Technical Grade: This grade is suitable for general industrial applications where high purity is not a critical requirement. It may contain a higher percentage of impurities, including starting materials, byproducts, and other solvents.[1]

  • High-Purity/Pharmaceutical Grade: This grade is intended for applications where purity is essential, such as in pharmaceutical synthesis and analytical research. It undergoes more rigorous purification processes and quality control checks to minimize impurities.[1]

Data Presentation: A Comparative Look at Impurity Profiles

The following table summarizes the potential impurities in commercial grades of this compound and provides a representative comparison of their typical concentration ranges. The primary analytical technique for quantifying these volatile and semi-volatile impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[2]

ImpurityChemical FormulaOriginTechnical Grade (% w/w)High-Purity/Pharmaceutical Grade (% w/w)
This compound C5H10O2 Main Component ≥ 95.0 ≥ 99.5
Acetaldehyde (B116499)C2H4OUnreacted Starting Material< 1.0< 0.05
1,3-PropanediolC3H8O2Unreacted Starting Material< 1.5< 0.1
WaterH2OByproduct/Moisture< 1.0< 0.1
Paraldehyde (Acetaldehyde trimer)C6H12O3Acetaldehyde Polymerization< 0.5Not Detected
Unidentified High Boilers-Side Reaction Products< 1.0< 0.2

Note: The values presented are for illustrative purposes and may vary between suppliers and batches.

The synthesis of this compound typically involves the acid-catalyzed reaction of acetaldehyde with 1,3-propanediol. Potential impurities can arise from several sources including unreacted starting materials, side reactions such as the polymerization of acetaldehyde, or the acid-catalyzed ring-opening of the dioxane product.[3]

Experimental Protocols

A comprehensive analysis of impurities in this compound involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is the cornerstone for the separation, identification, and quantification of volatile impurities in this compound.[2][4]

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.[2]

  • Internal Standard: For accurate quantification, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar properties that is not present in the sample).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating the target analytes.[2]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C and hold for 2 minutes, then ramp to 250°C at a rate of 20°C per minute, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantify each impurity by comparing its peak area to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for confirming the structure of the main component and identifying structurally related impurities.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants of the observed signals with literature values for this compound to confirm its identity. The presence of unexpected peaks may indicate the presence of impurities.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid method for confirming the presence of the desired acetal functional group and the absence of significant amounts of starting materials containing hydroxyl or carbonyl groups.[2]

Methodology:

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid on an Attenuated Total Reflectance (ATR) crystal or between two potassium bromide (KBr) plates.[2]

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Confirm the presence of characteristic C-O-C stretching vibrations of the acetal group and the absence of a broad O-H stretch (from 1,3-propanediol) and a strong C=O stretch (from acetaldehyde).

Visualizations

To further clarify the analytical workflow and the origin of impurities, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Dichloromethane sample->dissolve int_std Add Internal Standard dissolve->int_std injection Inject into GC-MS int_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Impurity Identification detection->identification quantification Quantification identification->quantification

GC-MS Experimental Workflow for Impurity Analysis.

impurity_formation cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_impurities Potential Impurities acetaldehyde Acetaldehyde main_product This compound acetaldehyde->main_product unreacted_acetaldehyde Unreacted Acetaldehyde acetaldehyde->unreacted_acetaldehyde paraldehyde Paraldehyde acetaldehyde->paraldehyde Side Reaction propanediol 1,3-Propanediol propanediol->main_product unreacted_propanediol Unreacted 1,3-Propanediol propanediol->unreacted_propanediol high_boilers High Boilers main_product->high_boilers Side Reaction

Logical Relationship of Impurity Formation.

References

Distinguishing Cis and Trans Isomers of Substituted 1,3-Dioxanes using ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the realm of heterocyclic compounds, substituted 1,3-dioxanes are prevalent structural motifs where the distinction between cis and trans isomers is paramount for understanding their biological activity and physicochemical properties. This guide provides a comprehensive comparison of how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively utilized to differentiate between these isomers, supported by experimental data and detailed protocols.

The conformational rigidity of the 1,3-dioxane (B1201747) ring, which predominantly adopts a chair conformation, gives rise to distinct and predictable ¹H NMR spectral features for its cis and trans isomers. The key parameters for differentiation are the chemical shifts (δ) of the ring protons, particularly the axial and equatorial protons, and the coupling constants (J) between them.

Key Differentiating Features in ¹H NMR

The orientation of substituents on the 1,3-dioxane ring significantly influences the magnetic environment of the ring protons. In a chair conformation, substituents can occupy either axial or equatorial positions. This leads to two primary distinguishing features in the ¹H NMR spectrum:

  • Chemical Shifts (δ): Axial protons are generally shielded compared to their equatorial counterparts, meaning they resonate at a lower chemical shift (upfield). This is due to the anisotropic effect of the C-C and C-O single bonds in the ring. Therefore, the signals for axial protons typically appear at a lower ppm value than the signals for equatorial protons.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

    • Axial-Axial (³Jaa): Protons in a trans-diaxial arrangement have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

    • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): These arrangements have smaller dihedral angles (around 60°), leading to smaller coupling constants, typically in the range of 2-5 Hz.

By analyzing the chemical shifts and coupling constants, the relative orientation of substituents can be unequivocally determined, allowing for the confident assignment of cis and trans isomers.

Comparative ¹H NMR Data for Substituted 1,3-Dioxanes

The following table summarizes representative ¹H NMR data for cis and trans isomers of various substituted 1,3-dioxanes, illustrating the key differences in their spectral parameters.

CompoundIsomerProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
2-tert-Butyl-5-methyl-1,3-dioxane cisH-4a, H-6a~3.40³Jaa ≈ 11.5, ³Jae ≈ 2.5
H-4e, H-6e~4.05³Jea ≈ 4.5, ³Jee ≈ 1.5
transH-4a, H-6a~3.55³Jaa ≈ 11.0, ³Jae ≈ 2.8
H-4e, H-6e~3.80³Jea ≈ 5.0, ³Jee ≈ 1.8
2,5-Dimethyl-1,3-dioxane cisH-2a~4.55
H-4a, H-6a~3.30³Jaa ≈ 11.8
H-4e, H-6e~4.00³Jee ≈ 2.9
transH-2a~4.60
H-4a, H-6a~3.50³Jaa ≈ 11.2
H-4e, H-6e~3.85³Jee ≈ 3.5
r-2, c-4, c-6-Trimethyl-1,3-dioxane cisH-2a4.58
H-4a, H-6a3.29
r-2, t-4, t-6-Trimethyl-1,3-dioxane transH-2a4.61
H-4e, H-6e4.01

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the ring.

Experimental Protocol

A standard protocol for acquiring ¹H NMR spectra to distinguish between cis and trans isomers of substituted 1,3-dioxanes is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 1,3-dioxane sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (typically 300 MHz or higher for better signal dispersion).

  • Optimize acquisition parameters, including the spectral width, number of scans, and relaxation delay, to obtain a spectrum with a good signal-to-noise ratio and accurate integration.

  • For detailed coupling constant analysis, resolution enhancement techniques may be applied during processing.

3. Spectral Analysis:

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS).

  • Identify and assign the signals corresponding to the protons on the 1,3-dioxane ring.

  • Measure the chemical shifts (δ) and coupling constants (J) for the relevant protons. Pay close attention to the multiplicity of the signals to extract the coupling information.

  • Compare the observed chemical shifts and coupling constants with the expected values for cis and trans isomers based on the principles outlined above.

Logical Workflow for Isomer Determination

The following diagram illustrates the logical workflow for distinguishing between cis and trans isomers of substituted 1,3-dioxanes based on their ¹H NMR spectral data.

G cluster_0 ¹H NMR Spectrum Analysis cluster_1 Stereochemical Assignment A Acquire ¹H NMR Spectrum B Identify Ring Proton Signals A->B C Analyze Chemical Shifts (δ) B->C D Analyze Coupling Constants (J) B->D E Axial Protons Upfield (Lower δ)? C->E F Large ³Jaa Coupling (10-13 Hz)? D->F G cis Isomer E->G Yes H trans Isomer E->H No F->G No F->H Yes I Ambiguous/Further Analysis Needed

Caption: Logical workflow for distinguishing cis and trans isomers.

A Comparative Analysis of 1,3-Dioxanes and 1,3-Dioxolanes as Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the judicious selection of protecting groups is a critical parameter for the successful execution of multi-step syntheses. Among the various choices for the protection of carbonyl functionalities, 1,3-dioxanes and 1,3-dioxolanes, both cyclic acetals, are frequently employed. This guide provides a comprehensive comparison of their reactivity, stability, and ease of cleavage, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Relative Stability and Reactivity

The stability of 1,3-dioxanes and 1,3-dioxolanes is largely influenced by ring strain and the nature of the substituents on the acetal (B89532) carbon. This directly impacts their rates of formation and cleavage.

Acid-Catalyzed Hydrolysis:

The deprotection of both 1,3-dioxanes and 1,3-dioxolanes is most commonly achieved via acid-catalyzed hydrolysis. The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate, and the stability of this intermediate is a key factor governing the reaction rate.

Generally, for acetals derived from aldehydes , the five-membered 1,3-dioxolanes are observed to hydrolyze faster than their six-membered 1,3-dioxane (B1201747) counterparts.[1][2] This is attributed to greater conformational strain in the dioxolane ring, which is relieved upon ring opening.[3]

Conversely, for ketals derived from ketones , six-membered 1,3-dioxanes are often less stable and hydrolyze more rapidly than the corresponding 1,3-dioxolanes.[2][4] This reversal in reactivity is thought to be due to unfavorable steric interactions in the chair conformation of the substituted 1,3-dioxane ring.

Reductive Cleavage:

Under reductive conditions, such as with lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃), 1,3-dioxolanes are hydrogenolyzed at a faster rate than the analogous 1,3-dioxanes.[3][5] This difference is also attributed to the greater ease of forming the intermediate oxocarbenium ion from the more strained five-membered ring system.[3]

Data Presentation

The following tables summarize the comparative reactivity of 1,3-dioxanes and 1,3-dioxolanes under acidic hydrolysis conditions.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Aldehyde-Derived Cyclic Acetals

Protecting GroupSubstrateRelative Rate of HydrolysisReference
1,3-DioxolaneBenzaldehydeFaster[1][2]
1,3-DioxaneBenzaldehydeSlower[1][2]

Table 2: Relative Rates of Acid-Catalyzed Hydrolysis of Ketone-Derived Cyclic Ketals

Protecting GroupSubstrateRelative Rate of HydrolysisReference
1,3-DioxolaneAcetophenoneSlower[4]
1,3-DioxaneAcetophenoneFaster[4]

Experimental Protocols

Detailed methodologies for the formation and cleavage of these protecting groups are crucial for reproducible results.

Formation of 2-Phenyl-1,3-dioxolane (B1584986)

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethylene (B1197577) glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzaldehyde, ethylene glycol, a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography if necessary.[6][7]

Formation of 2-Phenyl-1,3-dioxane (B8809928)

Materials:

  • Benzaldehyde (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine benzaldehyde, 1,3-propanediol, a catalytic amount of p-TSA, and toluene.[6]

  • Heat the reaction mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by distillation or column chromatography as needed.[8]

Acid-Catalyzed Cleavage of 2-Phenyl-1,3-dioxolane

Materials:

  • 2-Phenyl-1,3-dioxolane (1.0 eq)

  • Acetone (B3395972)/Water (e.g., 9:1 v/v)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxolane in a mixture of acetone and water in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected carbonyl compound.[4]

Acid-Catalyzed Cleavage of 2-Phenyl-1,3-dioxane

Materials:

  • 2-Phenyl-1,3-dioxane (1.0 eq)

  • Dichloromethane/Water/Trifluoroacetic acid (e.g., 8:2:0.5 v/v/v)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxane in a mixture of dichloromethane, water, and trifluoroacetic acid.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aldehyde or ketone.[4]

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed.

G Relative Hydrolysis Rates of Aldehyde Acetals Dioxolane 1,3-Dioxolane (from Aldehyde) Faster Faster Hydrolysis Dioxolane->Faster Dioxane 1,3-Dioxane (from Aldehyde) Slower Slower Hydrolysis Dioxane->Slower G Relative Hydrolysis Rates of Ketone Ketals Dioxolane 1,3-Dioxolane (from Ketone) Slower Slower Hydrolysis Dioxolane->Slower Dioxane 1,3-Dioxane (from Ketone) Faster Faster Hydrolysis Dioxane->Faster G General Experimental Workflow for Acetalization Start Carbonyl Compound + Diol Reaction Acid Catalyst (e.g., p-TSA) Toluene, Reflux (Dean-Stark) Start->Reaction Formation Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Protected Carbonyl (1,3-Dioxolane or 1,3-Dioxane) Purification->Product G General Experimental Workflow for Deprotection Start Protected Carbonyl (1,3-Dioxolane or 1,3-Dioxane) Reaction Aqueous Acid (e.g., HCl, TFA) Organic Co-solvent Start->Reaction Cleavage Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification Workup->Purification Product Deprotected Carbonyl Purification->Product

References

assessing the impact of substituents on the stability of the 1,3-dioxane ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane (B1201747) ring is a fundamental structural motif in numerous natural products and pharmaceutical compounds. The stability of this heterocyclic system, and consequently the molecule's overall conformation and biological activity, is profoundly influenced by the nature and position of its substituents. This guide provides a comprehensive comparison of the impact of various substituents on the stability of the 1,3-dioxane ring, supported by experimental and computational data.

Key Factors Governing Stability

The conformational preference of a substituted 1,3-dioxane is primarily dictated by a delicate balance of steric and stereoelectronic effects. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] However, the presence of two oxygen atoms introduces unique electronic interactions that can significantly alter substituent preferences compared to their carbocyclic analog.

Steric Effects: The primary destabilizing factor for axial substituents is the presence of 1,3-diaxial interactions, which are repulsive van der Waals forces between the axial substituent and the axial hydrogen atoms (or other substituents) at the C2, C4, and C6 positions.[1] Larger substituents will therefore strongly prefer the more spacious equatorial position to avoid these unfavorable interactions.

Stereoelectronic Effects:

  • Anomeric Effect: This is a powerful stabilizing interaction that favors the axial orientation of electronegative substituents at the C2 position. It arises from the hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C-substituent bond.[1]

  • Gauche Effect: For electronegative substituents at the C5 position, a gauche interaction with the ring's oxygen atoms can be stabilizing, sometimes favoring the axial conformation.[1]

The interplay of these effects is quantified by the conformational free energy difference (ΔG°) or the A-value, which represents the energy difference between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position.[1]

Comparative Data on Substituent Effects

The following tables summarize experimentally and computationally determined conformational free energies (A-values or ΔG°) for various substituents on the 1,3-dioxane ring. These values provide a quantitative measure of the substituent's influence on ring stability.

Table 1: Conformational Free Energies (ΔG°) of Substituents at the C5-Position of the 1,3-Dioxane Ring

SubstituentΔG° (kcal/mol)SolventReference
Ethyl (Et)0.8CHCl3[2]
Isopropyl (i-Pr)0.4-[2]
t-Butyl (t-Bu)1.4 - 1.8CCl4[2]
Phenyl (Ph)1.0Et2O[2]
COOH-0.41THF[3]
COOH + 1.0 equiv LiBr-0.17THF[3]
COOH + 5.0 equiv LiBr-0.17THF[3]
COOH + 1.0 equiv K(OTf)-0.76THF[3]
COOH + 5.0 equiv K(OTf)-0.54THF[3]

Table 2: Conformational Free Energies (A-values) of Substituents at the C2-Position of the 1,3-Dioxane Ring

SubstituentA-value (kcal/mol)Reference
Methyl3.6[1]
Ethyl3.6[1]
Isopropyl>4.0[1]

Experimental and Computational Protocols

The determination of conformational energies relies on a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of conformers at equilibrium.[1]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[1] The choice of solvent is critical as it can influence the conformational equilibrium.[1]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

2. NMR Data Acquisition:

  • For systems undergoing rapid ring inversion at room temperature, low-temperature NMR experiments are necessary to slow the process and allow for the observation of distinct signals for each conformer.[1]

  • Acquire ¹H and/or ¹³C NMR spectra at a temperature where the conformational exchange is slow on the NMR timescale.

3. Data Analysis:

  • Integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly provides the equilibrium constant (K = [equatorial]/[axial]).[1]

  • Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[1]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry offers a complementary approach to predict the relative stabilities of conformers.[1]

1. Structure Generation:

  • Build 3D models of the axial and equatorial chair conformers of the substituted 1,3-dioxane using molecular modeling software.

2. Geometry Optimization and Frequency Calculations:

  • Perform geometry optimization for each conformer using a suitable level of theory and basis set, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.[1]

  • Follow up with frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).[1]

3. Energy Calculation:

  • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The relative Gibbs free energy provides a theoretical A-value.[1]

Visualizing Substituent Effects

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Factors Influencing 1,3-Dioxane Ring Stability substituent Substituent Properties steric Steric Effects (e.g., 1,3-Diaxial Interactions) substituent->steric electronic Stereoelectronic Effects substituent->electronic stability Ring Stability & Conformational Preference steric->stability anomeric Anomeric Effect (C2) electronic->anomeric gauche Gauche Effect (C5) electronic->gauche anomeric->stability gauche->stability

Factors influencing 1,3-dioxane ring stability.

G Experimental Workflow: NMR Spectroscopy cluster_exp Experimental Determination A Sample Preparation (Substituted 1,3-Dioxane in Deuterated Solvent) B Low-Temperature NMR Data Acquisition A->B C Signal Integration (Axial vs. Equatorial) B->C D Calculate Equilibrium Constant (K) C->D E Calculate ΔG° = -RT ln(K) D->E

Experimental workflow for NMR analysis.

G Computational Workflow: DFT Calculations cluster_comp Computational Prediction F Build 3D Structures (Axial & Equatorial Conformers) G Geometry Optimization (e.g., B3LYP/6-31G(d)) F->G H Frequency Calculation (Confirm Minima) G->H I Calculate Relative Gibbs Free Energy (ΔG) H->I J Theoretical A-value I->J

Computational workflow for DFT analysis.

References

A Comparative Guide to the Synthesis of High-Purity 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring high-purity 2-Methyl-1,3-dioxane, a six-membered cyclic acetal, several synthesis protocols are available. The most common and established method involves the acid-catalyzed acetalization of an aldehyde with 1,3-propanediol (B51772). This guide provides a comparative overview of different catalytic approaches to this synthesis, detailing experimental procedures and the resulting product purity.

Comparison of Synthesis Protocols

The selection of a synthesis protocol for this compound often depends on the desired purity, yield, and the practical considerations of catalyst removal and product purification. Below is a comparison of two primary methods: the use of a homogeneous acid catalyst (p-Toluenesulfonic acid) and a heterogeneous acid catalyst (Dowex® 50W-X8).

ParameterMethod 1: p-Toluenesulfonic Acid (p-TsOH)Method 2: Dowex® 50W-X8 Ion-Exchange Resin
Catalyst Type HomogeneousHeterogeneous
Reactants Paraldehyde (B1678423), 1,3-PropanediolAcetaldehyde (B116499), 1,3-Propanediol
Solvent Toluene (B28343)Toluene
Reaction Time 4-6 hours3-5 hours
Yield ~85%~90%
Purity (Post-Purification) >99%>99%
Work-up Neutralization wash requiredSimple filtration to remove catalyst
Purification Fractional DistillationFractional Distillation

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for achieving high purity.

Method 1: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid

This traditional method employs a homogeneous acid catalyst and azeotropic removal of water to drive the reaction to completion.

Materials:

  • Paraldehyde (trimer of acetaldehyde)

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 equivalent), paraldehyde (0.4 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in toluene.

  • Heat the mixture to reflux. The water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene by distillation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 111-112 °C, to obtain high-purity this compound.

Method 2: Heterogeneous Catalysis using Dowex® 50W-X8

The use of a solid acid catalyst simplifies the work-up procedure as the catalyst can be easily removed by filtration.

Materials:

  • Acetaldehyde

  • 1,3-Propanediol

  • Dowex® 50W-X8 resin

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,3-propanediol (1.0 equivalent), acetaldehyde (1.1 equivalents), and Dowex® 50W-X8 resin (10% by weight of the diol) in toluene.

  • Reflux the mixture and collect the water formed in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (approximately 3-5 hours), cool the reaction mixture.

  • Remove the Dowex® resin by filtration.

  • Dry the organic filtrate over anhydrous sodium sulfate.

  • After filtering the drying agent, remove the toluene by simple distillation.

  • The resulting crude product is then purified by fractional distillation to yield this compound with a purity exceeding 99%.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the synthesis and purification process, the following diagrams are provided.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Combine Reactants: 1,3-Propanediol, Acetaldehyde Source, Catalyst, and Toluene reflux Heat to Reflux with Azeotropic Water Removal (Dean-Stark Trap) reactants->reflux completion Monitor Reaction Completion (Water Collection) reflux->completion cool Cool Reaction Mixture completion->cool catalyst_removal Catalyst Removal (Neutralization Wash or Filtration) cool->catalyst_removal dry Dry Organic Layer (Anhydrous MgSO4 or Na2SO4) catalyst_removal->dry filter Filter Drying Agent solvent_removal Remove Toluene (Distillation) filter->solvent_removal fractional_distillation Fractional Distillation of Crude Product (Collect at 111-112 °C) solvent_removal->fractional_distillation product High-Purity This compound fractional_distillation->product

Caption: General experimental workflow for the synthesis of this compound.

cluster_reactants Reactants acetaldehyde Acetaldehyde catalyst Acid Catalyst (e.g., p-TsOH, Dowex) propanediol 1,3-Propanediol product This compound catalyst->product water Water catalyst->water

Caption: Key components in the acid-catalyzed synthesis of this compound.

Safety Operating Guide

Proper Disposal of 2-Methyl-1,3-dioxane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-1,3-dioxane is critical for ensuring laboratory safety and environmental compliance. As a highly flammable liquid with the potential to form explosive peroxides, this compound requires careful handling and adherence to established hazardous waste protocols. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is a highly flammable liquid and vapor.[1][2] Similar to other ethers, it can form explosive peroxides when exposed to air and light over time.[3][4][5][6][7]

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[8][9]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Inspect for damage before each use.[6][9]
Body Protection A flame-retardant lab coat. A chemical-resistant apron may be necessary for larger quantities.[6][9]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge if handled outside a fume hood.[9]

Safe Handling Practices:

  • Always work within a certified chemical fume hood to minimize inhalation of vapors.[6][9]

  • Eliminate all potential ignition sources, including heat, sparks, and open flames.[1][8][10][11]

  • Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[8][10][11]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or allow it to evaporate in a fume hood as a means of disposal.[3][5][10]

1. Waste Collection:

  • Container Selection: Use a dedicated, chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[4][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[4][9] Avoid using abbreviations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[9]

  • Storage: Keep the waste container tightly closed except when adding waste.[3][4][9] Store the container in a designated and properly ventilated satellite accumulation area within the laboratory.

2. Arranging for Disposal:

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full waste container.

3. Disposal of Empty Containers:

  • Empty this compound containers are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple rinsed with a suitable solvent (e.g., water, if appropriate, or another solvent capable of removing the residue).[3][4][7]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste along with the this compound waste.[4]

  • Final Disposal: After triple rinsing and air-drying, deface or remove all chemical labels from the container before disposing of it as regular solid waste or glass waste, according to your facility's guidelines.[3][4]

Emergency Procedures

Spill Response:

  • Small Spills: In the event of a small spill, absorb the material with a non-combustible absorbent such as sand, vermiculite, or other inert material.[9][10] Place the absorbed material into a sealed container, label it as hazardous waste, and dispose of it accordingly.

  • Large Spills: For larger spills, immediately evacuate the area and alert your institution's EHS or emergency response team.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Begin this compound Disposal Process waste_generated Is there this compound waste to dispose of? start->waste_generated prep_collection Prepare a labeled, compatible hazardous waste container. waste_generated->prep_collection Yes empty_container Is the original chemical container empty? waste_generated->empty_container No transfer_waste Transfer waste into container inside a fume hood. prep_collection->transfer_waste seal_store Securely seal container and store in satellite accumulation area. transfer_waste->seal_store container_full Is the waste container full? seal_store->container_full container_full->transfer_waste No, add more waste contact_ehs Contact EHS for waste pickup. container_full->contact_ehs Yes end_process Disposal Process Complete contact_ehs->end_process empty_container->end_process No triple_rinse Triple rinse the container. Collect first rinse as hazardous waste. empty_container->triple_rinse Yes deface_dispose Deface labels and dispose of container as regular trash. triple_rinse->deface_dispose deface_dispose->end_process

References

Personal protective equipment for handling 2-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1,3-dioxane

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: Specific safety data for this compound is limited. Much of the following guidance is based on the well-documented hazards of the closely related and structurally similar compound, 2-Methyl-1,3-dioxolane, with which it is often confused in safety literature. It is crucial to handle this compound with the assumption that it possesses similar hazardous properties, including high flammability and the potential to cause serious eye irritation.

Hazard Identification and Classification

Based on available data for this compound and its analogues, the primary hazards are:

  • Flammability: Classified as a highly flammable liquid and vapor.[1][2][3][4][5]

  • Eye Irritation: Can cause serious eye irritation.[1][2][6]

  • Skin Irritation: May cause skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Quantitative Data Summary

The following table summarizes key quantitative safety data for 2-Methyl-1,3-dioxolane, a close analogue of this compound.

PropertyValueSource
Flash Point -2 °C (28.4 °F) - closed cup[1][7]
Boiling Point 82 - 83 °C (179.6 - 181.4 °F)[1][7]
Vapor Pressure 57.3 hPa at 20 °C (68 °F)[1]
Lower Explosion Limit 1.9 %(V)[1]
Relative Density 0.982 g/cm³ at 25 °C (77 °F)[1][7]
Acute Oral Toxicity (LD50) Rat - 2,900 mg/kg[1]

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.
  • A certified chemical fume hood is the preferred environment for all transfers and manipulations of this chemical to minimize inhalation exposure.
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

2. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][6] A face shield should be used in situations with a higher risk of splashing.[9]
  • Skin Protection:
  • Gloves: Wear chemically resistant gloves. Nitrile rubber is a commonly recommended material.[6][9] However, chemical resistance charts for "1,3-Dioxane" indicate poor resistance for nitrile gloves and fair resistance for natural rubber.[10] Given the limited specific data, it is advisable to double-glove or select a glove with a higher level of protection, such as those made of Viton or polyvinyl alcohol for handling ethers and similar compounds.[11][12] Always inspect gloves for tears or holes before use.[9] Contaminated gloves should be disposed of immediately following proper procedures.
  • Lab Coat: A flame-retardant lab coat is mandatory.[9] For handling larger quantities, a chemical-resistant apron or suit is recommended.[9]
  • Respiratory Protection: If handling outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

3. Safe Handling Practices:

  • Avoid inhalation of vapor or mist.[1]
  • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][4] No smoking in the handling area.[6]
  • Use non-sparking tools and explosion-proof equipment.[2][5][6][8]
  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][4]
  • Wash hands thoroughly after handling.[1][6][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]

2. Waste Collection:

  • Perform all transfers of chemical waste inside a certified chemical fume hood.[9]
  • Keep the waste container tightly closed at all times, except when adding waste.[1][8][9]
  • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

3. Spill Management:

  • In the event of a small spill, absorb the material with a non-combustible absorbent such as sand or vermiculite.[9]
  • Place the absorbed material into a sealed container for disposal as hazardous waste.[9]
  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.
  • All disposal activities must be in full compliance with local, state, and federal regulations.[2]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound check_ventilation Is work performed in a certified fume hood? start->check_ventilation base_ppe Standard PPE: - Safety Goggles (EN166/NIOSH) - Flame-Retardant Lab Coat - Chemical-Resistant Gloves check_ventilation->base_ppe Yes respirator Add NIOSH-approved respirator with organic vapor cartridge check_ventilation->respirator No face_shield Is there a significant splash risk? base_ppe->face_shield respirator->base_ppe add_face_shield Add Face Shield face_shield->add_face_shield Yes final_check Proceed with handling face_shield->final_check No add_face_shield->final_check

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.